Ferrocenemethanol
Description
Properties
CAS No. |
1273-86-5 |
|---|---|
Molecular Formula |
C11H12FeO 10* |
Molecular Weight |
216.06 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylmethanol;iron(2+) |
InChI |
InChI=1S/C6H7O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-3,6-7H,5H2;1-3H,4H2;/q2*-1;+2 |
InChI Key |
BABNBVAUPOJYIM-UHFFFAOYSA-N |
SMILES |
C1C=CC=[C-]1.C1=CC([C-]=C1)CO.[Fe+2] |
Canonical SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[C-]1=[C-][C-]([C-]=[C-]1)CO.[Fe] |
Origin of Product |
United States |
Foundational & Exploratory
Ferrocenemethanol: A Technical Guide to its Fundamental Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferrocenemethanol [(C₅H₅)Fe(C₅H₄CH₂OH)], a stable, yellow crystalline organometallic compound, has garnered significant attention across various scientific disciplines. Its unique electrochemical properties make it a standard reference compound in non-aqueous electrochemistry. Furthermore, its role as a versatile synthetic intermediate has led to the development of novel compounds with significant biological activities, particularly in the realm of anticancer and biosensing applications. This technical guide provides an in-depth overview of the fundamental physicochemical properties, spectroscopic characteristics, and key experimental protocols related to this compound. It also explores its mechanism of action in biological systems, offering a valuable resource for researchers in chemistry, materials science, and drug development.
Physicochemical Properties
This compound is an air- and moisture-sensitive solid at room temperature. Its core structure consists of a central iron atom "sandwiched" between two cyclopentadienyl rings, with a hydroxymethyl group substituent on one of the rings. This structure imparts unique electronic and steric properties to the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂FeO | [1][2] |
| Molecular Weight | 216.06 g/mol | [1][2] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 79-81 °C | [1][2][3] |
| Solubility | Partially miscible in water; Soluble in methanol and other organic solvents. | [1] |
| CAS Number | 1273-86-5 | [1][2] |
Spectroscopic Characteristics
The structural features of this compound give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the identity and purity of this compound. The spectra are characterized by signals corresponding to the protons and carbons of the cyclopentadienyl (Cp) rings and the hydroxymethyl substituent.
Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| ~4.35 | s | 2H | -CH₂O- | [1] |
| ~4.26 | t | 2H | Substituted Cp ring protons | [1] |
| ~4.20 | br | 7H | Unsubstituted and substituted Cp ring protons | [1] |
Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Reference |
| ~88.88 | Quaternary carbon of the substituted Cp ring | [1][4] |
| ~69.33 | CH of the substituted Cp ring | [1][4] |
| ~68.74 | -CH₂O- | [1][4] |
| ~68.70 | CH of the substituted Cp ring | [1][4] |
| ~68.29 | CH of the unsubstituted Cp ring | [1][4] |
| ~61.17 | -OH (may not be consistently observed) | [1][4] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its functional groups. The spectrum is typically recorded using a KBr pellet.
Table 4: Characteristic IR Absorption Bands for this compound (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| ~3400-3100 | Broad, Strong | O-H stretching (hydrogen-bonded) | [5][6] |
| ~3100-3000 | Medium | C-H stretching (aromatic Cp ring) | [2][7] |
| ~2950-2850 | Medium | C-H stretching (aliphatic -CH₂-) | [5][6] |
| ~1650 | Weak | C=C stretching (Cp ring) | [2][7] |
| ~1410 | Medium | C-C stretching (Cp ring) | [2][7] |
| ~1108, 999, 811 | Strong | C-H out-of-plane bending (Cp ring) | [2][7] |
| ~1050 | Strong | C-O stretching | [5][6] |
| ~476 | Medium | Asymmetric ring-metal stretching | [7] |
UV-Visible (UV-Vis) Spectroscopy
The electronic spectrum of this compound in ethanol displays characteristic absorption bands in the UV and visible regions, arising from d-d transitions of the iron center and charge-transfer transitions between the metal and the cyclopentadienyl ligands.
Table 5: UV-Visible Spectroscopic Data for this compound (in Ethanol)
| λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type | Reference |
| ~325 | ~450 | d-d transition | [8][9] |
| ~440 | ~90 | d-d transition | [8][9] |
Experimental Protocols
Synthesis of this compound via Reduction of Ferrocenecarboxaldehyde
This protocol details the synthesis of this compound by the reduction of ferrocenecarboxaldehyde using sodium borohydride.
Materials:
-
Ferrocenecarboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve ferrocenecarboxaldehyde (1 equivalent) in a mixture of THF and MeOH (5:1 v/v) in a round-bottom flask equipped with a magnetic stir bar.[1]
-
While stirring at room temperature, add sodium borohydride (1 equivalent) portion-wise over 30 minutes.[1]
-
Continue stirring for an additional 30 minutes after the addition is complete.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvents under reduced pressure using a rotary evaporator.[1]
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.[1]
-
Wash the organic layer sequentially with deionized water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a yellow solid.[1]
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Cyclic Voltammetry of this compound
This protocol outlines the procedure for performing cyclic voltammetry on this compound, a common experiment to determine its redox potential.
Materials:
-
This compound
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Solvent (e.g., acetonitrile or dichloromethane, anhydrous)
-
Three-electrode electrochemical cell (working, reference, and counter electrodes)
-
Potentiostat
Procedure:
-
Prepare a solution of this compound (e.g., 1 mM) in the chosen solvent containing the supporting electrolyte.
-
Assemble the three-electrode cell with the working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes.
-
Set the parameters on the potentiostat:
-
Initial Potential: A potential where no reaction occurs (e.g., 0.0 V vs. reference).
-
Switching Potential (Vertex 1): A potential sufficiently positive to oxidize this compound (e.g., +0.8 V).
-
Switching Potential (Vertex 2): A potential sufficiently negative to reduce the generated ferrocenium cation (e.g., 0.0 V).
-
Scan Rate: Typically 100 mV/s.
-
-
Run the cyclic voltammogram and record the resulting current-voltage curve.
-
From the voltammogram, determine the half-wave potential (E₁/₂) as the average of the anodic (Epa) and cathodic (Epc) peak potentials. This value represents the formal redox potential of the Fc/Fc⁺ couple under the experimental conditions.
Biological Activity and Mechanism of Action
Ferrocene and its derivatives, including this compound, have shown promise as anticancer agents. Their mechanism of action is often attributed to the generation of reactive oxygen species (ROS) through Fenton-like reactions and the subsequent induction of apoptosis.
Fenton Reaction and ROS Generation
The iron center in this compound can participate in Fenton-like chemistry within the cellular environment. The Fe(II) of the ferrocene moiety can react with endogenous hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH). This process can lead to oxidative stress, damaging cellular components such as lipids, proteins, and DNA.
Induction of Apoptosis
The oxidative stress induced by this compound-generated ROS can trigger programmed cell death, or apoptosis. Studies on related ferrocene derivatives have implicated the intrinsic (mitochondrial) pathway of apoptosis. This pathway involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases (cysteine-aspartic proteases), which are the executioners of apoptosis, ultimately leading to cell death.[10][11] Furthermore, some ferrocene derivatives have been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[10][12]
Crystal Structure
Conclusion
This compound is a fundamentally important organometallic compound with well-defined physicochemical and spectroscopic properties. Its utility extends from a reliable standard in electrochemical studies to a versatile building block for the synthesis of bioactive molecules. The ability of its ferrocene core to induce oxidative stress and trigger apoptotic pathways in cancer cells highlights its potential in the development of novel therapeutics. This guide provides a comprehensive foundation for researchers and professionals working with or exploring the applications of this compound.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. This compound(1273-86-5) 13C NMR [m.chemicalbook.com]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. Novel Ferrocene Derivatives Induce Apoptosis through Mitochondria-Dependent and Cell Cycle Arrest via PI3K/Akt/mTOR Signaling Pathway in T Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Ferrocene Derivatives Induce G0/G1 Cell Cycle Arrest and Apoptosis through the Mitochondrial Pathway in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CCDC 2376630: Experimental Crystal Structure Determination (Dataset) | OSTI.GOV [osti.gov]
- 14. CCDC 2376628: Experimental Crystal Structure Determination (Dataset) | DOE Data Explorer [osti.gov]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
The Redox Potential of Ferrocenemethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the redox potential of Ferrocenemethanol, a widely utilized organometallic compound in electrochemical studies. Valued for its reversible one-electron redox behavior, this compound serves as a critical internal standard for calibrating reference electrodes and comparing electrochemical data across different experimental setups. This document details its electrochemical properties, provides standardized experimental protocols for its characterization, and outlines the data analysis workflow.
Core Concepts: The Electrochemical Behavior of this compound
This compound undergoes a well-defined and reversible one-electron oxidation-reduction reaction. The central iron atom transitions between the +2 and +3 oxidation states, forming the ferrocenyl and ferroceniumyl species, respectively. This process is characterized by a formal redox potential (E⁰'), which is a key parameter in its application as an electrochemical standard. The measured potential is, however, highly dependent on the experimental conditions, including the solvent, supporting electrolyte, and the reference electrode employed.
Quantitative Data: Redox Potential of this compound Under Various Conditions
The formal redox potential (E⁰') of this compound has been determined under a variety of experimental conditions. The following table summarizes key reported values, providing a comparative reference for researchers. The formal potential is typically calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials obtained from cyclic voltammetry.[1][2]
| Solvent | Supporting Electrolyte | Working Electrode | Reference Electrode | E⁰' (V) | Original Reported Potential (V) |
| Aqueous | 0.1 M NaCl | Gold | Ag wire | ~0.15 | Epa = 0.18, Epc = 0.12 |
| Aqueous | 0.1 M KNO₃ | Glassy Carbon | Ag/AgCl (1 M KCl) | Not specified in snippet | Not specified in snippet |
| Dichloromethane (DCM) | Tetrabutylammonium perchlorate (TBAP) | Not specified | P1 polymer | Not specified in snippet | Epa = 0.44, Epc = 0.36 (Calculated E¹/² = 0.40) |
| Dichloroethane (DCE) | Tetrabutylammonium perchlorate (TBAP) | Not specified | P1 polymer | Not specified in snippet | Epa = 0.44, Epc = 0.36 (Calculated E¹/² = 0.40) |
| Dimethylformamide (DMF) | Tetrabutylammonium perchlorate (TBAP) | Not specified | P1 polymer | Not specified in snippet | Epa = 0.43, Epc = 0.35 (Calculated E¹/² = 0.39) |
| Acetonitrile (CH₃CN) | Tetrabutylammonium perchlorate (TBAP) | Not specified | P1 polymer | Not specified in snippet | Epa = 0.39, Epc = 0.31 (Calculated E¹/² = 0.35) |
Note: The formal potential (E⁰') is approximated by (Epa + Epc)/2. The values in the "E⁰' (V)" column are calculated from the provided peak potentials where available.
Experimental Protocols: Determination of Redox Potential by Cyclic Voltammetry
Cyclic voltammetry (CV) is the primary technique used to determine the redox potential of this compound.[3] A detailed protocol for this measurement is provided below.
Materials and Reagents
-
This compound: Analytical grade.
-
Solvent: HPLC or electrochemical grade (e.g., deionized water, acetonitrile, dichloromethane).
-
Supporting Electrolyte: High purity (e.g., KCl, KNO₃, TBAPF₆, TBAP). A typical concentration is 0.1 M.
-
Working Electrode: Glassy carbon, gold, or platinum electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).
-
Counter (Auxiliary) Electrode: Platinum wire or graphite rod.
-
Voltammetric Cell
-
Potentiostat
Electrode Preparation
Proper preparation of the working electrode is crucial for obtaining reproducible results.
-
Polishing: Polish the working electrode surface with alumina slurry (e.g., 0.3 µm followed by 0.05 µm) on a polishing pad.
-
Rinsing: Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Sonication: Sonicate the electrode in deionized water and/or the experimental solvent to remove any adhered polishing material.
-
Drying: Dry the electrode under a stream of inert gas (e.g., nitrogen or argon).
Solution Preparation
-
Prepare a stock solution of this compound (e.g., 1-5 mM) in the chosen solvent containing the supporting electrolyte (e.g., 0.1 M).
-
Transfer an appropriate volume of the solution to the electrochemical cell.
-
Deoxygenation: Purge the solution with an inert gas (nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurement. Maintain an inert atmosphere above the solution during the experiment.[4]
Cyclic Voltammetry Measurement
-
Assemble the three-electrode system in the electrochemical cell. Ensure the reference electrode tip is close to the working electrode surface.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment:
-
Initial and Final Potentials: A potential window that brackets the expected redox potential of this compound (e.g., for aqueous solutions, a scan from -0.2 V to 0.6 V vs. Ag/AgCl is a reasonable starting point).
-
Scan Rate: A typical starting scan rate is 100 mV/s.
-
Number of Cycles: Typically 1-3 cycles are sufficient.
-
-
Run the experiment and record the cyclic voltammogram.
Data Analysis and Visualization
The analysis of the cyclic voltammogram provides the key electrochemical parameters. The workflow for this analysis and the underlying redox reaction are visualized below.
Logical Workflow for Determining the Redox Potential of this compound
Caption: A flowchart illustrating the key steps from preparation to data analysis for determining the redox potential of this compound.
Redox Reaction of this compound
Caption: The reversible one-electron redox reaction of this compound.
References
An In-depth Technical Guide to the Solubility of Ferrocenemethanol in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of ferrocenemethanol, a widely utilized redox-active organometallic compound. Its unique electrochemical properties make it an invaluable tool in various scientific disciplines, including as a reference redox system in electrochemical studies, in the synthesis of anti-proliferative agents, and for biosensing applications.[1][2][3] Understanding its solubility is critical for its effective application in these fields.
This compound: A Profile
This compound, with the chemical formula C₁₁H₁₂FeO, is a derivative of ferrocene where a hydroxymethyl group is attached to one of the cyclopentadienyl rings. This modification significantly influences its solubility profile compared to the parent ferrocene molecule, which is notably insoluble in water.[4]
| Property | Value |
| CAS Number | 1273-86-5 |
| Molecular Weight | 216.06 g/mol |
| Appearance | Gold to yellow crystalline solid[5] |
| Melting Point | 79-81 °C |
Solubility of this compound
The solubility of this compound is a crucial factor for its application, particularly in electrochemical studies where it is often used in aqueous and mixed-solvent systems.
Aqueous Solubility
This compound is described as being "partly miscible" or soluble in water.[1][2][5] However, achieving concentrations above 1-2 mM in purely aqueous solutions can be challenging.[6] To enhance its dissolution in aqueous media, several techniques can be employed, such as sonication, gentle warming (to 50-60 °C), or the addition of a small percentage (1-2% v/v) of an organic co-solvent like methanol, ethanol, or dimethyl sulfoxide (DMSO).[6]
Organic Solvent Solubility
This compound exhibits good solubility in a range of organic solvents. It is explicitly stated to be soluble in methanol.[1][2] Furthermore, its solubility in dimethyl sulfoxide (DMSO)-water mixtures is noted across the entire composition range.[7][8][9] One study determined the partition coefficient of this compound between ethyl butyrate and water to be 40, indicating significantly higher solubility in the organic phase.
The following diagram provides a qualitative overview of this compound's solubility.
Caption: General solubility characteristics of this compound.
Quantitative Solubility Data Summary
While precise quantitative data is sparse in publicly available literature, the following table summarizes the known solubility information for this compound.
| Solvent | Solubility | Notes |
| Aqueous Solvents | ||
| Water | Partly miscible; in the range of 1-2 mM[6] | Solubility can be enhanced with co-solvents, sonication, or gentle heating[6] |
| Organic Solvents | ||
| Methanol | Soluble[1][2] | |
| Dimethyl Sulfoxide (DMSO) | Soluble[7][8][9] | Soluble over the whole composition range of DMSO-water mixtures[7][8][9] |
| Ethanol | Soluble (as a co-solvent)[6] | Used to aid dissolution in aqueous solutions[6] |
| Ethyl Butyrate | More soluble than in water | Partition coefficient of 40 |
Experimental Protocols
Protocol for Determining this compound Solubility (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
Solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Shaker or orbital incubator capable of maintaining a constant temperature
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
-
Syringes and filters (0.22 µm)
Procedure:
-
Add an excess amount of this compound to a vial.
-
Add a known volume of the solvent to the vial.
-
Securely cap the vial and place it in a shaker at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Centrifuge the sample to further separate the solid from the solution.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it to remove any remaining solid particles.
-
Dilute the filtrate with a known volume of the solvent.
-
Determine the concentration of this compound in the diluted filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at its λmax, or HPLC with a calibration curve).
-
Calculate the solubility of this compound in the solvent.
The following diagram outlines the workflow for this solubility determination protocol.
Caption: Experimental workflow for solubility determination.
Protocol for Cyclic Voltammetry of this compound
Cyclic voltammetry (CV) is a common electrochemical technique where this compound is used as a standard.
Materials:
-
Potentiostat
-
Three-electrode cell (working electrode, e.g., glassy carbon or platinum; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)
-
This compound solution (e.g., 1 mM in a suitable solvent with a supporting electrolyte, e.g., 0.1 M KCl in water)
-
Inert gas (e.g., nitrogen or argon) for deoxygenation
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry, rinse thoroughly with deionized water and the solvent, and dry.
-
Cell Assembly: Assemble the three-electrode cell with the prepared electrodes.
-
Solution Preparation: Prepare a solution of this compound at the desired concentration in the chosen solvent containing a supporting electrolyte.
-
Deoxygenation: Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurement. Maintain an inert atmosphere above the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Set the parameters on the potentiostat: initial potential, final potential, vertex potentials, and scan rate.
-
Initiate the scan. The potential is swept linearly from the initial potential to a vertex potential, then reversed and swept back.
-
Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.
-
-
Data Analysis: Analyze the voltammogram to determine key parameters such as peak potentials and peak currents.
The following diagram illustrates the workflow for a cyclic voltammetry experiment.
Caption: Experimental workflow for cyclic voltammetry.
Conclusion
This compound's solubility profile, characterized by partial aqueous miscibility and good solubility in many organic solvents, underpins its widespread use in electrochemistry and other scientific fields. While quantitative solubility data remains somewhat limited, the established methods for enhancing its dissolution in aqueous media provide practical solutions for its application. The detailed experimental protocols provided in this guide offer a foundation for both the determination of its solubility in various solvent systems and its effective use in electrochemical measurements. This knowledge is essential for researchers and professionals who rely on the unique properties of this compound for their work.
References
- 1. This compound CAS#: 1273-86-5 [m.chemicalbook.com]
- 2. This compound | 1273-86-5 [chemicalbook.com]
- 3. alkalisci.com [alkalisci.com]
- 4. Potential application of metallacarboranes as an internal reference: an electrochemical comparative study to ferrocene - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC00424K [pubs.rsc.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sites.usm.edu [sites.usm.edu]
- 9. bard.cm.utexas.edu [bard.cm.utexas.edu]
Spectroscopic Analysis of Ferrocenemethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of ferrocenemethanol, a key organometallic compound with applications in various scientific fields, including drug development. This document details the principles and practical aspects of its characterization using Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.
Introduction to this compound and its Spectroscopic Properties
This compound [(C₅H₅)Fe(C₅H₄CH₂OH)] is a derivative of ferrocene, characterized by a hydroxylmethyl group attached to one of the cyclopentadienyl (Cp) rings. This substitution breaks the symmetry of the parent ferrocene molecule, leading to more complex and informative spectra. Spectroscopic analysis is crucial for confirming the structure, purity, and electronic properties of this compound, which are vital for its application in synthesis and biological studies.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of this compound provides insights into the electronic transitions within the molecule, particularly the d-d transitions of the iron center. The spectrum is characterized by a prominent absorption band in the visible region, which is responsible for its orange color.
Data Presentation
| Parameter | Value | Reference |
| λmax | ~440 nm | Inferred from ferrocene spectrum |
| Description | This absorption is attributed to the spin-allowed d-d transitions of the iron atom in the ferrocene core. | |
| λmax (oxidized form) | ~260 nm | [1] |
| Description | Upon oxidation to the ferrocenium ion (this compound⁺), a significant blue shift is observed. | [1] |
Experimental Protocol
A general procedure for obtaining the UV-Vis spectrum of this compound is as follows:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent, such as ethanol or cyclohexane. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference and record a baseline spectrum.
-
Sample Measurement: Rinse and fill a quartz cuvette with the this compound solution.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm. The resulting spectrum will show the absorbance as a function of wavelength. The λmax is the wavelength at which the maximum absorbance is observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.20 | s | 5H | Protons on the unsubstituted cyclopentadienyl (Cp) ring (C₅H₅) |
| ~4.18 | t | 2H | Protons on the substituted Cp ring (C₅H₄) |
| ~4.12 | t | 2H | Protons on the substituted Cp ring (C₅H₄) |
| ~4.55 | s | 2H | Methylene protons (-CH₂-) |
| ~1.80 | br s | 1H | Hydroxyl proton (-OH) |
¹³C NMR Spectroscopy Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~85.0 | Quaternary carbon on the substituted Cp ring (C-ipso) |
| ~68.5 | Carbons on the unsubstituted Cp ring (C₅H₅) |
| ~68.0 | Carbons on the substituted Cp ring (C₅H₄) |
| ~67.5 | Carbons on the substituted Cp ring (C₅H₄) |
| ~61.0 | Methylene carbon (-CH₂-) |
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition for ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
-
Data Acquisition for ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.
Data Presentation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch of the hydroxyl group |
| ~3100 | Medium | C-H stretch of the Cp rings |
| ~2920 | Medium | Asymmetric C-H stretch of the methylene group |
| ~2850 | Medium | Symmetric C-H stretch of the methylene group |
| ~1410 | Medium | C-C stretch within the Cp rings |
| ~1100 | Strong | C-H in-plane bending of the Cp rings |
| ~1000 | Strong | C-O stretch of the primary alcohol |
| ~820 | Strong | C-H out-of-plane bending of the Cp rings |
Experimental Protocol
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of dry this compound with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Background Measurement: Record a background spectrum of the empty sample compartment.
-
Sample Measurement: Place the KBr pellet in a sample holder in the IR beam path.
-
Data Acquisition: Acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹. The resulting spectrum will show the transmittance or absorbance as a function of wavenumber.
Visualizations
Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of this compound.
Structural Features and Spectroscopic Correlation
Caption: Correlation of this compound's structural features with spectroscopic techniques.
References
Ferrocenemethanol: A Technical Guide to its Discovery, Synthesis, and Application in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferrocenemethanol [(C₅H₅)Fe(C₅H₄CH₂OH)], an organometallic compound featuring a ferrocene core with a hydroxymethyl substituent, has carved a significant niche as a versatile research chemical since its discovery. This technical guide provides an in-depth exploration of the history, synthesis, and key applications of this compound. It details the original synthesis as reported by Lindsay and Hauser in 1957 and presents contemporary experimental protocols for its preparation and use. The document summarizes key quantitative data, outlines its crucial role as a redox mediator in electrochemistry, and explores its utility in the synthesis of bioconjugates for applications such as biosensing. Detailed experimental workflows and the principles of its application are illustrated through diagrams to provide a comprehensive resource for researchers.
Discovery and History
The journey of this compound begins with the groundbreaking discovery of its parent compound, ferrocene, in the early 1950s. This novel "sandwich" compound, with an iron atom situated between two cyclopentadienyl rings, opened up a new era in organometallic chemistry. The unique stability and reactivity of the ferrocene scaffold spurred immediate interest in the synthesis of its derivatives.
The first synthesis of hydroxymethylferrocene, now commonly known as this compound, was reported in 1957 by J. K. Lindsay and C. R. Hauser from the Department of Chemistry at Duke University.[1] Their work, supported by the Office of Ordnance Research of the U.S. Army, detailed a synthetic route starting from the aminomethylation of ferrocene.[1] This seminal paper, published in The Journal of Organic Chemistry, laid the groundwork for the production of this valuable research tool.[1]
The initial synthesis involved the reaction of ferrocene with formaldehyde and dimethylamine in glacial acetic acid to produce N,N-dimethylaminomethylferrocene.[1] This tertiary amine was then converted to its methiodide salt, which upon treatment with sodium hydroxide, yielded hydroxymethylferrocene.[1][2] The alcohol was characterized by its melting point and the formation of a phenylurethane derivative.[1]
Since its initial synthesis, this compound has become a commercially available and widely used research chemical. Its primary applications stem from its well-behaved and reversible one-electron redox properties, making it an ideal internal standard in electrochemical studies. Furthermore, the hydroxyl group provides a convenient handle for further functionalization, leading to its use in the synthesis of more complex molecules, including bioconjugates with potential applications in medicinal chemistry and biosensing.
Physicochemical and Spectroscopic Data
This section summarizes the key quantitative data for this compound as reported in the original publication and supplemented with modern spectroscopic data.
| Property | Value | Reference |
| Melting Point | 81-82 °C (pure) | [2] |
| 76-78 °C (recrystallized) | [2] | |
| Yield (from methiodide) | up to 90% | [2] |
| Phenylurethane M.P. | 115-116 °C | [1] |
| Molecular Formula | C₁₁H₁₂FeO | |
| Molecular Weight | 216.06 g/mol | |
| Appearance | Orange to golden-yellow needles | [2] |
| Solubility | Soluble in ether, hexane, methanol. | [2] |
| ¹H NMR (CDCl₃, ppm) | δ 4.21 (s, 5H, C₅H₅), 4.18 (t, 2H, C₅H₄), 4.11 (t, 2H, C₅H₄), 4.10 (s, 2H, CH₂), 1.75 (s, 1H, OH) | Note: Modern spectroscopic data. Not available in the original 1957 publication. |
| ¹³C NMR (CDCl₃, ppm) | δ 84.9 (C-ipso), 68.5 (C₅H₅), 68.2 (CH), 67.8 (CH), 60.5 (CH₂) | Note: Modern spectroscopic data. Not available in the original 1957 publication. |
| IR (KBr, cm⁻¹) | ν 3250 (O-H), 3100, 2920 (C-H), 1105, 1000, 815 (ferrocene C-H bending) | Note: Modern spectroscopic data. Not available in the original 1957 publication. |
Experimental Protocols
Synthesis of this compound via the Lindsay and Hauser Method
This protocol is based on the procedure published in Organic Syntheses, which is a refined version of the original Lindsay and Hauser method.[2]
Workflow Diagram:
Caption: Synthesis workflow for this compound.
Materials:
-
Ferrocene
-
bis(dimethylamino)methane
-
Phosphoric acid
-
Acetic acid
-
Methyl iodide
-
Methanol
-
Sodium hydroxide
-
Diethyl ether
-
Hexane
-
Sodium sulfate
-
Nitrogen gas supply
Procedure:
-
Synthesis of N,N-dimethylaminomethylferrocene: In a three-necked flask equipped with a condenser, nitrogen inlet, and mechanical stirrer, a solution of bis(dimethylamino)methane and phosphoric acid in acetic acid is prepared. Ferrocene is added, and the suspension is heated on a steam bath under a nitrogen atmosphere for 5 hours. After cooling, the reaction mixture is diluted with water, and unreacted ferrocene is removed by extraction with diethyl ether. The aqueous solution is then made alkaline with sodium hydroxide, and the resulting tertiary amine is extracted with diethyl ether. The combined organic extracts are washed, dried over sodium sulfate, and the solvent is removed to yield crude N,N-dimethylaminomethylferrocene as a dark-red liquid.
-
Formation of N,N-dimethylaminomethylferrocene methiodide: The crude amine is dissolved in methanol, and methyl iodide is added. The solution is heated briefly on a steam bath, cooled, and diethyl ether is added to precipitate the methiodide salt. The solid is collected by filtration, washed with ether, and dried.
-
Synthesis of this compound: A solution of sodium hydroxide in water is prepared in a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer. N,N-dimethylaminomethylferrocene methiodide is added, and the suspension is heated to reflux with stirring for approximately 3.5 hours, during which trimethylamine gas evolves. The mixture is cooled, and the product is extracted with diethyl ether. The combined ether extracts are washed with water, dried over sodium sulfate, and the solvent is evaporated. The resulting orange solid is recrystallized from hexane to yield golden needles of this compound.[2]
Use of this compound as an Internal Redox Standard in Cyclic Voltammetry
Principle: this compound exhibits a well-defined, reversible one-electron oxidation-reduction couple (Fc/Fc⁺). This property allows it to be used as an internal standard to calibrate the potential axis in electrochemical measurements, especially in non-aqueous solvents where reference electrode potentials can be unstable.
Materials:
-
Working electrode (e.g., glassy carbon, platinum, or gold)
-
Reference electrode (e.g., Ag/AgCl or a pseudo-reference electrode)
-
Counter electrode (e.g., platinum wire)
-
Electrochemical cell
-
Potentiostat
-
Analyte of interest
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Solvent (e.g., acetonitrile, dichloromethane)
-
This compound
Procedure:
-
Preparation of the Electrolyte Solution: Prepare a solution of the supporting electrolyte in the chosen solvent at a typical concentration of 0.1 M.
-
Preparation of the Analyte Solution: Dissolve the analyte of interest in the electrolyte solution to the desired concentration (e.g., 1 mM).
-
Electrochemical Measurement of the Analyte: Assemble the three-electrode cell with the analyte solution. Record the cyclic voltammogram (CV) of the analyte over a potential range that encompasses its redox features.
-
Addition of Internal Standard: Add a small amount of a concentrated solution of this compound to the analyte solution to achieve a final concentration similar to that of the analyte (e.g., 1 mM).
-
Electrochemical Measurement with Internal Standard: Record the CV of the solution containing both the analyte and this compound. The voltammogram will show the redox waves for both the analyte and the this compound.
-
Data Analysis: Determine the formal potential (E¹ᐟ²) of the this compound redox couple, which is the average of the anodic and cathodic peak potentials (E¹ᐟ² = (Epa + Epc)/2). The potentials of the analyte's redox features can then be reported relative to the E¹ᐟ² of the this compound/ferrocenium couple.
Applications in Research and Development
Electrochemistry
The primary application of this compound in research is as a redox mediator and internal standard in electrochemical studies. Its advantages include:
-
Reversible Electrochemistry: The ferrocene/ferrocenium couple undergoes a clean, reversible one-electron transfer, providing a reliable reference point.
-
Well-Defined Redox Potential: Its formal potential is well-documented in various solvent-electrolyte systems.
-
Fast Electron Transfer Kinetics: It exhibits rapid electron transfer at most electrode surfaces.
Biosensing
This compound serves as a precursor for the synthesis of ferrocene-containing bioconjugates used in biosensors. The hydroxyl group allows for its covalent attachment to biomolecules such as carbohydrates, peptides, and enzymes. These ferrocene-tagged biomolecules can then be used in electrochemical biosensors where the ferrocene moiety acts as a redox reporter.
Example: Glucose Biosensor
In a common design for a glucose biosensor, glucose oxidase (GOx) and a ferrocene derivative (acting as a mediator) are immobilized on an electrode surface. The enzymatic reaction of glucose with GOx produces electrons, which are shuttled from the enzyme's active site to the electrode surface by the ferrocene mediator. The resulting current is proportional to the glucose concentration.
Caption: Principle of a this compound-mediated glucose biosensor.
Synthesis of Bioactive Compounds
The ferrocene moiety is known to impart interesting biological properties to organic molecules, including anticancer and antimicrobial activities. This compound is a valuable starting material for the synthesis of such ferrocene-containing drug candidates. The hydroxyl group can be converted into other functional groups, allowing for its incorporation into a wide range of molecular scaffolds.
Conclusion
Since its first synthesis by Lindsay and Hauser in 1957, this compound has become an indispensable tool in chemical research. Its straightforward synthesis, coupled with its robust electrochemical properties, has cemented its role as a standard in electrochemistry. Furthermore, its utility as a synthetic building block continues to be exploited in the development of novel materials and bioactive compounds, particularly in the field of biosensing and medicinal chemistry. This guide provides a comprehensive overview of this important research chemical, from its historical discovery to its modern-day applications, offering valuable insights for researchers and professionals in the chemical and life sciences.
References
Ferrocenemethanol Derivatives: A Technical Guide to Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrocenemethanol and its derivatives represent a versatile class of organometallic compounds that have garnered significant interest across diverse scientific disciplines. The unique "sandwich" structure of the ferrocene moiety, consisting of an iron atom situated between two cyclopentadienyl rings, imparts remarkable stability, favorable redox properties, and a three-dimensional architecture that can be readily functionalized.[1][2] These characteristics make this compound a valuable precursor for the synthesis of a wide array of derivatives with tailored electronic, steric, and biological properties. This technical guide provides an in-depth overview of the synthesis, potential applications, and key experimental protocols related to this compound derivatives, with a focus on their utility in medicine, catalysis, and materials science.
The derivatization of this compound allows for the introduction of various functional groups, leading to compounds with applications as anticancer agents, redox mediators in biosensors, and ligands in asymmetric catalysis.[1][2][3] In the realm of medicinal chemistry, ferrocene-containing compounds have shown promise as antineoplastic agents, with their mechanism of action often linked to the generation of reactive oxygen species (ROS) and the induction of apoptosis.[4][5][6][7][8] As electrochemical probes, their reversible one-electron oxidation-reduction of the iron center is a key feature in the development of sensitive and stable biosensors.[9][10][11][12] Furthermore, the rigid scaffold of ferrocene has been exploited in the design of chiral ligands for a variety of transition-metal-catalyzed reactions.[3]
This guide aims to serve as a comprehensive resource, summarizing key quantitative data, detailing essential experimental methodologies, and providing visual representations of important pathways and workflows to facilitate further research and development in this exciting field.
Synthesis of this compound Derivatives
The synthetic versatility of this compound allows for the creation of a diverse library of derivatives. Common synthetic strategies include modifications of the hydroxyl group, electrophilic substitution on the cyclopentadienyl rings, and transition-metal-catalyzed cross-coupling reactions.
General Synthetic Workflow
A general workflow for the synthesis and characterization of a new this compound derivative is outlined below.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Key Synthetic Protocols
1. Synthesis of 1-Azidothis compound:
This protocol describes the conversion of this compound to an azido derivative, a versatile intermediate for click chemistry.[13]
-
Reagents: this compound, sodium azide, glacial acetic acid, dichloromethane, saturated sodium bicarbonate solution, water, magnesium sulfate.
-
Procedure:
-
Combine this compound (1 equivalent) and sodium azide (approx. 6 equivalents) in glacial acetic acid.
-
Heat the reaction mixture to 50°C under a nitrogen atmosphere for 3 hours.
-
Cool the reaction to room temperature and dilute with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and water.
-
Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the product.
-
2. Synthesis of Ferrocenyl Chalcones:
This protocol outlines the Claisen-Schmidt condensation for the synthesis of ferrocenyl chalcones.[1][14][15]
-
Reagents: Acetylferrocene, appropriate aromatic aldehyde, sodium hydroxide or other base, ethanol or solvent-free conditions.
-
Procedure:
-
Dissolve acetylferrocene (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.
-
Add an aqueous solution of a base (e.g., sodium hydroxide) dropwise to the stirred mixture.
-
Continue stirring at room temperature for the specified time (can range from 1 to 40 hours), monitoring the reaction by TLC.[1]
-
Neutralize the reaction mixture with dilute acid (e.g., 2 M HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry. If no precipitate forms, extract the product with a suitable organic solvent.
-
3. Synthesis of Ferrocene-Carbohydrate Conjugates:
This protocol describes the synthesis of ferrocene-carbohydrate conjugates via reaction of this compound with thioglycosides.[16][17]
-
Reagents: this compound, thioglycoside, trifluoroacetic acid (TFA), dichloromethane.
-
Procedure:
-
Dissolve this compound and the thioglycoside in dichloromethane.
-
Add a catalytic amount of trifluoroacetic acid to the solution.
-
Stir the reaction at room temperature for approximately 2 hours.
-
Purify the resulting conjugate by column chromatography.
-
Potential Applications
Anticancer Agents
A significant area of research has focused on the development of this compound derivatives as anticancer agents.[5][18] Their mechanism of action is often attributed to their ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.[4][6][8]
Proposed Mechanism of Anticancer Activity:
Caption: Proposed mechanism of anticancer action for ferrocene derivatives.
Quantitative Data: In Vitro Cytotoxicity of this compound Derivatives
| Derivative Type | Cell Line | IC50 (µM) | Reference |
| Ferrocenyl Alcohols | HeLa | >100 (this compound) | [5] |
| HeLa | 35.0 (2-Ferrocenylethanol) | [5] | |
| HeLa | 17 (3-Ferrocenylpropanol) | [5] | |
| HeLa | 5.72 (4-Ferrocenylbutanol) | [5] | |
| Isatin-Ferrocene Conjugates | T. vaginalis | 2-13 | [19] |
| Heterocyclic Ferrocenyl Chalcones | MDA-MB-231 | 6.59 - 12.51 | [15] |
| 4T1 | 13.23 - 213.7 | [15] |
Biosensors
This compound and its derivatives are excellent redox mediators in electrochemical biosensors due to their stable and reversible redox behavior.[9][10] They facilitate electron transfer between the active site of an enzyme and the electrode surface. A prime example is their use in glucose biosensors.
Experimental Workflow for a Ferrocene-Mediated Glucose Biosensor:
Caption: Workflow for a ferrocene-mediated glucose biosensor.
Electrochemical Data for this compound
| Parameter | Value | Conditions | Reference |
| Oxidation Peak Potential | 0.25 V | vs. Ag wire, at a tetradecanethiol monolayer on gold | [20] |
| Reduction Peak Potential | 0.05 V | vs. Ag wire, at a tetradecanethiol monolayer on gold | [20] |
| Half-wave Potential (E1/2) | Varies with derivative | Aqueous solution, glassy carbon electrode | [16] |
Catalysis
Chiral ferrocene derivatives are widely used as ligands in asymmetric catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[21][22][23] The rigid ferrocene backbone and the potential for planar chirality contribute to high enantioselectivities.
Logical Relationship in Catalyst Selection for Suzuki-Miyaura Coupling:
Caption: Logical workflow for selecting a ferrocene-based ligand for Suzuki-Miyaura coupling.
Key Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[24][25][26]
-
Materials: 96-well plates, cancer cell lines, cell culture medium, this compound derivative solutions, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Cyclic Voltammetry
Cyclic voltammetry (CV) is used to study the electrochemical properties of this compound derivatives.[18][20][27][28][29][30]
-
Apparatus: Potentiostat, three-electrode cell (working electrode, reference electrode, counter electrode).
-
Procedure:
-
Prepare a solution of the this compound derivative in a suitable solvent containing a supporting electrolyte.
-
Assemble the three-electrode cell with the solution.
-
Apply a potential sweep, scanning from an initial potential to a final potential and then back.
-
Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.
-
From the voltammogram, determine key parameters such as peak potentials and peak currents, which provide information about the redox process.
-
Conclusion
This compound and its derivatives are a class of compounds with significant potential in a range of scientific and industrial applications. Their straightforward synthesis, coupled with their unique electronic and structural properties, makes them attractive candidates for the development of new anticancer drugs, biosensors, and catalysts. The ability to tune their properties through targeted derivatization will continue to drive innovation in these fields. This guide provides a foundational understanding of the synthesis, applications, and key experimental protocols for these versatile molecules, intended to support and inspire further research and development.
References
- 1. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. KR101853566B1 - Method of synthesis of ferrocene derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Ferrocenes as Potential Anticancer Drugs: Determination of the Mechanism of Action [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Ferrocene Derivatives Induce Apoptosis through Mitochondria-Dependent and Cell Cycle Arrest via PI3K/Akt/mTOR Signaling Pathway in T Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. An integrated dual-signal self-powered flexible sensor based on ferrocene-mediated biofuel cell for glucose detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Next step in 2nd generation glucose biosensors: Ferrocene-loaded electrospun nanofibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Progress towards in vivo glucose sensing with a ferrocene-mediated amperometric enzyme electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Novel Heterocyclic Ferrocenyl Chalcones and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Convenient methods for the synthesis of ferrocene-carbohydrate conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 21. Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. benchchem.com [benchchem.com]
- 25. merckmillipore.com [merckmillipore.com]
- 26. texaschildrens.org [texaschildrens.org]
- 27. mmrc.caltech.edu [mmrc.caltech.edu]
- 28. On the diffusion of this compound in room-temperature ionic liquids: an electrochemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 29. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 30. researchgate.net [researchgate.net]
A Theoretical Exploration of Ferrocenemethanol's Electronic Structure: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Electronic Structure of Ferrocene Derivatives
Ferrocene, with its sandwich structure of an iron atom between two cyclopentadienyl (Cp) rings, exhibits a fascinating electronic configuration that is the foundation of its rich chemistry.[1] The introduction of functional groups, such as the hydroxymethyl group in ferrocenemethanol, can modulate these electronic properties, influencing the molecule's redox potential, reactivity, and potential for biological interactions. Theoretical calculations provide a powerful tool to probe these properties at the molecular level, offering insights that complement experimental data.
Theoretical Methodologies: A Closer Look
The primary computational tools for investigating the electronic structure of organometallic compounds like this compound are Density Functional Theory (DFT) and its extension for excited states, Time-Dependent Density Functional Theory (TD-DFT).[2][3]
Density Functional Theory (DFT) for Ground-State Properties
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of the system can be determined from its electron density. In practice, this involves the use of exchange-correlation functionals, which approximate the complex interactions between electrons.
Commonly Used Functionals and Basis Sets:
-
Functionals: Hybrid functionals like B3LYP are frequently employed for ferrocene derivatives as they provide a good balance between accuracy and computational cost.[4]
-
Basis Sets: Pople-style basis sets, such as 6-31G(d), or more extensive basis sets like the def2-TZVP, are commonly used to describe the atomic orbitals.[4]
The selection of the functional and basis set is a critical step that influences the accuracy of the calculated properties.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
TD-DFT is an extension of DFT that allows for the calculation of electronic excitation energies and the simulation of UV-Vis spectra.[5] This is crucial for understanding the photophysical properties of this compound and its derivatives. The choice of functional and basis set also plays a significant role in the accuracy of TD-DFT calculations.
Data Presentation: Calculated Electronic Structure Parameters
While specific, comprehensive tables of calculated data for this compound are not available in the peer-reviewed literature, the following tables provide illustrative examples of the types of data that are typically generated from DFT and TD-DFT calculations on ferrocene derivatives. These values are representative and should not be taken as definitive for this compound.
Geometric Parameters
DFT calculations are first used to optimize the molecular geometry, providing key bond lengths and angles.
| Parameter | Representative Value |
| Bond Lengths (Å) | |
| Fe-C(Cp) | 2.05 |
| C-C (in Cp ring) | 1.43 |
| C-C (substituent) | 1.51 |
| C-O | 1.43 |
| O-H | 0.96 |
| **Bond Angles (°) ** | |
| C-Fe-C (inter-ring) | 180 |
| C-C-C (in Cp ring) | 108 |
| Fe-C-C (substituent) | 126 |
| C-C-O | 109.5 |
Table 1: Illustrative DFT-calculated geometric parameters for a ferrocene derivative. These values are typical and serve as an example of the data obtained from geometry optimization.
Frontier Molecular Orbitals (FMOs)
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties. The HOMO-LUMO energy gap is particularly important as it relates to the molecule's chemical reactivity and kinetic stability.
| Parameter | Representative Value (eV) |
| HOMO Energy | -5.10 |
| LUMO Energy | -0.20 |
| HOMO-LUMO Gap | 4.90 |
Table 2: Illustrative HOMO and LUMO energies and the resulting energy gap for a ferrocene derivative as calculated by DFT. A smaller gap generally suggests higher reactivity.
Electronic Transitions
TD-DFT calculations provide information on the energies of electronic transitions and their corresponding oscillator strengths, which are related to the intensity of absorption bands in a UV-Vis spectrum.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | 2.70 | 459 | 0.015 |
| S0 → S2 | 3.15 | 394 | 0.008 |
| S0 → S3 | 3.50 | 354 | 0.021 |
Table 3: Illustrative TD-DFT calculated electronic transitions for a ferrocene derivative. These transitions often involve metal-to-ligand charge transfer (MLCT) in ferrocene compounds.
Experimental Protocols: A Computational Workflow
The theoretical calculation of this compound's electronic structure follows a standardized workflow.
Geometry Optimization
-
Input Structure: A starting 3D structure of this compound is generated.
-
DFT Calculation: A geometry optimization is performed using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This calculation finds the lowest energy conformation of the molecule.
-
Frequency Analysis: A frequency calculation is typically performed on the optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
Electronic Property Calculation
-
Ground State Properties: Using the optimized geometry, a single-point DFT calculation is performed to obtain ground-state electronic properties, including the energies and compositions of the molecular orbitals (e.g., HOMO and LUMO).
-
Excited State Properties: A TD-DFT calculation is then carried out on the optimized geometry to determine the energies and characteristics of the electronic excited states.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the computational workflow and key conceptual relationships in the theoretical study of this compound's electronic structure.
Conclusion
Theoretical calculations using DFT and TD-DFT are indispensable for a deep understanding of the electronic structure of this compound. While a definitive, published dataset of its calculated properties is currently elusive, the methodologies and illustrative data presented in this guide provide a solid framework for researchers. These computational approaches enable the prediction of geometric and electronic parameters that are crucial for elucidating structure-activity relationships, ultimately guiding the development of novel ferrocene-based compounds for a range of applications, from catalysis to medicine. Further dedicated computational studies on this compound are warranted to provide the specific data needed for more precise modeling and design efforts.
References
Methodological & Application
Application Notes and Protocols: Ferrocenemethanol as an Internal Standard in Cyclic Voltammetry
Audience: Researchers, scientists, and drug development professionals.
Introduction
In cyclic voltammetry (CV), particularly in non-aqueous solvents, the potential of standard reference electrodes can be unstable or unreliable.[1][2] To ensure accuracy and comparability of electrochemical data, an internal standard or internal reference redox system (IRRS) is often employed.[3] Ferrocene and its derivatives are widely used for this purpose due to their well-behaved electrochemical properties.[1][4][5]
Ferrocenemethanol (FcMeOH), a derivative of ferrocene, is an excellent internal standard notable for its solubility in both aqueous and various organic solvents, a significant advantage over the water-insoluble ferrocene.[6] It undergoes a stable and reversible one-electron oxidation to the ferrocenium state (FcMeOH+), providing a reliable redox couple (FcMeOH/FcMeOH+) that can be used to calibrate the potential axis in an electrochemical experiment.[6][7] By referencing the measured potentials of an analyte to the formal potential (E°') of the FcMeOH/FcMeOH+ couple, researchers can account for potential drift from pseudo-reference electrodes and compare results across different experimental setups and laboratories.[1][3]
Core Principles
The primary function of this compound as an internal standard is to provide a stable and known electrochemical reference point within the experimental solution. The key characteristics that make it suitable for this role are:
-
Reversible Redox Behavior: The FcMeOH/FcMeOH+ couple exhibits a chemically and electrochemically reversible one-electron transfer, resulting in a classic "duck-shaped" cyclic voltammogram.[1]
-
Stable Potential: The formal potential of the FcMeOH/FcMeOH+ couple is stable under a wide range of conditions, although it can be influenced by the solvent and supporting electrolyte.[6][8]
-
Inertness: this compound is chemically stable and does not typically interact or react with the analyte of interest or the solvent system.[3][9]
-
Distinct Potential Window: Its redox event occurs at a potential that, in many cases, does not overlap with the electrochemical signals of the analyte being studied.[3][9]
By adding this compound to the analyte solution, its voltammogram is recorded simultaneously with the analyte's. The half-wave potential (E1/2) of this compound, calculated as the average of its anodic (Epa) and cathodic (Epc) peak potentials, serves as the reference point.[10] All analyte potentials are then reported relative to this internal standard (e.g., "V vs. FcMeOH/FcMeOH+").[1]
Data Presentation: Electrochemical Parameters of this compound
The formal potential of this compound can vary with the solvent and supporting electrolyte used. The following table summarizes typical electrochemical parameters observed in different media.
| Solvent | Supporting Electrolyte | Reference Electrode | E1/2 or E°' (V) | Peak Separation (ΔEp, mV) | Citation(s) |
| 0.3 M KNO3 (aqueous) | 0.3 M KNO3 | Ag/AgCl (1 M KCl) | ~ +0.17 to +0.18 | ~ 70 | [6] |
| Dichloromethane (DCM) | Tetrabutylammonium perchlorate (TBAP) | P1 Polymer RE | +0.22 | 87 | [11] |
| Dichloroethane (DCE) | Tetrabutylammonium perchlorate (TBAP) | P1 Polymer RE | +0.22 | 99 | [11] |
| Dimethylformamide (DMF) | Tetrabutylammonium perchlorate (TBAP) | P1 Polymer RE | +0.23 | 102 | [11] |
| Acetonitrile (CH3CN) | Tetrabutylammonium perchlorate (TBAP) | P1 Polymer RE | +0.17 | 84 | [11] |
| PBS (aqueous buffer) | Phosphate-Buffered Saline | P1 Polymer RE | +0.07 | 78 | [11] |
| PBS/Acetonitrile | Phosphate-Buffered Saline | P1 Polymer RE | +0.13 | 76 | [11] |
Note: E1/2 and ΔEp values can vary based on experimental conditions such as electrode material, scan rate, and temperature.
Experimental Protocols
Protocol 1: Potential Referencing in Cyclic Voltammetry
This protocol describes the most common application of this compound as an internal standard to calibrate the potential axis.
A. Materials and Equipment
-
Three-electrode electrochemical cell
-
Potentiostat
-
Working Electrode (e.g., Glassy Carbon, Platinum, Gold)[6][7]
-
Counter Electrode (e.g., Platinum wire)[6]
-
Reference Electrode (e.g., Ag/AgCl, or a silver wire pseudo-reference electrode)[6][9]
-
Analyte of interest
-
This compound (FcMeOH)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane) or aqueous buffer[6]
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) for organic solvents, 0.1 M KCl for aqueous solutions)[12][13]
-
Inert gas (Nitrogen or Argon) for deoxygenation[14]
B. Procedure
-
Solution Preparation: Prepare a solution of the analyte at the desired concentration in the chosen solvent containing the supporting electrolyte.
-
Deoxygenation: Transfer the solution to the electrochemical cell. Deoxygenate the solution by bubbling with an inert gas for at least 10-15 minutes. Maintain a gentle flow of the inert gas over the solution surface during the experiment.[14]
-
Electrode Preparation: Polish the working electrode surface according to standard procedures (e.g., with alumina slurry), rinse thoroughly, and dry before immersion in the cell.[14]
-
Analyte CV: Assemble the three-electrode cell and record the cyclic voltammogram of the analyte solution. This provides the initial electrochemical profile of the compound of interest against the chosen reference electrode.
-
Addition of Internal Standard: Add a small amount of a concentrated stock solution of this compound to the cell to achieve a final concentration typically in the range of 0.5-1 mM.[12] Briefly bubble with inert gas to ensure mixing.
-
Combined CV: Record the cyclic voltammogram of the solution now containing both the analyte and this compound. Ensure the potential window is wide enough to capture the redox events for both species.
-
Data Analysis:
-
Identify the anodic (Epa) and cathodic (Epc) peak potentials for the this compound redox couple.
-
Calculate the formal potential of the internal standard: E°'(FcMeOH) = (Epa + Epc) / 2.[10]
-
Identify the peak potentials for the analyte.
-
Correct the analyte's potentials by subtracting the measured formal potential of this compound from the analyte's potential versus the reference electrode. The final reported potential will be E (vs. FcMeOH/FcMeOH+).
-
Protocol 2: Quantitative Analysis using this compound as an Internal Standard
While less common for CV, an internal standard can be used for quantitative analysis, a method that compensates for variations in sample volume or instrument response.[15][16]
A. Materials and Equipment
-
Same as Protocol 1.
B. Procedure
-
Prepare Standard Solutions: Create a series of standard solutions, each containing a known concentration of the analyte. To every standard, add a constant, known concentration of this compound.[17]
-
Record Voltammograms: Perform cyclic voltammetry on each standard solution under identical experimental conditions.
-
Measure Peak Currents: For each voltammogram, determine the peak current (ip) for the analyte and the peak current for this compound.[10]
-
Construct Calibration Curve: Plot the ratio of the peak currents (ip,analyte / ip,FcMeOH) on the y-axis against the known concentration of the analyte on the x-axis. This should yield a linear calibration curve.[15][17]
-
Analyze Unknown Sample: Prepare the unknown sample by adding the same constant concentration of this compound as used in the standards.
-
Determine Unknown Concentration: Record the voltammogram of the unknown sample, measure the peak current ratio, and use the calibration curve to determine the concentration of the analyte.[15]
Mandatory Visualizations
Caption: Experimental workflow for potential calibration using this compound.
Caption: Logical relationship for correcting potential data with an internal standard.
Caption: Workflow for quantitative analysis using an internal standard calibration curve.
References
- 1. Referencing Electrochemical Data to an Internal Standard | Pine Research Instrumentation [pineresearch.com]
- 2. Ferrocene as an internal standard for electrochemical measurements [authors.library.caltech.edu]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. ossila.com [ossila.com]
- 5. Potential application of metallacarboranes as an internal reference: an electrochemical comparative study to ferrocene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Potential application of metallacarboranes as an internal reference: an electrochemical comparative study to ferrocene - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC00424K [pubs.rsc.org]
- 7. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. BASi® | Cyclic Voltammetry - Data Analysis [basinc.com]
- 11. researchgate.net [researchgate.net]
- 12. mmrc.caltech.edu [mmrc.caltech.edu]
- 13. researchgate.net [researchgate.net]
- 14. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Analytical chemistry - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Ferrocenemethanol as a Redox Mediator for Enzyme Biosensors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme-based biosensors are highly specific and sensitive analytical devices that utilize the catalytic activity of enzymes for the detection of various analytes. A key challenge in the development of amperometric enzyme biosensors is achieving efficient electron transfer between the enzyme's active site and the electrode surface. Redox mediators are often employed to facilitate this process. Ferrocene and its derivatives, particularly ferrocenemethanol, have emerged as highly effective redox mediators due to their rapid and reversible redox kinetics, tunable redox potential, and stability in both oxidized and reduced forms.
This document provides detailed application notes and protocols for the use of this compound as a redox mediator in enzyme biosensors, with a primary focus on glucose biosensors employing glucose oxidase (GOx). These guidelines are intended for researchers, scientists, and drug development professionals working on the development and application of enzyme-based biosensors.
Principle of Operation
In a this compound-mediated glucose biosensor, the detection of glucose is based on a "ping-pong" mechanism involving the enzyme glucose oxidase (GOx) and the this compound (FcMeOH) mediator.
The process can be summarized in the following steps:
-
Enzymatic Oxidation of Glucose: Glucose oxidase (GOx) catalyzes the oxidation of glucose to gluconolactone, and in the process, the flavin adenine dinucleotide (FAD) cofactor within the enzyme is reduced to FADH2.
-
Mediator Regeneration of the Enzyme: The reduced enzyme (GOx-FADH2) is then oxidized back to its active state (GOx-FAD) by the ferrocenium ion (FcMeOH+), the oxidized form of the mediator. This compound (FcMeOH) is consequently reduced.
-
Electrochemical Regeneration of the Mediator: The reduced this compound (FcMeOH) diffuses to the electrode surface where it is electrochemically oxidized back to the ferrocenium ion (FcMeOH+). This oxidation generates an electrical current that is directly proportional to the glucose concentration in the sample.
This mediated electron transfer allows the biosensor to operate at a lower potential, minimizing interferences from other electroactive species that may be present in biological samples.
Signaling Pathway Diagram
Caption: Signaling pathway of a this compound-mediated glucose biosensor.
Experimental Protocols
This section provides a comprehensive protocol for the fabrication and characterization of a screen-printed carbon electrode (SPCE)-based glucose biosensor using this compound as the redox mediator and glucose oxidase immobilized with glutaraldehyde and bovine serum albumin (BSA).
Materials and Reagents
-
Screen-Printed Carbon Electrodes (SPCEs)
-
Glucose Oxidase (GOx) from Aspergillus niger (EC 1.1.3.4)
-
This compound (FcMeOH)
-
Bovine Serum Albumin (BSA)
-
Glutaraldehyde (25% aqueous solution)
-
D-(+)-Glucose
-
Phosphate Buffer Saline (PBS), pH 7.4
-
Deionized (DI) water
Preparation of Reagent Solutions
-
Phosphate Buffer Saline (PBS, 0.1 M, pH 7.4): Prepare a 0.1 M PBS solution and adjust the pH to 7.4 using NaOH or HCl.
-
Glucose Oxidase (GOx) Solution (10 mg/mL): Dissolve 10 mg of GOx in 1 mL of PBS.
-
This compound (FcMeOH) Solution (10 mM): Dissolve the appropriate amount of FcMeOH in DI water to make a 10 mM stock solution.
-
Bovine Serum Albumin (BSA) Solution (5% w/v): Dissolve 50 mg of BSA in 1 mL of PBS.
-
Glutaraldehyde Solution (2.5% v/v): Prepare a 2.5% glutaraldehyde solution by diluting the 25% stock solution with DI water.
-
Glucose Stock Solution (1 M): Dissolve the required amount of D-(+)-glucose in PBS to prepare a 1 M stock solution. Allow the solution to mutarotate for 24 hours at room temperature before use.
Experimental Workflow Diagram
Caption: Experimental workflow for biosensor fabrication and characterization.
Biosensor Fabrication Protocol
-
Electrode Pre-treatment: Before modification, clean the surface of the screen-printed carbon electrode by rinsing with DI water and then ethanol, followed by drying under a stream of nitrogen.
-
Preparation of the Sensing Cocktail:
-
In a microcentrifuge tube, mix 10 µL of the GOx solution (10 mg/mL), 5 µL of the FcMeOH solution (10 mM), and 10 µL of the BSA solution (5% w/v).
-
Gently vortex the mixture for a few seconds to ensure homogeneity.
-
-
Electrode Modification:
-
Carefully drop-coat 5 µL of the prepared sensing cocktail onto the working electrode area of the SPCE.
-
Ensure the entire working electrode surface is covered.
-
-
Cross-linking and Immobilization:
-
Place the modified electrode in a sealed container (e.g., a petri dish) containing a small vial with 100 µL of 2.5% glutaraldehyde solution. Ensure the electrode does not come into direct contact with the glutaraldehyde solution.
-
Allow the enzyme to cross-link via glutaraldehyde vapor for 1 hour at room temperature. The glutaraldehyde vapor facilitates the cross-linking of BSA and GOx, entrapping the this compound within the polymer matrix.[1][2]
-
-
Drying and Storage:
-
After cross-linking, remove the electrode and let it dry at room temperature for at least 2 hours.
-
Store the fabricated biosensors at 4°C in a dry, dark container when not in use.
-
Electrochemical Characterization
Electrochemical measurements should be performed using a potentiostat with a three-electrode system (the modified SPCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode).
-
Place the modified electrode in a 10 mL electrochemical cell containing 0.1 M PBS (pH 7.4).
-
Record the cyclic voltammogram in the potential range of -0.2 V to +0.6 V at a scan rate of 50 mV/s.
-
A pair of well-defined redox peaks corresponding to the oxidation and reduction of this compound should be observed.
-
Add successive concentrations of glucose to the PBS solution and record the CVs. An increase in the anodic peak current and a decrease in the cathodic peak current should be observed, which is characteristic of a mediated enzymatic reaction.
-
Place the biosensor in a stirred electrochemical cell containing 10 mL of 0.1 M PBS (pH 7.4).
-
Apply a constant potential of +0.35 V (vs. Ag/AgCl).[3]
-
Allow the background current to stabilize.
-
Inject successive aliquots of the glucose stock solution into the cell to achieve desired concentrations (e.g., 1 mM, 2 mM, 5 mM, etc.).
-
Record the steady-state current after each addition. The current will increase with increasing glucose concentration.
-
Plot the calibration curve of the steady-state current versus glucose concentration.
Data Presentation
The performance of this compound-mediated glucose biosensors can be characterized by several key parameters. The following table summarizes typical performance data from the literature.
| Parameter | Reported Value Range | References |
| Linear Range | 1 - 40 mM | [3] |
| Detection Limit (LOD) | 0.05 mM - 0.6 µM | [4][5] |
| Sensitivity | 50 nA/mM - 9.48 nA/mM | [4] |
| Response Time | < 60 seconds | [4] |
| Apparent Michaelis-Menten Constant (KMapp) | 2.25 mM - 14.24 mM | [4] |
| Operating Potential | +0.3 V to +0.6 V vs. Ag/AgCl | [3][4] |
| Stability | Retains ~36% activity after 2 months | [4] |
| Reproducibility (RSD) | 2.30% - 3.70% | [4] |
Logical Relationship Diagram for Data Analysis
Caption: Logical flow for the analysis of amperometric data.
Conclusion
This compound is a versatile and efficient redox mediator for the development of enzyme-based biosensors. The protocols and application notes provided herein offer a comprehensive guide for the fabrication and characterization of a this compound-mediated glucose biosensor. By following these detailed methodologies, researchers can develop reliable and sensitive biosensors for a wide range of applications in scientific research and drug development. The provided data and diagrams serve as a valuable resource for understanding the underlying principles and for the effective analysis and presentation of experimental results.
References
- 1. Immobilized Enzymes in Biosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immobilization techniques to avoid enzyme loss from oxidase-based biosensors: a one-year study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of an Amperometric-Based Glucose Biosensor to Measure the Glucose Content of Fruit | PLOS One [journals.plos.org]
- 5. Design of Amperometric Biosensors for the Detection of Glucose Prepared by Immobilization of Glucose Oxidase on Conducting (Poly)Thiophene Films - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Ferrocenemethanol-Mediated Amperometric Glucose Sensing
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed protocol for the development and application of an amperometric glucose biosensor utilizing ferrocenemethanol as a redox mediator. Amperometric biosensors offer a sensitive and quantitative method for detecting glucose concentrations, which is critical in various fields, including clinical diagnostics, biotechnology, and drug development. This protocol focuses on the immobilization of glucose oxidase (GOx) on an electrode surface and the use of this compound to facilitate electron transfer, enabling the indirect measurement of glucose concentration.
The underlying principle of this biosensor involves the enzymatic oxidation of glucose by GOx. In this reaction, GOx is reduced, and flavin adenine dinucleotide (FAD) acts as the prosthetic group. This compound acts as an efficient electron shuttle, reoxidizing the reduced GOx while itself becoming oxidized at the electrode surface. The resulting current is directly proportional to the glucose concentration in the sample.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway of the this compound-mediated glucose sensing mechanism and a typical experimental workflow for the fabrication and testing of the biosensor.
Figure 1: Signaling pathway of this compound-mediated glucose sensing.
Figure 2: Experimental workflow for glucose biosensor fabrication and testing.
Quantitative Data Summary
The performance of this compound-mediated glucose biosensors can vary depending on the specific fabrication method, electrode materials, and experimental conditions. The table below summarizes typical performance characteristics reported in the literature.
| Parameter | Typical Value Range | Reference Electrode | Notes |
| Operating Potential | +0.25 V to +0.5 V | Ag/AgCl or SCE | The potential at which the amperometric measurement is carried out.[1][2][3] |
| Linear Range | 6.7 µM - 3.86 x 10⁻⁴ M to 0.1 mM - 80 mM | Ag/AgCl or SCE | The concentration range where the sensor response is directly proportional to the glucose concentration.[2][4] |
| Sensitivity | ~60 mA M⁻¹cm⁻² to 378.70 µA mM⁻¹ cm⁻² | Ag/AgCl or SCE | The change in current signal per unit change in glucose concentration.[2][5] |
| Response Time | ~5 seconds | Ag/AgCl or SCE | The time taken for the sensor to reach a stable signal after the addition of glucose.[2] |
| Limit of Detection (LOD) | 3 µM to 0.018 mM | Ag/AgCl or SCE | The lowest concentration of glucose that can be reliably detected.[2][4] |
Experimental Protocols
This section provides a detailed step-by-step protocol for the fabrication and testing of a this compound-mediated glucose biosensor.
Materials and Reagents
-
Working Electrode: Glassy carbon electrode (GCE), screen-printed carbon electrode (SPCE), or gold electrode (AuE).
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire or carbon electrode.
-
Enzyme: Glucose Oxidase (GOx) from Aspergillus niger.
-
Mediator: this compound (FcMeOH).
-
Cross-linking Agent: Glutaraldehyde solution (e.g., 2.5% v/v).
-
Stabilizing Agent: Bovine Serum Albumin (BSA).
-
Supporting Electrolyte: Phosphate buffered saline (PBS), pH 7.4.
-
Analyte: D-(+)-glucose.
-
Solvents: Deionized (DI) water, ethanol.
-
(Optional) Electrode Modification Materials: Multi-walled carbon nanotubes (MWCNTs), graphene oxide (GO), or metallic nanoparticles.
Electrode Preparation
-
Cleaning:
-
For GCE: Polish the electrode surface with alumina slurry on a polishing pad, followed by sonication in DI water and ethanol for 5 minutes each.
-
For SPCE and AuE: Clean the electrode surface by rinsing with DI water and ethanol.
-
-
Drying: Dry the cleaned electrode under a stream of nitrogen gas or in an oven at a low temperature (e.g., 50°C).
Electrode Modification (Optional, but Recommended for Enhanced Performance)
This step involves modifying the electrode surface with nanomaterials to increase the surface area and enhance electron transfer.
-
Dispersion of Nanomaterials: Prepare a stable dispersion of the chosen nanomaterial (e.g., 1 mg/mL MWCNTs in a suitable solvent with the aid of a surfactant or sonication).
-
Casting: Drop-cast a small volume (e.g., 5-10 µL) of the nanomaterial dispersion onto the active surface of the working electrode.
-
Drying: Allow the solvent to evaporate completely at room temperature or in a low-temperature oven.
Enzyme Immobilization
-
Preparation of the Enzyme-Mediator Mixture:
-
In a microcentrifuge tube, prepare a mixture containing:
-
GOx solution (e.g., 10 mg/mL in PBS).
-
This compound solution (e.g., 5 mg/mL in PBS).
-
BSA solution (e.g., 10 mg/mL in PBS) as a stabilizer.
-
Glutaraldehyde solution (e.g., 2.5% v/v) as a cross-linking agent.[3]
-
-
The exact ratios of these components may need to be optimized for a specific application. A typical starting point could be a 2:1:1:0.5 volume ratio of GOx:FcMeOH:BSA:Glutaraldehyde.
-
-
Deposition on the Electrode:
-
Vortex the mixture gently.
-
Drop-cast a small, precise volume (e.g., 5 µL) of the mixture onto the surface of the prepared (and modified, if applicable) working electrode.
-
-
Drying and Cross-linking:
-
Allow the electrode to dry at room temperature for at least 1-2 hours, or until a stable film is formed. During this time, the glutaraldehyde will cross-link the proteins (GOx and BSA), entrapping the this compound within the matrix.
-
-
Storage: Store the modified electrodes at 4°C in a dry, dark container when not in use.
Electrochemical Measurements
All electrochemical measurements should be performed using a potentiostat in a three-electrode setup.
-
Setup:
-
Place the modified working electrode, the reference electrode, and the counter electrode in an electrochemical cell containing a known volume of PBS (pH 7.4).
-
-
Cyclic Voltammetry (CV) for Characterization:
-
Perform CV scans in the potential range of -0.2 V to +0.6 V (vs. Ag/AgCl) at a scan rate of 50 mV/s.
-
In the absence of glucose, a pair of well-defined redox peaks corresponding to the ferrocene/ferricinium couple should be observed.
-
Upon addition of glucose, an increase in the anodic peak current and a decrease in the cathodic peak current should be seen, indicating the catalytic oxidation of glucose.
-
-
Amperometric Detection of Glucose:
-
Apply a constant potential to the working electrode (the optimal potential should be determined from the CV, typically around +0.35 V to +0.4 V vs. Ag/AgCl).[6]
-
Allow the background current to stabilize.
-
Add successive aliquots of a standard glucose solution into the stirred PBS solution in the electrochemical cell at regular intervals (e.g., every 50 seconds).
-
Record the corresponding increase in the steady-state current after each addition.
-
-
Data Analysis:
-
Plot the catalytic current (the difference between the steady-state current after glucose addition and the initial background current) against the glucose concentration.
-
Determine the linear range, sensitivity (slope of the linear portion of the calibration curve), and the limit of detection from the calibration plot.
-
Disclaimer: This protocol provides a general guideline. The optimal conditions, concentrations, and procedures may vary depending on the specific application, instrumentation, and reagents used. It is recommended to perform optimization experiments for key parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An integrated dual-signal self-powered flexible sensor based on ferrocene-mediated biofuel cell for glucose detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Enzyme-free glucose sensors with efficient synergistic electro-catalysis based on a ferrocene derivative and two metal nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Enhancing Glucose Biosensing with Graphene Oxide and Ferrocene-Modified Linear Poly(ethylenimine) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ferrocenemethanol in Non-Aqueous Electrochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ferrocenemethanol (FcMeOH) in non-aqueous electrochemistry. This versatile organometallic compound serves as a crucial tool for a variety of electrochemical applications due to its well-defined and reversible one-electron redox behavior. This document outlines its primary applications, presents key quantitative data, and provides detailed experimental protocols.
Applications of this compound
This compound is widely employed in non-aqueous electrochemistry for three primary applications:
-
Internal Standard for Potential Referencing: In non-aqueous solvents, the potential of common reference electrodes can be unstable and vary between different solvent systems.[1] this compound, with its reversible ferrocene/ferrocenium (Fc/Fc⁺) redox couple, provides a stable and solvent-independent potential reference.[2][3] By adding a small amount of this compound to the electrochemical cell, the potentials of other analytes can be accurately reported relative to the FcMeOH oxidation potential.[1] While ferrocene itself is a widely used internal standard in non-aqueous solutions, its derivatives like this compound offer the advantage of solubility in a broader range of solvents, including mixtures with water.[4][5]
-
Redox Mediator: this compound can act as a redox mediator, facilitating electron transfer between an electrode and a target analyte that may have slow electron transfer kinetics on its own.[6] The this compound is first oxidized or reduced at the electrode surface, and the resulting species then reacts with the target analyte in the solution, regenerating the original form of the mediator. This process can be observed in applications such as biosensors.
-
Chemically Amplified Electrochemical Detection: In this sensitive detection scheme, this compound acts as the analyte whose signal is significantly enhanced by a chemical amplifier present in the solution.[7] For instance, on a modified electrode that suppresses the direct oxidation of the amplifier (e.g., ferrocyanide), the oxidized this compound can be rapidly regenerated by the amplifier in a chemical reaction.[7] This catalytic cycle leads to a greatly amplified current, enabling the detection of this compound at very low concentrations.[7]
Quantitative Data
The electrochemical behavior of this compound is characterized by several key parameters that can vary with the solvent, electrolyte, and electrode material. The following tables summarize important quantitative data for this compound in various non-aqueous systems.
Table 1: Electrochemical Parameters of this compound in Various Non-Aqueous Solvents.
| Solvent | Supporting Electrolyte | Anodic Peak Potential (Epa) vs. P1 RE (V) | Cathodic Peak Potential (Epc) vs. P1 RE (V) | Formal Potential (E°') vs. P1 RE (V) |
| Dichloromethane (DCM) | Tetrabutylammonium perchlorate (TBAP) | 0.23 | 0.15 | 0.19 |
| Dichloroethane (DCE) | Tetrabutylammonium perchlorate (TBAP) | 0.24 | 0.16 | 0.20 |
| Dimethylformamide (DMF) | Tetrabutylammonium perchlorate (TBAP) | 0.24 | 0.16 | 0.20 |
| Acetonitrile (CH₃CN) | Tetrabutylammonium perchlorate (TBAP) | 0.18 | 0.11 | 0.15 |
| Data adapted from a study using a novel redox conjugated polymer-based all-solid-state reference electrode (P1).[8] |
Table 2: Diffusion Coefficients of this compound.
| Solvent System | Diffusion Coefficient (D) (cm²/s) | Technique |
| Not Specified | 11 × 10⁻⁶ | Cyclic Voltammetry |
| Room-Temperature Ionic Liquids | Varies with viscosity | Chronoamperometry |
| Diffusion coefficients are crucial for quantitative analysis using techniques like cyclic voltammetry and chronoamperometry.[9][10] |
Experimental Protocols
General Electrochemical Cell Setup
A standard three-electrode system is used for most electrochemical measurements involving this compound.[4][11]
-
Working Electrode: Glassy carbon, gold, or platinum electrodes are commonly used. The electrode should be polished with alumina slurries (e.g., 0.3 µm and 0.05 µm) and sonicated in a suitable solvent (e.g., ethanol/water mixture) before use.[7]
-
Reference Electrode: A pseudo-reference electrode, such as a silver wire (Ag/Ag⁺), is often employed in non-aqueous solvents.[12] Its potential is then calibrated against the internal standard, this compound. For more stable measurements, a non-aqueous reference electrode (e.g., Ag/Ag⁺ in acetonitrile with a supporting electrolyte) can be used.[2]
-
Counter (Auxiliary) Electrode: A platinum wire is a common choice for the counter electrode.[4][12]
Protocol for Cyclic Voltammetry of this compound as an Internal Standard
This protocol describes how to use this compound to reference the potential of an analyte in a non-aqueous solution.
Materials:
-
Analyte of interest
-
This compound (FcMeOH)
-
Non-aqueous solvent (e.g., acetonitrile, dichloromethane)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)
-
Three-electrode electrochemical cell and potentiostat
Procedure:
-
Prepare a solution of the analyte of interest in the chosen non-aqueous solvent containing the supporting electrolyte.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.
-
Record a cyclic voltammogram of the analyte solution.
-
Add a small, known concentration of this compound (typically 1 mM) to the solution.
-
Record a second cyclic voltammogram. You should observe the reversible redox wave of this compound in addition to the signals from your analyte.
-
Determine the formal potential (E°') of the this compound couple, which is the average of the anodic and cathodic peak potentials (E°' = (Epa + Epc) / 2).
-
Report the potentials of your analyte relative to the E°' of the FcMeOH/FcMeOH⁺ couple.
Protocol for Chemically Amplified Detection using this compound
This protocol outlines the steps for the ultrasensitive detection of this compound using a chemical amplifier.[7]
Materials:
-
This compound (analyte)
-
Potassium ferrocyanide (chemical amplifier)
-
4-Nitrobenzenediazonium tetrafluoroborate for electrode modification
-
Acetonitrile
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
Glassy carbon electrode
-
Three-electrode electrochemical cell and potentiostat
Procedure:
-
Electrode Modification:
-
Polish a glassy carbon electrode as described in section 3.1.
-
Electrochemically modify the electrode by chronoamperometry at -1.0 V vs. Ag/AgCl in an acetonitrile solution containing 10 mM 4-nitrobenzenediazonium tetrafluoroborate and 0.1 M TBAPF₆.[7]
-
Rinse the modified electrode with water and sonicate for 5 minutes.[7]
-
-
Electrochemical Measurement:
-
Prepare a solution containing a low concentration of this compound and a much higher concentration of potassium ferrocyanide (e.g., 10 µM FcMeOH and 0-3.5 mM ferrocyanide) in a suitable buffer or non-aqueous solvent with a supporting electrolyte.[7]
-
Perform cyclic voltammetry or linear sweep voltammetry. The modified electrode will suppress the direct oxidation of ferrocyanide while allowing the oxidation of this compound.[7]
-
The oxidized this compound will be chemically reduced back to this compound by the ferrocyanide in solution, leading to a catalytic current and significant signal amplification.[7]
-
The amplified current is proportional to the concentration of this compound.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound in non-aqueous electrochemistry.
References
- 1. Referencing Electrochemical Data to an Internal Standard | Pine Research Instrumentation [pineresearch.com]
- 2. support/reference-electrode/nonaqueous | ALS,the electrochemical company [als-japan.com]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. Potential application of metallacarboranes as an internal reference: an electrochemical comparative study to ferrocene - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC00424K [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Simple and Ultrasensitive Chemically Amplified Electrochemical Detection of this compound on 4-Nitrophenyl Grafted Glassy Carbon Electrode [jecst.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. On the diffusion of this compound in room-temperature ionic liquids: an electrochemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. sfu.ca [sfu.ca]
- 12. bard.cm.utexas.edu [bard.cm.utexas.edu]
Application Notes and Protocols: Synthesis of Ferrocene-Containing Polymers Using Ferrocenemethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ferrocene-containing polymers are a unique class of organometallic materials that have garnered significant interest due to the stable and reversible redox properties of the ferrocene moiety. This electrochemical activity makes them highly suitable for a range of applications, including redox-responsive drug delivery systems, biosensors, electrocatalysts, and smart materials.[1][2] Ferrocenemethanol is a versatile and readily available starting material that serves as a foundational building block for introducing the ferrocene unit into various polymer architectures, either in the main chain or as a pendant side group.
This document provides detailed application notes and experimental protocols for the synthesis of ferrocene-containing polymers, starting from this compound. It covers the synthesis of key polymerizable monomers and outlines major polymerization techniques, including controlled radical polymerization, "click" chemistry functionalization, and polycondensation.
Section 1: Synthesis of Polymerizable Monomers from this compound
The first critical step is the chemical modification of this compound to introduce a polymerizable functional group. Below are protocols for synthesizing two key monomers: ferrocenylmethyl methacrylate (FMMA) for radical polymerization and azidomethylferrocene for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful "click" chemistry reaction.
Protocol 1.1: Synthesis of Ferrocenylmethyl Methacrylate (FMMA)
FMMA is a common monomer used to create polymers with pendant ferrocene groups via free radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).[3][4] The synthesis involves the esterification of this compound with methacryloyl chloride.[5]
Experimental Workflow for FMMA Synthesis
Caption: Workflow for the synthesis of Ferrocenylmethyl Methacrylate (FMMA).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| This compound | 216.06 | 23.2 g | 0.11 mol |
| Methacryloyl chloride | 104.53 | 16 mL | 0.16 mol |
| Triethylamine | 101.19 | 25 mL | 0.18 mol |
| Dichloromethane (DCM), dry | - | 500 mL | - |
| Saturated NaHCO₃ solution | - | 200 mL | - |
| Brine | - | 200 mL | - |
| Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Protocol:
-
In a round-bottom flask, dissolve this compound (23.2 g, 0.11 mol) and dry triethylamine (25 mL, 0.18 mol) in 400 mL of dry dichloromethane (DCM).[5]
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of methacryloyl chloride (16 mL, 0.16 mol) in 100 mL of dry DCM dropwise to the cooled mixture while stirring.[5]
-
Continue stirring the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.[5]
-
Remove the triethylamine hydrochloride precipitate by filtration.
-
Transfer the DCM filtrate to a separatory funnel and wash sequentially with 200 mL of saturated NaHCO₃ solution, 200 mL of brine, and three times with 200 mL of water.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solution using a rotary evaporator at 30°C in the dark.[5]
-
The resulting product is Ferrocenylmethyl Methacrylate (FMMA).
Protocol 1.2: Synthesis of Azidomethylferrocene
This molecule is a key precursor for incorporating ferrocene onto a polymer backbone using CuAAC "click" chemistry. The synthesis involves a nucleophilic substitution reaction on this compound.[6]
Experimental Workflow for Azidomethylferrocene Synthesis
Caption: Workflow for the synthesis of Azidomethylferrocene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| This compound | 216.06 | 0.522 g | 2.4 mmol |
| Sodium Azide (NaN₃) | 65.01 | 0.950 g | 14.6 mmol |
| Glacial Acetic Acid | 60.05 | 28 mL | 480 mmol |
| Dichloromethane (DCM) | - | 200 mL | - |
| Saturated NaHCO₃ solution | - | 3 x 100 mL | - |
| Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Protocol:
-
Combine this compound (0.522 g, 2.4 mmol) and sodium azide (0.950 g, 14.6 mmol) in a flask containing glacial acetic acid (28 mL, 480 mmol).[6]
-
Heat the reaction mixture to 50°C under a nitrogen atmosphere and maintain for three hours.[6]
-
After three hours, allow the reaction to cool to room temperature.[6]
-
Dilute the mixture with 200 mL of dichloromethane.[6]
-
Transfer the solution to a separatory funnel and wash three times with 100 mL portions of saturated NaHCO₃ solution, followed by one wash with 100 mL of water.[6]
-
Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure to yield a yellow-orange solid product, azidomethylferrocene (Yield: 80-90%).[6]
Section 2: Polymer Synthesis Methodologies
Application Note 2.1: Controlled Radical Polymerization (ATRP) of FMMA
Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low PDI), and complex architectures.[7][8] Iron-based catalysts are often preferred due to their low cost and lower toxicity compared to other transition metals.[8]
Generalized Workflow for ATRP of FMMA
Caption: Generalized workflow for the Atom Transfer Radical Polymerization (ATRP) of FMMA.
Representative Protocol for Iron-Catalyzed ATRP of FMMA:
This protocol is a representative example adapted from procedures for other methacrylates.[7][9] Researchers should optimize conditions for the specific molecular weight targeted.
Typical Reaction Parameters:
| Component | Role | Typical Molar Ratio |
|---|---|---|
| Ferrocenylmethyl Methacrylate (FMMA) | Monomer | 100 |
| Ethyl α-bromoisobutyrate (EBriB) | Initiator | 1 |
| Iron(II) Bromide (FeBr₂) | Catalyst | 1 |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Ligand | 2 |
| Anisole | Solvent | 50% v/v |
Protocol:
-
To a dry Schlenk flask under nitrogen, add FeBr₂ (as catalyst) and the ligand (e.g., PMDETA).
-
Add the solvent (e.g., anisole) and the FMMA monomer.
-
Stir the mixture to ensure homogeneity and degassing by performing three freeze-pump-thaw cycles.
-
After degassing, introduce the initiator (e.g., EBriB) via syringe.
-
Place the sealed flask in a preheated oil bath (e.g., 90°C) to start the polymerization.
-
Take samples periodically to monitor monomer conversion (by ¹H NMR) and molecular weight evolution (by GPC/SEC).
-
Once the desired conversion is reached, stop the polymerization by cooling the flask and exposing the catalyst to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and precipitate the polymer by adding it to a large volume of a non-solvent, such as cold methanol.
-
Filter the precipitated polymer and dry it under vacuum to a constant weight. The expected outcome is a well-defined polymer with a PDI typically below 1.5.[7]
Application Note 2.2: Side-Chain Functionalization via CuAAC "Click" Chemistry
The "grafting-to" approach using CuAAC is a highly efficient method for attaching functional molecules, like ferrocene, to a polymer scaffold. An alkyne-functionalized base polymer is first synthesized, followed by a reaction with azidomethylferrocene (from Protocol 1.2). This method ensures high functionalization efficiency under mild conditions.
Generalized Workflow for CuAAC Functionalization
Caption: Workflow for attaching ferrocene to a polymer via CuAAC "click" chemistry.
Representative Protocol for CuAAC:
Materials and Reagents:
| Component | Role | Molar Ratio (vs. Alkyne) |
|---|---|---|
| Alkyne-functionalized polymer | Polymer Backbone | 1 |
| Azidomethylferrocene | Ferrocene Source | 1.2 - 1.5 |
| Copper(I) Bromide (CuBr) | Catalyst | 0.1 |
| PMDETA | Ligand | 0.1 |
| N,N-Dimethylformamide (DMF) | Solvent | - |
Protocol:
-
Dissolve the alkyne-functionalized base polymer and azidomethylferrocene (1.2-1.5 equivalents per alkyne group) in anhydrous DMF in a Schlenk flask.
-
In a separate vial, suspend CuBr and PMDETA in a small amount of DMF.
-
Degas the polymer solution with nitrogen for 30 minutes.
-
Add the catalyst suspension to the polymer solution under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
The reaction progress can be monitored by FTIR by observing the disappearance of the characteristic azide peak (~2100 cm⁻¹).
-
Upon completion, dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a suitable non-solvent (e.g., diethyl ether or methanol), filter, and dry under vacuum.
Application Note 2.3: Polycondensation for Main-Chain Ferrocene Polymers
Polycondensation can be used to incorporate ferrocene into the polymer backbone, typically leading to polyesters or polyamides.[1][10] While this compound itself acts as a monofunctional alcohol (a chain terminator), it is a precursor to difunctional monomers like 1,1'-ferrocenedimethanol. The following is a representative protocol for the synthesis of a ferrocene-containing polyester using 1,1'-ferrocenedimethanol and a diacid chloride.
Generalized Workflow for Polycondensation
Caption: Workflow for the synthesis of a main-chain ferrocene polyester via polycondensation.
Representative Protocol for Polyester Synthesis:
Materials and Reagents:
| Component | Role | Molar Ratio |
|---|---|---|
| 1,1'-Ferrocenedimethanol | Diol Monomer | 1 |
| Adipoyl chloride | Diacid Chloride Monomer | 1 |
| Pyridine | HCl Scavenger | 2.2 |
| Tetrahydrofuran (THF) | Solvent | - |
Protocol:
-
In a dry flask under nitrogen, dissolve 1,1'-ferrocenedimethanol and pyridine (2.2 equivalents) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of adipoyl chloride (1 equivalent) in THF to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding a small amount of water.
-
Pour the reaction mixture into a large volume of a non-solvent like methanol or water to precipitate the polyester.
-
Collect the polymer by filtration, wash thoroughly with the non-solvent to remove unreacted monomers and pyridine hydrochloride.
-
Dry the resulting ferrocene-containing polyester under vacuum.
Section 3: Characterization of Ferrocene-Containing Polymers
Thorough characterization is essential to confirm the structure, molecular weight, and functional properties of the synthesized polymers.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the successful synthesis of monomers and the final polymer structure. Signals corresponding to the ferrocenyl protons (typically in the 4-5 ppm region) and the polymer backbone are analyzed.[12][13]
-
Gel Permeation Chromatography (GPC/SEC): This is the primary technique for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ), which indicates the breadth of the molecular weight distribution.[14]
-
Cyclic Voltammetry (CV): CV is used to investigate the electrochemical behavior of the ferrocene units within the polymer, confirming their redox activity and stability.[13][15]
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the thermal stability, decomposition temperature, and glass transition temperature (Tg) of the polymers.[13][15]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming functional groups and monitoring reactions, such as the disappearance of the azide peak (~2100 cm⁻¹) during a "click" reaction.[12]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. FerrocenylMethyl Methacrylate | 31566-61-7 [chemicalbook.com]
- 4. CAS 31566-61-7: Ferrocenylmethyl methacrylate | CymitQuimica [cymitquimica.com]
- 5. erda.ku.dk [erda.ku.dk]
- 6. rsc.org [rsc.org]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Development of Environmentally Friendly Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of polymer properties and identification of additives in commercially available research plastics - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Hydrodynamic Characteristics and Conformational Parameters of Ferrocene-Terpyridine-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: Immobilization of Ferrocenemethanol on Electrode Surfaces for Advanced Electrochemical Sensing
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the immobilization of ferrocenemethanol on various electrode surfaces. These modifications are pivotal for developing sensitive and selective electrochemical sensors and biosensors for a wide range of analytical applications, including in the field of drug development.
Introduction
This compound (FcMeOH) is an excellent redox mediator due to its stable and reversible electrochemical behavior. The immobilization of FcMeOH onto electrode surfaces offers several advantages, including enhanced sensitivity, selectivity, and stability of the resulting sensors. This approach allows for the fabrication of sensors capable of detecting analytes at nanomolar concentrations. The versatility of ferrocene chemistry also permits its conjugation with biological molecules like DNA, paving the way for highly specific biosensors.
Sensing Mechanisms Involving Immobilized this compound
The core principle behind sensing with this compound-modified electrodes often involves its role as an electron shuttle. In many biosensor designs, FcMeOH facilitates the transfer of electrons between the electrode surface and the active site of an enzyme or a biological recognition event. For instance, in a glucose biosensor, this compound can be co-immobilized with glucose oxidase. The enzyme catalyzes the oxidation of glucose, and the reduced enzyme is then re-oxidized by the ferrocenium ion (the oxidized form of this compound), which in turn is electrochemically regenerated at the electrode surface. This "ping-pong" mechanism allows for the indirect quantification of the analyte (glucose) by measuring the current generated by the this compound redox cycling.
Another powerful technique is chemically amplified electrochemical detection. In this scheme, the this compound-modified electrode catalyzes the regeneration of a redox species in the solution, leading to a significant amplification of the electrochemical signal. This allows for the detection of extremely low concentrations of the target analyte.
Experimental Protocols
Here, we detail protocols for the modification of electrode surfaces with this compound.
Protocol 1: Covalent Immobilization of this compound-Modified Carbon Nanotubes on Gold Electrodes
This protocol describes a multi-step process to covalently attach this compound-modified single-walled carbon nanotubes (SWCNTs) to a gold electrode surface, creating a stable and highly sensitive sensing platform.
Materials:
-
Gold electrode
-
3-Aminopropyl)silanetriol (APS)
-
Citrate-stabilized gold colloid nanoparticles
-
Hydroxylamine hydrochloride
-
Gold chloride trihydrate
-
Cysteamine
-
Carboxylated SWCNTs
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N,N-Dimethylformamide (DMF)
-
This compound
-
Ethanol
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Preparation:
-
Clean the gold electrode by polishing with alumina slurry, followed by sonication in deionized water and ethanol.
-
Hydroxylate the surface by treatment with a suitable oxidizing agent (e.g., piranha solution - Caution: handle with extreme care ).
-
-
Silanization:
-
Immerse the cleaned and hydroxylated gold substrate in a solution of APS to form a self-assembled monolayer (SAM) with terminal amine groups.
-
-
Gold Nanoparticle Seeding:
-
Immerse the amine-terminated surface in a solution of citrate-stabilized gold colloid nanoparticles for 2 hours. The negatively charged citrate caps will electrostatically interact with the positively charged amine groups.
-
Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Electroless Gold Plating:
-
Place the gold nanoparticle-seeded substrate in a gold plating solution containing hydroxylamine hydrochloride and gold chloride trihydrate for up to 1 minute to create a continuous gold layer.
-
-
Cysteamine Monolayer Formation:
-
Immerse the gold-plated substrate in a 1 mM solution of cysteamine in ethanol for 40 minutes to form a SAM with terminal thiol groups anchored to the gold surface and exposed amine groups.
-
-
Immobilization of this compound-Modified SWCNTs:
-
Disperse carboxylated SWCNTs in DMF with DCC. Sonicate the suspension for 5 hours to activate the carboxyl groups.
-
Add this compound to the suspension to allow for its attachment to the SWCNTs.
-
Immerse the cysteamine-modified gold electrode into the this compound-modified SWCNT suspension for 24 hours. The activated carboxyl groups on the SWCNTs will react with the amine groups of the cysteamine monolayer, forming a covalent bond.
-
-
Final rinsing:
-
Thoroughly rinse the modified electrode with DMF and then ethanol to remove any non-covalently bound material and dry under a nitrogen stream.
-
Protocol 2: Preparation of a this compound-Sensing Electrode via 4-Nitrophenyl Grafting on Glassy Carbon
This protocol details the fabrication of a glassy carbon electrode (GCE) modified with a 4-nitrophenyl film for the chemically amplified detection of this compound.[1][2] This modification suppresses the direct oxidation of an amplifier species (like ferrocyanide) while allowing the efficient redox cycling of this compound, leading to significant signal enhancement.[1]
Materials:
-
Glassy carbon electrode (GCE)
-
4-Nitrobenzenediazonium tetrafluoroborate
-
Acetonitrile
-
Supporting electrolyte (e.g., potassium chloride)
-
This compound
-
Potassium ferrocyanide (as amplifier)
-
Buffer solution (e.g., Tris-Cl with KCl and MgCl2)
-
Alumina slurry for polishing
Procedure:
-
GCE Pre-treatment:
-
Polish the GCE with alumina slurry to a mirror finish.
-
Sonically clean the electrode in deionized water and then ethanol for several minutes each.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Grafting of 4-Nitrophenyl Film:
-
Prepare a solution of 4-nitrobenzenediazonium tetrafluoroborate in acetonitrile.
-
In an electrochemical cell containing the diazonium salt solution and a supporting electrolyte, immerse the cleaned GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference.
-
Apply a reductive potential to the GCE to initiate the electrochemical reduction of the diazonium salt, leading to the covalent grafting of 4-nitrophenyl groups onto the GCE surface. The extent of modification can be controlled by the amount of charge passed (e.g., 0.1–1 µC).[1]
-
-
Electrode Characterization (Optional but Recommended):
-
Characterize the modified electrode using cyclic voltammetry (CV) in a solution containing a known redox probe (e.g., ferro/ferricyanide) to confirm the successful surface modification and its blocking behavior towards certain redox species. The modified electrode should inhibit the anodic current of ferrocyanide.[1]
-
-
Chemically Amplified Detection of this compound:
-
Prepare a solution containing the desired concentration of this compound and a significantly higher concentration of potassium ferrocyanide (e.g., 100-fold excess) in a suitable buffer.
-
Perform linear sweep voltammetry or cyclic voltammetry with the 4-nitrophenyl-grafted GCE. The presence of this compound will catalyze the oxidation of ferrocyanide at the electrode surface, resulting in an amplified anodic current that is proportional to the this compound concentration.[1]
-
Data Presentation
The performance of this compound-modified electrodes can be quantified by several key parameters.
| Sensor Configuration | Analyte | Detection Method | Linear Range | Detection Limit (LOD) | Reference |
| 4-Nitrophenyl grafted Glassy Carbon Electrode | This compound | Linear Sweep Voltammetry | 0 - 0.250 µM | 5 nM | [1] |
| Ferrocene-derivative modified Graphene Paste Electrode | Isoproterenol | Square Wave Voltammetry | 6.0 x 10⁻⁸ - 7.0 x 10⁻⁴ M | 12.0 nM | [3] |
| 2-Chlorobenzoyl Ferrocene modified Graphene Oxide Paste Electrode | Glutathione | Square Wave Voltammetry | 5.0 x 10⁻⁸ - 2.0 x 10⁻⁴ M | 20.0 nM | [3] |
| Ferrocene-derivative composite modified Graphene Paste Electrode | Hydroxylamine | Square Wave Voltammetry | 2.0 x 10⁻⁷ - 2.5 x 10⁻⁴ M | 9.0 x 10⁻⁸ M | [3] |
Visualizations
Workflow and Signaling Diagrams
Figure 1: Workflow for covalent immobilization of FcMeOH-SWCNTs.
Figure 2: EC' mechanism for amplified this compound detection.
References
- 1. Simple and Ultrasensitive Chemically Amplified Electrochemical Detection of this compound on 4-Nitrophenyl Grafted Glassy Carbon Electrode [jecst.org]
- 2. Simple and Ultrasensitive Chemically Amplified Electrochemical Detection of this compound on 4-Nitrophenyl Grafted Glassy Carbon Electrode -Journal of Electrochemical Science and Technology | Korea Science [koreascience.kr]
- 3. Recent Advances in Applications of Voltammetric Sensors Modified with Ferrocene and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ferrocenemethanol in Scanning Electrochemical Microscopy (SECM) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of ferrocenemethanol as a redox mediator in Scanning Electrochemical Microscopy (SECM). This document includes experimental protocols for key applications, quantitative data summaries, and visualizations of experimental workflows and principles.
Introduction to this compound in SECM
This compound (FcMeOH) is a widely used, stable, and well-behaved redox mediator in SECM studies.[1] Its primary role is to facilitate the measurement of localized electrochemical activity at a substrate surface. In a typical SECM experiment, a biased ultramicroelectrode (UME), referred to as the "tip," is positioned in close proximity to a sample surface while immersed in a solution containing FcMeOH. The tip is held at a potential sufficient to oxidize or reduce FcMeOH, generating a steady-state current. This current is sensitive to the distance between the tip and the substrate, as well as the electrochemical properties of the substrate, forming the basis for various SECM imaging and measurement modes.
Key Applications and Protocols
Surface Reactivity and Topography Mapping (Feedback Mode)
The feedback mode is the most common SECM technique and is used to map the topography and electrochemical activity of a surface.[2] The principle relies on the regeneration of the redox mediator at a conductive substrate or the hindrance of its diffusion at an insulating substrate.
Protocol: Feedback Mode Imaging
-
Solution Preparation: Prepare a solution containing 1-5 mM this compound and a supporting electrolyte (e.g., 0.1 M KCl or PBS) in the appropriate solvent (e.g., deionized water or buffer). Deaerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes.
-
Electrochemical Cell Setup: Assemble the SECM cell with the sample as the working electrode (or as an unbiased substrate), a counter electrode (e.g., Pt wire), and a reference electrode (e.g., Ag/AgCl).[3] Fill the cell with the prepared FcMeOH solution.
-
Tip Preparation and Positioning: Use a well-characterized UME (e.g., a 10-25 µm diameter Pt electrode). Position the tip above the substrate.
-
Cyclic Voltammetry (CV): Perform a CV of the FcMeOH solution to determine the diffusion-limited potential for the oxidation of FcMeOH (FcMeOH → FcMeOH⁺ + e⁻). The potential is typically set to a value on the plateau of the sigmoidal CV curve.
-
Approach Curve: Move the tip towards the substrate while holding the tip at the determined potential. Record the tip current as a function of the tip-substrate distance. This "approach curve" helps in determining the initial tip-to-substrate distance for imaging and provides information about the substrate's conductivity.
-
SECM Imaging: Retract the tip to a desired, constant height above the surface (typically a few micrometers). Scan the tip in the x-y plane across the area of interest at a constant velocity (e.g., 10-50 µm/s).
-
Data Analysis: The resulting image will show variations in the tip current.
-
Positive Feedback (Higher Current): Over conductive areas, FcMeOH⁺ is reduced back to FcMeOH at the substrate surface, leading to an increased local concentration of FcMeOH and a higher tip current.
-
Negative Feedback (Lower Current): Over insulating areas, the substrate blocks the diffusion of FcMeOH to the tip, resulting in a decreased tip current.
-
Visualization of Feedback Mode Principle
Probing Cellular Viability and Drug Interactions
SECM can be used to assess the viability of adherent cells by probing their redox activity.[4] Healthy, metabolically active cells can often reduce the oxidized form of the mediator (FcMeOH⁺), leading to a positive feedback response.[5] This can be used to map viable cells and study the effects of cytotoxic agents.
Protocol: Cell Viability Imaging
-
Cell Culture: Culture adherent cells on a suitable substrate (e.g., a petri dish or a glass slide) until they reach the desired confluency.
-
Solution Preparation: Prepare a cell culture medium containing 0.1-1 mM FcMeOH. Ensure the medium is sterile and at the appropriate temperature (e.g., 37°C).
-
SECM Setup: Place the cell culture dish in the SECM setup, equipped with a sterile counter and reference electrode.
-
Tip Potential: Set the tip potential to oxidize FcMeOH, as determined by CV in the cell culture medium.
-
Imaging: Perform SECM imaging in feedback mode at a constant height above the cells.
-
Drug Addition (Optional): To study drug effects, acquire a baseline SECM image. Then, introduce the drug into the medium and acquire subsequent images over time to monitor changes in cellular redox activity. A decrease in the positive feedback signal or a switch to negative feedback can indicate a loss of cell viability.[4]
Visualization of Cell Viability Workflow
Catalyst Screening and Enzyme Kinetics (Substrate Generation/Tip Collection Mode)
The Substrate Generation/Tip Collection (SG/TC) mode is ideal for quantifying the activity of catalysts or enzymes on a surface.[6] In this mode, the substrate generates a species that is then detected by the tip.
Protocol: SG/TC for Catalyst Activity
-
Solution Preparation: Prepare a solution containing 1 mM FcMeOH and a supporting electrolyte.
-
Electrode Setup: The catalyst-modified surface acts as the substrate electrode.
-
Potential Settings:
-
Substrate: Apply a potential to the substrate that is sufficient to oxidize FcMeOH to FcMeOH⁺. This can be a constant potential or a scanned potential.[7]
-
Tip: Hold the tip at a potential where the FcMeOH⁺ generated at the substrate is efficiently reduced back to FcMeOH.
-
-
Positioning: Position the tip at a known, fixed distance above the catalytic spot of interest.
-
Measurement: Record the tip current. The magnitude of the tip current is proportional to the rate of FcMeOH⁺ generation at the substrate, and thus to the catalytic activity of that specific location.
-
Mapping: Scan the tip across the surface to generate a map of catalytic activity.
Visualization of SG/TC Mode Principle
Quantitative Data Summary
The following tables summarize key quantitative data for this compound in SECM studies.
Table 1: Electrochemical Properties of this compound
| Parameter | Value | Conditions | Reference |
| Standard Potential (E⁰') | ~0.154 V vs. Ag/AgCl | Aqueous solution | [8] |
| Diffusion Coefficient (D) | 7 x 10⁻⁶ cm²/s | Aqueous solution | [8] |
| Standard Heterogeneous Rate Constant (k⁰) | ~0.2 cm/s | Bare gold electrode | [8] |
Table 2: Apparent Electron Transfer Rate Constants (k_app) at Modified Electrodes
| Electrode Modification | k_app (cm/s) | Measurement Technique | Reference |
| Tetradecanethiol (C14SH) Monolayer on Au | 3.5 x 10⁻⁵ | SECM Approach Curves | [8] |
| POPC Bilayer on C14SH/Au | 1.8 x 10⁻⁶ | SECM Approach Curves | [8] |
| Bare Gold Electrode | 0.2 | Cyclic Voltammetry | [8] |
Table 3: Typical Experimental Parameters for this compound in SECM
| Parameter | Typical Range | Application |
| Concentration | 0.1 - 5 mM | General use |
| Supporting Electrolyte | 0.1 M KCl, K₂SO₄, PBS | Aqueous studies |
| Tip Potential (Oxidation) | +0.4 to +0.5 V vs. Ag/AgCl | Feedback, SG/TC |
| Tip-Substrate Distance | 1 - 20 µm | Imaging and approach curves |
| Scan Rate (Imaging) | 10 - 100 µm/s | Feedback mode |
Conclusion
This compound is a versatile and reliable redox mediator for a wide range of SECM applications. Its well-defined electrochemical behavior allows for quantitative analysis of surface reactivity, cellular metabolism, and catalytic processes. The protocols and data provided in these notes serve as a starting point for researchers, scientists, and drug development professionals to design and implement SECM experiments tailored to their specific research questions. Proper experimental design and data interpretation, guided by the principles outlined here, are crucial for obtaining high-quality, reproducible results.
References
- 1. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 2. Scanning electrochemical microscopy methods (SECM) and io... [degruyterbrill.com]
- 3. mmrc.caltech.edu [mmrc.caltech.edu]
- 4. Scanning electrochemical microscopy. 60. Quantitative calibration of the SECM substrate generation/tip collection mode and its use for the study of the oxygen reduction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 7. researchgate.net [researchgate.net]
- 8. bard.cm.utexas.edu [bard.cm.utexas.edu]
Application Notes and Protocols for Ferrocenemethanol Solutions in Electrochemical Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of ferrocenemethanol solutions in electrochemical experiments. This compound is a widely used, water-soluble redox probe ideal for calibrating electrochemical systems and studying electron transfer processes.
I. Quantitative Data Summary
The electrochemical properties of this compound can be influenced by the solvent and supporting electrolyte. The following table summarizes key quantitative data for this compound in various electrochemical systems.
| Property | Value | Solvent System | Supporting Electrolyte | Reference Electrode | Citation |
| Formal Potential (E⁰') | ~ +0.154 V | Aqueous | Not specified | Ag/AgCl | [1] |
| Formal Potential (E⁰') | -0.291 V | Aqueous (Britton-Robinson buffer, pH 2-12) | 0.1 M Britton-Robinson | Ag/AgCl | [2] |
| Diffusion Coefficient (D) | 7 x 10⁻⁶ cm²/s | Aqueous | Not specified | Not specified | [1] |
| Diffusion Coefficient (D) | 11 x 10⁻⁶ cm²/s | Aqueous | Not specified | Not specified | [3] |
| Standard Rate Constant (k⁰) | 0.2 cm/s | Aqueous | Not specified | Not specified | [1] |
II. Experimental Protocols
A. Preparation of Aqueous this compound Solution (1 mM)
This protocol describes the preparation of a 1 mM this compound solution in an aqueous supporting electrolyte, suitable for techniques like cyclic voltammetry.
Materials:
-
This compound (FcMeOH)
-
Potassium chloride (KCl) or other suitable supporting electrolyte
-
High-purity water (e.g., Milli-Q®)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula and weighing balance
-
(Optional) Sonicator or water bath
Procedure:
-
Prepare the Supporting Electrolyte:
-
Weigh the appropriate amount of KCl to prepare a 0.1 M solution in the desired volume of high-purity water. For example, to prepare 100 mL of 0.1 M KCl, dissolve 0.745 g of KCl in 100 mL of water.
-
Stir the solution until the KCl is completely dissolved.
-
-
Prepare the this compound Solution:
-
Weigh the amount of this compound required to make a 1 mM solution. For 100 mL, this would be 21.61 mg.
-
Add the weighed this compound to the 100 mL volumetric flask containing the 0.1 M KCl solution.
-
Stir the solution vigorously. This compound may not dissolve immediately.[4]
-
To aid dissolution:
-
-
Deoxygenation (Crucial for Stability):
-
To prevent oxidation of this compound, it is essential to remove dissolved oxygen from the solution.[5]
-
Bubble high-purity nitrogen or argon gas through the solution for at least 15-20 minutes.
-
Maintain an inert gas blanket over the solution during storage and experiments. A color change from orange to dark brown or green indicates oxidation.[5]
-
-
Storage:
-
Store the solution in a sealed container under an inert atmosphere and protected from light. For long-term stability, refrigeration is recommended.
-
B. Protocol for Cyclic Voltammetry (CV) of this compound
This protocol outlines a typical cyclic voltammetry experiment using the prepared 1 mM this compound solution.
Equipment:
-
Potentiostat
-
Three-electrode electrochemical cell:
-
Working Electrode: Glassy carbon, gold, or platinum electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).
-
Auxiliary (Counter) Electrode: Platinum wire or graphite rod.
-
-
Polishing materials for the working electrode (e.g., alumina slurries).
Procedure:
-
Electrode Preparation:
-
Polish the working electrode to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Rinse the electrode thoroughly with high-purity water and ethanol between polishing steps and after the final polish.
-
Dry the electrode with a stream of nitrogen or argon.
-
-
Cell Assembly:
-
Add the deoxygenated 1 mM this compound solution to the electrochemical cell.
-
Assemble the three-electrode system, ensuring the reference electrode tip is close to the working electrode surface.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the CV parameters. A typical starting point for this compound is:
-
Run the cyclic voltammogram. You should observe a reversible wave corresponding to the Fe(II)/Fe(III) redox couple of this compound.
-
III. Visualized Workflow and Relationships
Diagram of Experimental Workflow
The following diagram illustrates the logical flow of preparing and analyzing this compound solutions for electrochemical experiments.
Caption: Workflow for this compound Solution Preparation and CV Analysis.
Signaling Pathway (Redox Process)
This diagram illustrates the one-electron transfer process that this compound undergoes during an electrochemical experiment.
Caption: Redox process of this compound.
References
- 1. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 2. Potential application of metallacarboranes as an internal reference: an electrochemical comparative study to ferrocene - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC00424K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mmrc.caltech.edu [mmrc.caltech.edu]
Troubleshooting & Optimization
Technical Support Center: Ferrocenemethanol Solubility in Aqueous Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ferrocenemethanol. Our goal is to help you overcome common solubility challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
A1: this compound is described as being partly miscible in water.[1][2][3] Achieving concentrations above 1-2 mM in a purely aqueous solution can be challenging.[4] Users often observe orange flakes or precipitation when attempting to prepare more concentrated solutions.[4]
Q2: I'm seeing orange flakes in my this compound solution. What should I do?
A2: The appearance of orange flakes indicates that the this compound has not fully dissolved or has precipitated out of solution.[4] To address this, you can try the following:
-
Sonication: This can help break up aggregates of the material.[4]
-
Gentle Warming: Placing the solution in a warm water bath (around 50-60°C) can aid dissolution.[4]
-
Using a Co-solvent: Adding a small percentage of an organic solvent is a very effective method.[4]
Q3: Can I use an organic solvent to help dissolve this compound in my aqueous buffer?
A3: Yes, this is a common and effective strategy. Adding 1-2% (v/v) of methanol, ethanol, or DMSO can significantly improve the solubility of this compound.[4] It is often recommended to first dissolve the this compound in a small amount of the organic solvent to create a concentrated stock, and then dilute this stock into your aqueous buffer.[4]
Q4: Will the addition of a co-solvent affect my downstream experiments?
A4: While small percentages (1-2%) of co-solvents like DMSO or ethanol are generally well-tolerated in many biological and electrochemical assays, it is crucial to verify their compatibility with your specific experimental setup. Always run a vehicle control (buffer with the co-solvent) to ensure the solvent itself does not cause an effect.
Q5: Are there alternatives to co-solvents for improving solubility?
A5: Yes. One method is the use of cyclodextrins. β-cyclodextrin can form a 1:1 inclusion complex with this compound, which can slightly increase its aqueous solubility.[5] Alternatively, if your experimental design allows, you could consider using a more water-soluble analog, such as 1,1'-ferrocenedimethanol.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Orange flakes or precipitate observed in the solution. | The concentration of this compound exceeds its solubility limit in the current buffer system. | 1. Attempt to dissolve the solid by sonicating the solution or placing it in a 50-60°C water bath.[4]2. Add a small amount (1-2% v/v) of a co-solvent like DMSO, methanol, or ethanol.[4]3. Consider preparing a new, more dilute solution. |
| Precipitation occurs upon diluting a DMSO stock solution into an aqueous buffer. | The final concentration of this compound is still too high for the aqueous environment, even with the small amount of DMSO. This is a common issue when the compound "crashes out" of solution.[6] | 1. Pre-warm the aqueous buffer before adding the DMSO stock.[6]2. Increase the final percentage of the co-solvent slightly, if your experiment allows.3. Prepare the final solution by adding the DMSO stock to the buffer dropwise while vortexing to ensure rapid mixing. |
| Difficulty achieving a concentration of 1 mM. | This compound's solubility is limited, and achieving even 1 mM can require assistance.[4] | Follow the "Detailed Experimental Protocol for Preparing a 1 mM this compound Solution with a Co-solvent" outlined below. This combination of a co-solvent and physical methods is often successful. |
| The solution is not stable and precipitates over time. | The solution may be supersaturated, or the this compound may be degrading. | 1. Store the solution protected from light.2. Prepare fresh solutions before each experiment.3. Consider using a cyclodextrin to form a more stable inclusion complex.[5] |
Data Presentation
Table 1: Physical and Solubility Properties of this compound
| Property | Value | Source |
| Molecular Weight | 216.06 g/mol | [1] |
| Appearance | Yellow/Gold crystalline solid | [1][2] |
| Melting Point | 79-81 °C | [1][3] |
| Water Solubility | Partly miscible | [1][2][3] |
| Solubility in other solvents | Soluble in methanol | [1][3] |
Table 2: Effect of Solubilization Methods on this compound
| Method | Description | Stoichiometry/Concentration | Stability Constant (Kb) |
| Co-solvents | Adding a small percentage of a water-miscible organic solvent reduces the polarity of the aqueous environment. | 1-2% (v/v) of DMSO, Methanol, or Ethanol is commonly effective.[4] | Not Applicable |
| β-Cyclodextrin Complexation | The hydrophobic this compound molecule is encapsulated within the β-cyclodextrin host molecule.[5] | 1:1 inclusion complex | 478 - 541.3 M⁻¹[5] |
Experimental Protocols
Protocol 1: General Dissolution of this compound in Aqueous Buffer (up to 1 mM)
-
Weighing: Accurately weigh the desired amount of this compound. For 10 mL of a 1 mM solution, you will need 2.16 mg.
-
Addition: Add the solid to your desired volume of aqueous buffer in a suitable container (e.g., a glass vial).
-
Initial Mixing: Cap the container and vortex vigorously for 1-2 minutes.
-
Sonication: Place the vial in a sonicator bath for 10-15 minutes.
-
Warming (Optional): If solids persist, place the vial in a water bath set to 50-60°C for 10 minutes. Vortex again.
-
Inspection: Visually inspect the solution for any remaining solid particles. If the solution is clear, it is ready for use.
Protocol 2: Preparing a 1 mM this compound Solution with a Co-solvent
-
Weighing: Accurately weigh 2.16 mg of this compound.
-
Stock Preparation: Add the solid to a microcentrifuge tube. Add 100-200 µL of 100% DMSO (or ethanol). Vortex until the solid is completely dissolved. This creates a high-concentration stock solution.
-
Dilution: Measure 9.9 mL (if using 100 µL of stock) or 9.8 mL (if using 200 µL of stock) of your desired aqueous buffer into a new container.
-
Final Mixing: While vortexing the aqueous buffer, slowly add the this compound stock solution drop by drop.
-
Inspection: The resulting solution should be clear. This method provides a final co-solvent concentration of 1-2%.
Protocol 3: Phase Solubility Study with β-Cyclodextrin (Higuchi and Connors Method)
This protocol is used to determine the stability constant and the effect of β-cyclodextrin on solubility.
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of β-cyclodextrin at varying concentrations (e.g., 0, 2, 4, 6, 8, 10 mM) in your desired buffer.
-
Add Excess this compound: To a fixed volume of each cyclodextrin solution, add an excess amount of this compound (enough so that solid remains undissolved).
-
Equilibration: Seal the containers and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: After equilibration, filter the solutions through a 0.22 µm filter that does not adsorb the compound to remove the undissolved solid.
-
Quantification: Analyze the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry.
-
Data Analysis: Plot the concentration of dissolved this compound against the concentration of β-cyclodextrin. The slope of the initial linear portion of this phase solubility diagram can be used to calculate the stability constant (Kb) of the complex.[5]
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Experimental workflow for solubilizing this compound with a co-solvent.
References
Stability issues of Ferrocenemethanol in solution over time
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Ferrocenemethanol in solution. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: this compound is sensitive to several environmental factors that can lead to its degradation over time. The primary factors include:
-
Air (Oxygen): Exposure to oxygen can lead to the oxidation of the iron center in the ferrocene core. It is recommended to handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]
-
Light: Light can promote photochemical degradation. Solutions should be stored in amber vials or protected from light.
-
Moisture: this compound is sensitive to moisture. It is important to use dry solvents and store solutions in tightly sealed containers.
-
Temperature: While stable at room temperature as a solid, prolonged exposure to elevated temperatures in solution can accelerate degradation.[2] For long-term storage of solutions, refrigeration (2-8 °C) is recommended.[3]
-
pH: Extreme pH conditions can lead to the decomposition of ferrocene derivatives.[4] It is advisable to maintain solutions at a neutral pH unless the experimental protocol requires otherwise.
-
Incompatible Materials: Contact with strong oxidizing agents should be avoided as they can rapidly degrade this compound.[2][5]
Q2: What is the recommended method for storing this compound solutions?
A2: To ensure the longevity of your this compound solutions, we recommend the following storage protocol:
-
Container: Store in a tightly closed, clearly labeled container, such as a polyethylene or polypropylene vial.[5]
-
Atmosphere: If possible, purge the solution and the headspace of the container with an inert gas like nitrogen or argon before sealing.[1]
-
Temperature: For short-term storage, room temperature in the dark may be sufficient. For long-term stability, store solutions at 2-8 °C.[3]
-
Light Protection: Always protect the solution from light by using amber vials or wrapping the container in aluminum foil.
Q3: I've observed a color change in my this compound solution. What does this indicate?
A3: A color change in your this compound solution, typically from its characteristic orange/yellow to a greenish or brownish hue, is often an indication of oxidation of the ferrocene core to the ferricenium ion. This can be caused by exposure to air (oxygen) or other oxidizing agents. If you observe a color change, the integrity of your solution may be compromised, and it is advisable to prepare a fresh solution for sensitive experiments.
Q4: My this compound is not dissolving properly in aqueous solution. What can I do?
A4: The solubility of this compound in aqueous solutions is limited, typically around 1-2 mM.[6] If you are experiencing difficulty dissolving it, you can try the following:
-
Sonication: Sonicating the solution can help to break up solid particles and enhance dissolution.[6]
-
Gentle Warming: Gently warming the solution in a water bath (e.g., to 50-60 °C) can increase its solubility.[6]
-
Co-solvents: Adding a small amount (1-2% v/v) of a water-miscible organic solvent like methanol or DMSO can improve solubility.[6]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitate forms in a stored solution | 1. Low Solubility: The concentration may be too high for the solvent, especially at lower storage temperatures. 2. Degradation: The precipitate could be insoluble degradation products. | 1. Try gently warming and sonicating the solution to redissolve the compound.[6] 2. If redissolving fails, the solution has likely degraded and a fresh one should be prepared. 3. Consider using a co-solvent to improve solubility for future preparations.[6] |
| Inconsistent experimental results (e.g., in electrochemistry) | 1. Solution Degradation: The concentration of active this compound may have decreased due to oxidation. 2. Contamination: The solution may be contaminated with an oxidizing agent. | 1. Prepare a fresh solution immediately before use. 2. Deoxygenate solvents and solutions by bubbling with an inert gas (N₂ or Ar) prior to use.[1] 3. Verify the purity of the solvent and other reagents. |
| Color of the solution has changed (e.g., to green/brown) | Oxidation: The ferrocene (Fe²⁺) has likely been oxidized to the ferricenium ion (Fe³⁺) upon exposure to air. | 1. Discard the solution. 2. When preparing a new solution, minimize its exposure to air by working under an inert atmosphere if possible.[1] 3. Ensure the storage container is tightly sealed.[2] |
Data Summary
Storage and Stability Recommendations
| Parameter | Solid this compound | This compound in Solution |
| Recommended Storage Temperature | Room temperature or 2-8 °C[3][5] | 2-8 °C for long-term storage |
| Atmosphere | Store in a tightly closed container[2] | Store under an inert atmosphere (N₂ or Ar)[1] |
| Light | Protect from light | Store in the dark (e.g., amber vial) |
| Incompatibilities | Strong oxidizing agents[2][5] | Strong oxidizing agents, extreme pH[2][4][5] |
Experimental Protocols
Protocol 1: Stability Assessment by UV-Vis Spectroscopy
This protocol outlines a method to monitor the stability of this compound in solution over time by observing changes in its UV-Vis absorption spectrum. The oxidation of this compound to the ferricenium ion results in distinct spectral changes.
1. Materials and Equipment:
-
This compound
-
High-purity solvent (e.g., acetonitrile or a buffered aqueous solution)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Inert gas (Nitrogen or Argon) supply (optional, for studying stability under inert conditions)
-
Volumetric flasks and pipettes
2. Procedure:
-
Solvent Preparation (for inert conditions): If assessing stability in the absence of oxygen, deoxygenate the solvent by bubbling with nitrogen or argon for at least 30 minutes.[1]
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 0.1 mM) in the chosen solvent.
-
Initial Measurement (T=0): Immediately after preparation, acquire the UV-Vis spectrum of the solution. Record the absorbance at the characteristic wavelength for this compound.
-
Time-Course Monitoring: Store the solution under the desired conditions (e.g., at room temperature exposed to air, or at 4°C under nitrogen). At regular intervals (e.g., every hour, day, or week), acquire a new UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at the key wavelength versus time. A decrease in absorbance indicates degradation of this compound. The appearance of new peaks may indicate the formation of degradation products.
Protocol 2: Stability Assessment by Cyclic Voltammetry (CV)
This protocol uses an electrochemical method to assess the stability of this compound, which is a well-behaved redox-active compound.
1. Materials and Equipment:
-
Potentiostat
-
Three-electrode cell (working, reference, and counter electrodes)
-
This compound
-
Supporting electrolyte (e.g., 0.1 M KCl for aqueous solutions)
-
High-purity solvent
-
Inert gas supply
2. Procedure:
-
Electrode Preparation: Polish the working electrode according to standard procedures to ensure a clean surface.
-
Solution Preparation: Prepare a solution containing a known concentration of this compound (e.g., 1 mM) and the supporting electrolyte in the chosen solvent.[7]
-
Deoxygenation: Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurement.[1]
-
Initial CV Scan (T=0): Perform a cyclic voltammetry scan and record the peak currents for the oxidation and reduction of this compound.
-
Time-Course Monitoring: Store the electrochemical cell under the desired conditions. At regular time intervals, repeat the CV scan.
-
Data Analysis: A decrease in the peak currents over time suggests a reduction in the concentration of electroactive this compound, indicating degradation.
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Simplified degradation pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. This compound - Metal Catalysts - Crysdot [crysdotllc.com]
- 4. Electrochemistry and Stability of 1,1′-Ferrocene-Bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. mmrc.caltech.edu [mmrc.caltech.edu]
How to prevent Ferrocenemethanol degradation during experiments
Welcome to the technical support center for Ferrocenemethanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound ((C₅H₅)Fe(C₅H₄CH₂OH)) is an organometallic compound, a derivative of ferrocene, commonly used as a water-soluble, outer-sphere redox mediator in electrochemical studies.[1][2] Its stability is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to altered electrochemical behavior, the formation of interfering byproducts, and a decrease in the effective concentration of the active species.
Q2: What are the main factors that cause this compound degradation?
A2: The primary factors contributing to the degradation of this compound are:
-
Oxidation: Exposure to strong oxidizing agents or electrochemical oxidation can convert the stable ferrocene moiety (Fe²⁺) to the less stable ferricinium ion (Fe³⁺).[2][3] The ferricinium cation can be unstable in solution, especially in the presence of water and oxygen.[4]
-
pH: The stability of ferrocene derivatives can be pH-dependent. Extreme pH values may catalyze degradation reactions.[5]
-
Light: Although generally considered stable, prolonged exposure to light, especially UV radiation, can potentially induce photo-Fenton-like reactions and degradation, particularly in the presence of other reactive species.[6]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Solvent and Dissolved Oxygen: The choice of solvent and the presence of dissolved oxygen can significantly impact the stability of the ferricinium species formed upon oxidation.[7][8]
Q3: How can I visually identify if my this compound solution has degraded?
A3: A fresh, properly prepared solution of this compound should be a clear, gold-colored solution. Signs of degradation may include:
-
A color change, often to a darker or brownish hue.
-
The formation of a precipitate or turbidity in the solution.
-
In electrochemical experiments, a decrease in peak currents or changes in the shape of the cyclic voltammogram over time can indicate degradation.[2]
Troubleshooting Guides
Issue 1: Precipitation in Aqueous this compound Solutions
Symptoms:
-
The solution appears cloudy or contains visible solid particles, especially when trying to prepare concentrations above 1-2 mM in aqueous buffers.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Low Solubility in Water | This compound has limited solubility in water.[9] To aid dissolution, you can gently warm the solution (e.g., in a 50-60 °C water bath) or use sonication to break up solid aggregates. |
| Incorrect Solvent Addition | Adding an aqueous buffer directly to a concentrated organic stock of this compound can cause rapid precipitation. Instead, add the organic stock solution dropwise to the vigorously stirring aqueous buffer. |
| Insufficient Co-solvent | For higher concentrations, the addition of a small amount (1-2% v/v) of a water-miscible organic co-solvent like methanol or dimethyl sulfoxide (DMSO) can significantly improve solubility.[10] |
Issue 2: Inconsistent or Degrading Cyclic Voltammetry (CV) Results
Symptoms:
-
Peak currents decrease with successive CV scans.
-
The peak-to-peak separation increases, indicating a loss of electrochemical reversibility.
-
The appearance of new, undefined redox peaks.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Degradation of the Ferricinium Ion | The electrochemically generated ferricinium methanol cation can be unstable.[2] Minimize the duration of the experiment and the number of scans. If possible, work under an inert atmosphere (e.g., by purging the solution with nitrogen or argon) to remove dissolved oxygen, which can contribute to the degradation of the ferricinium species.[8] |
| Inappropriate Supporting Electrolyte | The choice and concentration of the supporting electrolyte can influence the stability of the redox couple.[5] Ensure you are using a high-purity electrolyte at an appropriate concentration (typically 0.1 M). |
| Electrode Fouling | Degradation products can adsorb onto the electrode surface, leading to fouling and a decrease in performance. Polish the working electrode between experiments according to standard procedures (e.g., with alumina slurry) to ensure a clean and active surface.[11] |
| Unstable pH | Changes in the local pH at the electrode surface can affect the stability of this compound. Use a buffered electrolyte solution to maintain a stable pH throughout the experiment. |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous this compound Solution
This protocol describes the preparation of a 1 mM this compound solution in an aqueous buffer, a common concentration for electrochemical experiments.
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q)
-
Supporting electrolyte (e.g., KCl)
-
Water-miscible organic co-solvent (e.g., methanol or DMSO)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Prepare the Buffered Electrolyte Solution: Dissolve the supporting electrolyte (e.g., KCl to a final concentration of 0.1 M) in high-purity water. If a specific pH is required, use an appropriate buffer system.
-
Weigh this compound: Accurately weigh the required amount of this compound for the desired final volume and concentration.
-
Initial Dissolution: Add a small amount of the buffered electrolyte solution to the weighed this compound.
-
Add Co-solvent: Add a small volume of the organic co-solvent (e.g., for a 100 mL final solution, add 1-2 mL of methanol or DMSO).
-
Dissolution Assistance:
-
Place the flask on a magnetic stirrer and stir until the solid is fully dissolved.
-
If dissolution is slow, partially immerse the flask in a warm water bath (50-60 °C) or place it in a sonicator for short intervals.
-
-
Final Volume: Once the this compound is completely dissolved, add the buffered electrolyte solution to the final desired volume and mix thoroughly.
-
Inert Atmosphere (for electrochemical experiments): Before use in electrochemistry, purge the solution with an inert gas (e.g., high-purity nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.
Protocol 2: Monitoring this compound Stability by HPLC-UV
This protocol outlines a general procedure for monitoring the degradation of this compound over time using High-Performance Liquid Chromatography with UV detection.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
This compound solution to be tested
-
HPLC-grade mobile phase solvents (e.g., acetonitrile and water)
-
Autosampler vials
Procedure:
-
Method Development (if not established):
-
Develop a reversed-phase HPLC method capable of separating the parent this compound peak from potential degradation products.
-
A typical starting point would be a gradient elution with a mobile phase consisting of acetonitrile and water.
-
Set the UV detector to a wavelength where this compound has strong absorbance (e.g., around 254 nm or 440 nm).
-
-
Sample Preparation:
-
Prepare the this compound solution under the conditions you wish to test (e.g., specific pH, temperature, light exposure).
-
At time zero (t=0), take an initial sample, dilute it if necessary with the mobile phase, and inject it into the HPLC system to obtain the initial peak area of this compound.
-
-
Stability Study:
-
Store the bulk solution under the desired test conditions.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Dilute the aliquot to the same concentration as the initial sample and inject it into the HPLC system.
-
-
Data Analysis:
-
Record the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial peak area at t=0.
-
Monitor the appearance and growth of any new peaks, which may correspond to degradation products. For identification of these products, techniques like LC-MS would be required.[12]
-
Data Summary
While specific quantitative kinetic data for this compound degradation under a wide range of conditions is not extensively published, the following table summarizes the expected qualitative stability based on available information for ferrocene derivatives.
Table 1: Qualitative Stability of this compound under Various Conditions
| Condition | Expected Stability | Recommendations |
| Ambient Temperature, Protected from Light, Neutral pH | Generally stable for short-term storage (hours to days) in solution.[3] | Store solutions in a cool, dark place. For longer-term storage, consider freezing aliquots. |
| Elevated Temperature (>40 °C) | Increased rate of degradation. | Avoid heating solutions for extended periods. If heating is necessary for dissolution, do so briefly. |
| Acidic pH (< 4) | Potential for increased degradation of the ferricinium form.[13] | Use buffered solutions and avoid highly acidic conditions if possible. |
| Alkaline pH (> 9) | Potential for degradation. | Use buffered solutions and avoid highly alkaline conditions. |
| Exposure to UV Light | May promote degradation, especially in the presence of oxidizing species.[6] | Protect solutions from direct light by using amber vials or covering containers with aluminum foil. |
| Presence of Dissolved Oxygen | Can contribute to the decomposition of the ferricinium cation.[4] | For sensitive experiments, deoxygenate solutions by purging with an inert gas. |
Visualizations
References
- 1. Exploring the Versatility of Ferrocene and its Derivatives: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. A kinetic study of ferrocenium cation decomposition utilizing an integrated electrochemical methodology composed of cyclic voltammetry and amperometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Potential application of metallacarboranes as an internal reference: an electrochemical comparative study to ferrocene - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC00424K [pubs.rsc.org]
- 6. Ferrocene-catalyzed heterogeneous Fenton-like degradation mechanisms and pathways of antibiotics under simulated sunlight: A case study of sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissolved Oxygen Changes in Wastewater During Sulfamethoxazole Degradation by Photo-Fenton Treatment [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Optimizing Ferrocenemethanol concentration for biosensor applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Ferrocenemethanol (FcMeOH) as a redox mediator in biosensor applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in an amperometric biosensor?
A1: this compound acts as a soluble redox mediator. In a typical enzyme-based biosensor, it shuttles electrons between the active site of the enzyme (after its reaction with the target analyte) and the surface of the working electrode. The enzyme oxidizes the analyte, and in the process, the oxidized form of the enzyme is reduced. This compound then re-oxidizes the enzyme, becoming reduced itself. This reduced this compound diffuses to the electrode surface, where it is electrochemically oxidized. This generates a current that is proportional to the analyte concentration, which is the basis of the sensor's signal.[1][2]
Q2: How do I prepare a stable this compound solution?
A2: this compound has limited solubility in aqueous buffers, which can be a challenge. Concentrations above 1-2 mM are often difficult to achieve and may result in precipitation.[3] For a stable solution, it is recommended to:
-
Start by dissolving the solid FcMeOH in your chosen buffer (e.g., Phosphate-Buffered Saline, PBS).
-
Use sonication or gentle warming in a water bath (50-60°C) to aid dissolution.[3]
-
For higher concentrations, adding a small volume (1-2% v/v) of an organic solvent like Methanol or DMSO can improve solubility.[3]
-
Always prepare fresh solutions for optimal performance, as the stability of ferrocene derivatives can be compromised under certain conditions, such as extreme pH.[4]
Q3: What is a typical starting concentration for this compound in an experiment?
A3: The optimal concentration is highly dependent on the specific enzyme system, electrode material, and target analyte concentration range. However, a common starting point for optimization is between 0.1 mM and 1.0 mM .[2][5][6][7] Some applications may require concentrations as low as 10 µM or be designed for detecting FcMeOH itself in the nM range.[5] It is crucial to empirically determine the ideal concentration for your specific application by testing a range of values.
Troubleshooting Guide
Problem 1: Weak or No Electrochemical Signal
-
Q: I am not seeing a clear oxidation peak for this compound or a response to my analyte. What should I check?
-
A1: Confirm Mediator Solubility and Concentration: Ensure the FcMeOH is fully dissolved. Flakes or precipitate indicate poor solubility, which will lead to an inaccurate effective concentration.[3] Try preparing a fresh, lower-concentration solution. Verify that the concentration is sufficient for the enzyme kinetics of your system.
-
A2: Check the Applied Potential: Ensure the potential applied during amperometry or the potential window in cyclic voltammetry is appropriate to oxidize FcMeOH. The oxidation peak for FcMeOH is typically between +0.15 V and +0.3 V vs. Ag/AgCl, but this can shift based on the electrode material and pH.[8] Run a cyclic voltammogram of FcMeOH alone in your buffer system to determine its exact oxidation potential.
-
A3: Verify Electrode Integrity: The electrode surface must be clean and properly prepared. Polish the electrode if necessary and ensure all electrical connections are secure.[8] A modified electrode surface (e.g., with a self-assembled monolayer) can sometimes block electron transfer if the layer is too dense or contains defects.[8][9]
-
A4: Assess Enzyme Activity: Confirm that your enzyme is active and correctly immobilized on the electrode surface. The issue may lie with the biological component rather than the mediator.
-
Problem 2: High Background Noise or Unstable Signal
-
Q: My baseline current is high and noisy, or the signal drifts over time. What are the potential causes?
-
A1: Look for Solution Contamination: Ensure your buffer solution is free of contaminants. Impurities in the FcMeOH solid can also contribute to background signals. Using high-purity reagents is recommended.
-
A2: Deoxygenate the Solution: While FcMeOH itself is relatively stable in the presence of oxygen[10], dissolved oxygen can be electrochemically reduced at the electrode, contributing to the background signal, especially at more negative potentials. Purging your solution with nitrogen or argon for 15-20 minutes can create an inert atmosphere and stabilize the baseline.
-
A3: Check for Mediator Degradation: Although generally stable, ferrocene compounds can degrade under extreme pH conditions or prolonged exposure to light.[4] Prepare fresh solutions and store the solid compound in a dark, dry place.
-
A4: Improve Electrode Shielding: Electrical noise from nearby equipment can interfere with sensitive electrochemical measurements. Ensure your setup is properly grounded and shielded in a Faraday cage if necessary.
-
Problem 3: Poor Sensor Sensitivity or a Narrow Linear Range
-
Q: The sensor response is not proportional to the analyte concentration, or it saturates at a very low concentration. How can I fix this?
-
A1: Optimize Mediator-to-Substrate Ratio: The concentration of FcMeOH should not be the limiting factor in the reaction. If the mediator concentration is too low, the enzymatic reaction rate will exceed the rate of mediator regeneration, leading to signal saturation. Try systematically increasing the FcMeOH concentration.
-
A2: Adjust Enzyme Loading: Conversely, if the enzyme loading on the electrode is too high, the reaction can become limited by the diffusion of the analyte to the electrode surface rather than the enzyme kinetics. This can also lead to a narrow linear range.
-
A3: Consider Chemical Amplification: For detecting very low analyte concentrations, a chemical amplification system can be used. For instance, using ferrocyanide in conjunction with FcMeOH can dramatically increase the signal and lower the detection limit into the nanomolar range.[5][7]
-
Data Presentation: Key Experimental Parameters
Table 1: Examples of this compound Concentrations in Biosensor Research
| Concentration | Application / System | Supporting Electrolyte | Reference |
| 10 µM - 0.1 mM | Chemically amplified detection | Buffer Solution | [5][7] |
| 100 µM | Methanol dehydrogenase biosensor | 100 mM Tris/HCl, pH 9.0 | [10] |
| 0.5 mM | Characterization on Pt microelectrode | Ringer's solution | [11] |
| 0.5 mM | Characterization on nanostructured gold | 0.1 M KNO₃ | [6] |
| 1.0 mM | Glutamate oxidase biosensor | 10 mM PBS, 10 mM KCl, pH 7.2 | [2] |
Table 2: Recommended Electrochemical Potential Ranges (vs. Ag/AgCl)
| Technique | Potential Range / Value | Purpose | Notes |
| Cyclic Voltammetry (CV) | -0.2 V to +0.6 V | Characterization | This window is typically sufficient to observe the oxidation and reduction of FcMeOH.[2][12] |
| Amperometry | +0.2 V to +0.4 V | Analyte Quantification | The potential should be held at or slightly above the oxidation peak potential determined by CV to ensure mass-transport-limited current. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Objective: To prepare a 1 mM FcMeOH stock solution in a standard buffer.
-
Materials: this compound (solid), Phosphate-Buffered Saline (PBS, pH 7.4), magnetic stirrer, volumetric flask, sonicator.
-
Procedure:
-
Weigh the appropriate amount of solid this compound needed for your target volume and concentration.
-
Add the solid to a volumetric flask.
-
Add approximately 80% of the final volume of PBS buffer.
-
Place a small magnetic stir bar in the flask and stir for 15-20 minutes.
-
If the solid is not fully dissolved, place the flask in a sonicator bath for 10-15 minutes or in a water bath at 50-60°C for 10 minutes until the solution is clear.[3]
-
Allow the solution to cool to room temperature.
-
Bring the solution to the final volume with PBS buffer.
-
Filter the solution through a 0.22 µm syringe filter if any particulates remain. Prepare fresh daily for best results.
-
Protocol 2: Characterization by Cyclic Voltammetry (CV)
-
Objective: To determine the oxidation potential of FcMeOH in your system.
-
Setup: A three-electrode system (working, reference, counter electrode) connected to a potentiostat.
-
Procedure:
-
Prepare the electrochemical cell with your buffer solution containing a known concentration of FcMeOH (e.g., 0.5 mM).[6]
-
If required, deoxygenate the solution by bubbling with N₂ or Ar gas for 15-20 minutes.
-
Immerse the electrodes in the solution.
-
Set the CV parameters on the potentiostat:
-
Run the scan for 3-5 cycles to obtain a stable voltammogram.
-
The potential halfway between the anodic (oxidation) and cathodic (reduction) peak currents is the formal potential (E°'), which is a key characteristic of the mediator. The peak of the oxidation wave is the potential you will use for amperometry.
-
Visualizations
Caption: Signaling pathway of a this compound-mediated enzyme biosensor.
Caption: General experimental workflow for biosensor optimization.
References
- 1. Assembling Amperometric Biosensors for Clinical Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemistry and Stability of 1,1'-Ferrocene-Bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple and Ultrasensitive Chemically Amplified Electrochemical Detection of this compound on 4-Nitrophenyl Grafted Glassy Carbon Electrode [jecst.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 9. researchgate.net [researchgate.net]
- 10. cufind.campbell.edu [cufind.campbell.edu]
- 11. researchgate.net [researchgate.net]
- 12. mmrc.caltech.edu [mmrc.caltech.edu]
Technical Support Center: Cyclic Voltammetry with Ferrocenemethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering noisy cyclic voltammograms while working with Ferrocenemethanol.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address common issues encountered during electrochemical experiments with this compound.
Question: My cyclic voltammogram for this compound is very noisy. What are the most common causes?
Answer: Noisy cyclic voltammograms can stem from several sources. The primary areas to investigate are the electrical connections, the integrity of your electrodes, and the purity of your experimental solution.[1][2] Specific issues to check include:
-
Poor Electrical Connections: Loose or corroded clips on the electrodes can introduce significant noise.[2][3] Ensure all connections to the potentiostat are secure.
-
Electrode Surface Contamination: The working electrode surface must be meticulously clean. Contaminants can interfere with electron transfer, leading to a noisy signal.[2][4] Proper polishing before each experiment is crucial.[4][5]
-
Reference Electrode Problems: A faulty or improperly prepared reference electrode can cause potential fluctuations, resulting in a noisy voltammogram.[2][6][7] This can include a clogged frit, air bubbles in the electrode body, or depletion of the filling solution.[6]
-
Solution Impurities: The presence of oxygen or other electroactive impurities in your electrolyte solution can lead to spurious peaks and noise.[5][8] It is essential to use high-purity solvents and supporting electrolytes and to degas the solution with an inert gas.[5][8]
-
Environmental Interference: External electromagnetic noise from nearby equipment can be picked up by the potentiostat.[1] Using a Faraday cage can help to minimize this interference.[1]
Question: I'm still seeing noise after checking my connections and using a Faraday cage. Could it be my reference electrode?
Answer: Yes, the reference electrode is a frequent source of problems in cyclic voltammetry.[6][7] Here are some specific issues to look for:
-
Clogged Junction/Frit: The porous frit that allows ionic contact between the reference electrode's internal solution and the analyte solution can become clogged.[6][9] This increases the impedance and can lead to noise.[3][7]
-
Air Bubbles: An air bubble trapped at the tip of the reference electrode can interrupt the electrical circuit, causing an unstable potential.[6]
-
Incorrect Filling Solution: Ensure the reference electrode is filled with the correct, saturated salt solution (e.g., KCl for Ag/AgCl).[10] Depletion or contamination of this solution can cause the reference potential to drift.
-
Incompatibility with Nonaqueous Solvents: If you are using a nonaqueous solvent, an aqueous reference electrode may not be suitable.[7][9] Leakage of the aqueous filling solution into your organic solvent can cause precipitation and clog the frit.[9] Consider using a nonaqueous reference electrode or a salt bridge.
Question: How should I properly prepare my working electrode for a this compound experiment?
Answer: A clean and smooth working electrode surface is critical for obtaining a good cyclic voltammogram.[4] The following is a general polishing procedure for glassy carbon or metal electrodes:
-
Mechanical Polishing: Polish the electrode surface on a polishing pad with a fine abrasive powder like alumina (Al₂O₃) or diamond paste.[4][11][12][13] Use a figure-eight motion to avoid creating grooves on the electrode surface.[4]
-
Rinsing: After polishing, thoroughly rinse the electrode with deionized water to remove all abrasive particles.[11][12][13]
-
Sonication: Sonicate the electrode in deionized water for a minute to dislodge any adhered polishing material.[4]
-
Final Rinse and Drying: Rinse the electrode again with deionized water and then with a solvent appropriate for your experiment (e.g., ethanol or acetone if moving to a non-aqueous solution).[4][14] Dry the electrode with a stream of inert gas like nitrogen or argon.
Question: Can the supporting electrolyte contribute to noise in my voltammogram?
Answer: Yes, the supporting electrolyte plays a crucial role in the electrochemical measurement.[8]
-
Purity: Impurities in the supporting electrolyte can be electroactive, leading to unwanted peaks and noise.[8] Always use high-purity, electrochemistry-grade electrolytes.
-
Concentration: The concentration of the supporting electrolyte should be sufficient to minimize the solution resistance (iR drop).[8] A typical concentration is 0.1 M.[8] High solution resistance can distort the shape of the voltammogram.[15]
-
Choice of Electrolyte: The choice of supporting electrolyte can influence the voltammetric response.[16] It is important to select an electrolyte that is inert within the potential window of your experiment and does not interact with your analyte.[8]
Quantitative Data Summary
The following table summarizes typical experimental parameters for cyclic voltammetry of this compound.
| Parameter | Typical Value/Range | Notes |
| This compound Concentration | 1-5 mM | Higher concentrations generally give a better signal-to-noise ratio.[8] |
| Supporting Electrolyte Concentration | 0.1 M | Sufficient to minimize solution resistance.[8] |
| Scan Rate | 20-100 mV/s | Slower scan rates can reduce noise but may affect peak shape for certain processes.[1] |
| Solvent | Aqueous (e.g., water) or Nonaqueous (e.g., acetonitrile, DMSO) | The choice of solvent will affect the potential window and the solubility of the analyte and electrolyte.[8][17] |
| Working Electrode | Glassy Carbon, Gold, Platinum | The choice of electrode material can influence the electron transfer kinetics.[18] |
| Reference Electrode | Ag/AgCl (aqueous), SCE (aqueous), Ag/Ag⁺ (nonaqueous) | The reference electrode should be appropriate for the solvent system.[7][9] |
| Counter Electrode | Platinum wire or gauze | Should have a larger surface area than the working electrode to avoid limiting the current.[19] |
Experimental Protocol: Cyclic Voltammetry of this compound
This protocol outlines the key steps for performing a standard cyclic voltammetry experiment with this compound.
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in a 0.1 M aqueous solution of a suitable supporting electrolyte (e.g., KCl or KNO₃).[20]
-
Use high-purity water and electrochemical-grade reagents.
-
Transfer the solution to the electrochemical cell.
-
-
Deoxygenation:
-
Electrode Preparation:
-
Cell Assembly:
-
Assemble the three electrodes in the electrochemical cell, ensuring they are immersed in the solution.
-
Position the reference electrode tip as close as possible to the working electrode to minimize iR drop.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the experimental parameters:
-
Initial Potential: A potential where no faradaic reaction occurs.
-
Vertex Potentials: A range that brackets the expected redox potential of this compound (e.g., -0.2 V to 0.5 V vs. Ag/AgCl).[21]
-
Scan Rate: Start with a moderate scan rate, such as 50 mV/s.
-
-
Run a background scan in the electrolyte solution without this compound to establish the potential window and check for impurities.[5]
-
Run the cyclic voltammogram of the this compound solution.
-
Visualizations
Caption: Troubleshooting workflow for a noisy cyclic voltammogram.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sop4cv.com [sop4cv.com]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. ossila.com [ossila.com]
- 7. currentseparations.com [currentseparations.com]
- 8. kubiak.ucsd.edu [kubiak.ucsd.edu]
- 9. Referencing Electrochemical Data to an Internal Standard | Pine Research Instrumentation [pineresearch.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. allumcorp.com [allumcorp.com]
- 12. How to Polish Working Electrodes - Phadke Instruments [phadkeinstruments.com]
- 13. EC_electrode_handbook/Section 6. Polishing method | ALS,the electrochemical company [als-japan.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 19. researchgate.net [researchgate.net]
- 20. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 21. mmrc.caltech.edu [mmrc.caltech.edu]
Technical Support Center: Ferrocenemethanol Electrochemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ferrocenemethanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize electrode fouling and ensure reliable electrochemical measurements.
Frequently Asked Questions (FAQs)
Q1: What causes electrode fouling when using this compound?
A1: Electrode fouling when using this compound is primarily caused by the adsorption of both the this compound molecule and its oxidized form, the ferrocenium ion, onto the electrode surface.[1][2] This adsorption can be particularly strong on certain electrode materials like graphite.[2] The formation of insoluble oxidation products can also contribute to the passivation of the electrode surface, creating a layer that impedes electron transfer.[3]
Q2: What are the common symptoms of electrode fouling in my cyclic voltammogram (CV)?
A2: The common symptoms of electrode fouling in a CV of this compound include:
-
A decrease in the peak current over successive scans.
-
An increase in the peak-to-peak separation (ΔEp).
-
A shift in the peak potentials.[4]
-
Distorted or ill-defined peak shapes.[5]
Q3: How can I prevent electrode fouling before it occurs?
A3: Proactive prevention is key to minimizing electrode fouling. Here are some effective strategies:
-
Proper Electrode Selection: The choice of electrode material can significantly impact fouling. While commonly used, carbon-based electrodes can be prone to adsorption.[2] Consider using gold or platinum electrodes, which may exhibit different adsorption characteristics.
-
Surface Modification: Modifying the electrode surface with a protective layer can prevent the adsorption of this compound and its oxidation products.[6][7] Self-assembled monolayers (SAMs) of thiols on gold electrodes are a common approach.
-
Use of Redox Mediators: In some applications, a soluble redox mediator can be used to shuttle electrons between the electrode and this compound in solution, which can help to avoid electrode passivation.[8][9][10]
-
Optimize Experimental Parameters:
-
Scan Rate: Using an appropriate scan rate can sometimes mitigate fouling effects.[11]
-
Concentration: Working with the lowest necessary concentration of this compound can reduce the rate of adsorbent accumulation.
-
Troubleshooting Guides
Issue 1: My CV peaks are decreasing with each scan.
This is a classic sign of electrode fouling due to the build-up of an insulating layer on the electrode surface.
Troubleshooting Steps:
-
Verify Electrode Cleanliness: Before assuming fouling from the experiment, ensure the electrode was properly cleaned and polished prior to use.
-
Perform Electrode Cleaning: After a series of scans, it is crucial to clean the electrode to remove adsorbed species.
-
Consider a Different Solvent: The solvent can influence the solubility of the ferrocenium species and its adsorption characteristics.
-
Lower the Analyte Concentration: High concentrations of this compound can accelerate fouling.
Issue 2: The peak separation in my CV is increasing.
An increasing peak separation suggests a slowing of the electron transfer kinetics, a common consequence of electrode surface passivation.[4]
Troubleshooting Steps:
-
Check Reference Electrode Placement: Ensure the reference electrode is positioned close to the working electrode to minimize uncompensated resistance.
-
Clean and Polish the Working Electrode: A passivated surface will increase the barrier to electron transfer. A thorough cleaning and polishing are necessary.
-
Decrease the Scan Rate: At higher scan rates, the effects of slow kinetics are more pronounced.[11] Try lowering the scan rate to see if the peak separation improves.
Experimental Protocols
Protocol 1: Standard Electrode Polishing Procedure for Glassy Carbon and Metal Electrodes
A clean and smooth electrode surface is fundamental for reproducible electrochemical measurements.[12]
Materials:
-
Polishing pads (nylon and microcloth)
-
Alumina slurry (1.0, 0.3, and 0.05 µm particle sizes)
-
Deionized water
-
Methanol or ethanol
-
Sonicator
Procedure:
-
Rinse the electrode with deionized water and then methanol to remove any gross contaminants.
-
Start with the 1.0 µm alumina slurry on a nylon polishing pad. Apply a small amount of slurry to the pad.
-
Polish the electrode surface in a figure-eight motion for 2-3 minutes, applying gentle pressure.
-
Rinse the electrode thoroughly with deionized water to remove all alumina particles.
-
Sonicate the electrode in deionized water for 5 minutes to dislodge any remaining abrasive particles.
-
Repeat steps 2-5 with the 0.3 µm and then the 0.05 µm alumina slurry on separate, clean microcloth pads.
-
After the final polishing step, rinse the electrode extensively with deionized water, followed by methanol or ethanol, and allow it to air dry.
Protocol 2: Electrochemical Cleaning of a Gold Electrode
This method is effective for removing organic adsorbates from a gold electrode surface.
Materials:
-
0.5 M Sulfuric Acid (H₂SO₄) solution
-
Potentiostat
-
Three-electrode cell with a platinum counter electrode and a suitable reference electrode.
Procedure:
-
Place the gold working electrode in the three-electrode cell containing the 0.5 M H₂SO₄ solution.
-
Cycle the potential between -0.3 V and +1.5 V (vs. Ag/AgCl) at a scan rate of 100 mV/s for 10-15 cycles.[13]
-
You should observe the characteristic gold oxidation and reduction peaks in the cyclic voltammogram, indicating a clean surface.
-
After cycling, hold the potential at a value where no faradaic current is flowing (e.g., 0.0 V) for a few seconds.
-
Remove the electrode from the cleaning solution, rinse thoroughly with deionized water, and dry with a stream of nitrogen.
Data Presentation
Table 1: Comparison of Common Electrode Cleaning Methods
| Cleaning Method | Electrode Material | Target Contaminant | Effectiveness | Notes |
| Mechanical Polishing | Glassy Carbon, Gold, Platinum | Adsorbed species, oxide layers | High | Restores a smooth, clean surface. Can be abrasive if not done carefully. |
| Electrochemical Cycling | Gold, Platinum | Organic adsorbates, weakly bound species | High | Effective for in-situ cleaning without disassembling the cell. |
| Solvent Rinsing | All | Soluble contaminants | Low to Medium | Good for a quick rinse between measurements but not for removing strongly adsorbed foulants. |
| Sonication in Solvent | All | Loosely bound particles and films | Medium | Enhances the effectiveness of solvent cleaning. |
| Piranha Solution | Gold, Platinum (with caution) | Heavy organic contamination | Very High | Extremely corrosive and hazardous. Should be used as a last resort with extreme care. |
Visualizations
Caption: Troubleshooting workflow for common issues in this compound cyclic voltammetry.
Caption: General experimental workflow for electrochemical analysis using this compound.
References
- 1. Voltammetric Measurement of Adsorption Isotherm for Ferrocene Derivatives on Highly Oriented Pyrolytic Graphite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrochemistry of ferrocene derivatives on highly oriented pyrolytic graphite (HOPG): quantification and impacts of surface adsorption - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. electrochemistry - Why is the cyclic voltammetry of my ferrocene compound not showing a standard shape? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent strategies to minimise fouling in electrochemical ... [degruyterbrill.com]
- 8. Redox catalysis in organic electrosynthesis: basic principles and recent developments - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Redox mediators accelerate electrochemically-driven solubility cycling of molecular transition metal complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. On the diffusion of this compound in room-temperature ionic liquids: an electrochemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. bard.cm.utexas.edu [bard.cm.utexas.edu]
Overcoming interference in Ferrocenemethanol-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common interference issues in Ferrocenemethanol (FcMeOH)-based electrochemical assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering substances in this compound-based assays?
A1: The most common sources of interference are electroactive compounds present in biological samples that can be oxidized or reduced at the electrode surface at a potential similar to that of this compound. This can lead to a false positive signal. Key interferents include:
-
Ascorbic Acid (Vitamin C): A major interferent due to its ease of oxidation at commonly used potentials.
-
Uric Acid: Another endogenous compound that can be readily oxidized.
-
Acetaminophen (Paracetamol): A common analgesic that is electroactive.
-
Dopamine: A neurotransmitter that can interfere in neurological studies.
-
Glutathione: An antioxidant that can also contribute to the background signal.
Q2: My assay shows a significantly higher signal than expected. How can I determine if this is due to interference?
A2: Unusually high signals are a classic sign of electrochemical interference. To confirm this, you can perform the following checks:
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Analyte-Free Sample: Run a blank sample (matrix without the target analyte). A significant signal in the blank suggests the presence of interfering substances.
-
Spike-In Test: Add a known concentration of a suspected interferent (e.g., ascorbic acid) to a blank sample. If the signal increases, it confirms the interferent's effect.
-
Alternative Method: If possible, measure the analyte concentration using a different analytical method that is less prone to electrochemical interference, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to verify your results.
Q3: What is the primary mechanism of interference from substances like ascorbic acid?
A3: The interference is primarily due to the direct oxidation of the interfering substance at the working electrode. This compound is used as a mediator to shuttle electrons between the enzyme (e.g., glucose oxidase) and the electrode. The assay measures the current generated by the oxidation of the reduced this compound. Interferents like ascorbic acid can also be oxidized at the applied potential, generating an additional current that is indistinguishable from the analyte-specific signal, leading to an overestimation of the analyte concentration.
Q4: How does pH affect my this compound-based assay?
A4: The pH of the assay buffer is a critical parameter that can influence both the stability of the this compound mediator and the activity of the enzyme used in the assay. The electrochemical potential of this compound can be pH-dependent. More importantly, the optimal pH for enzyme activity (e.g., typically around pH 7.0 for glucose oxidase) must be maintained for reliable results. Deviations from the optimal pH can lead to decreased enzyme activity and, consequently, a lower assay signal. It is crucial to use a well-buffered solution to maintain a stable pH throughout the experiment.
Troubleshooting Guides
This section provides structured guidance for identifying and mitigating common issues.
Issue 1: High Background Signal or False Positives
This is often caused by electroactive interfering species in the sample matrix.
Caption: Troubleshooting workflow for high background signals.
Mitigation Strategies:
-
Nafion Coating: Apply a thin layer of Nafion, a cation-exchange polymer, to the electrode surface. The negatively charged sulfonate groups in Nafion will electrostatically repel anionic interferents like ascorbic acid and uric acid, preventing them from reaching the electrode surface.[1][2] This is one of the most effective and widely used methods.
-
Sample Dilution: Diluting the sample can reduce the concentration of interferents to a level where their effect is negligible. However, this may also reduce the analyte concentration below the limit of detection.
-
Enzymatic Pre-treatment: For specific interferents, an enzyme can be used to catalytically remove them. For example, adding ascorbate oxidase to the sample will convert ascorbic acid into a non-electroactive species.
Issue 2: Poor Reproducibility or Drifting Signal
This can be caused by electrode fouling or instability of the assay components.
Caption: Troubleshooting workflow for poor reproducibility.
Mitigation Strategies:
-
Protective Coatings: Besides preventing interference, a Nafion coating can also reduce electrode fouling by preventing the adsorption of proteins and oxidation byproducts onto the electrode surface.[1]
-
Fresh Reagents: this compound and enzyme solutions can degrade over time. It is recommended to prepare fresh solutions daily from stock for optimal performance.
-
Controlled Environment: Ensure that the temperature and pH of the assay are kept constant, as fluctuations can lead to signal drift.
Data on Interference Effects
The following table summarizes the impact of common interferents on electrochemical biosensors and the effectiveness of Nafion as a mitigation strategy.
| Interferent | Typical Concentration in Blood | Observed Effect (Unprotected Electrode) | Signal Reduction with Nafion Coating |
| Ascorbic Acid | 34 - 114 µM | Significant increase in oxidative current | > 90% reduction in interference signal |
| Uric Acid | 150 - 450 µM | Moderate increase in oxidative current | > 90% reduction in interference signal |
| Acetaminophen | 66 - 199 µM (Therapeutic) | Moderate to significant increase in oxidative current | ~ 50-70% reduction in interference signal |
Note: The exact percentage of interference and reduction will vary depending on the specific assay conditions, electrode material, and applied potential.
Experimental Protocols
Protocol 1: Nafion Coating of a Screen-Printed Electrode
This protocol describes a simple drop-casting method for applying a Nafion layer to an electrode.
Materials:
-
Screen-Printed Electrode (SPE)
-
Nafion™ solution (e.g., 5 wt. % in a mixture of lower aliphatic alcohols and water)
-
Micropipette
-
Deionized water
-
Nitrogen gas (optional)
Procedure:
-
Pre-cleaning: Gently rinse the working electrode area of the SPE with deionized water and dry it with a gentle stream of nitrogen or by air-drying at room temperature.
-
Nafion Application: Using a micropipette, carefully drop-cast a small volume (e.g., 0.5 - 2 µL) of the Nafion solution onto the active surface of the working electrode. Ensure the solution completely covers the electrode surface.
-
Drying: Allow the solvent to evaporate completely at room temperature for at least 30 minutes. This will leave a thin, transparent Nafion film on the electrode surface.
-
Conditioning: Before use, condition the modified electrode by immersing it in the assay buffer for a few minutes.
References
Best practices for storing and handling Ferrocenemethanol powder
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing Ferrocenemethanol powder. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store this compound powder?
A1: this compound powder should be stored in a cool, dry place in a tightly sealed container.[1] Some suppliers recommend refrigeration and storing the contents under argon.[2] It is best to store it in its original polyethylene or polypropylene container.[3] Ensure the storage area is well-ventilated.[1][2]
Q2: What are the key safety precautions when handling this compound powder?
A2: When handling this compound powder, it is crucial to avoid all personal contact, including inhalation of dust.[3] Always wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves (such as polychloroprene, nitrile rubber, or butyl rubber), and protective clothing.[1][3] Use in a well-ventilated area, preferably in a fume hood, to minimize dust generation and accumulation.[1] An eyewash station and safety shower should be readily available.[1]
Q3: Is this compound considered a hazardous substance?
A3: Yes, this compound is considered a hazardous substance.[3] It is harmful if swallowed and can cause skin, eye, and respiratory tract irritation.[1][2]
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches.[1][3] Contact with these materials should be avoided as it may result in ignition.[3]
Q5: What is the shelf life of this compound?
A5: For products without a specified retest or expiration date on the certificate of analysis, a standard warranty of one year from the date of shipment is applicable, assuming it is stored under recommended conditions. It's important to routinely inspect the product to ensure it performs as expected.
Troubleshooting Guides
Problem 1: this compound powder is not dissolving properly in aqueous solutions.
-
Possible Cause 1: this compound has limited solubility in water.[3][4] Concentrations above 1-2 mM in aqueous solutions can be difficult to achieve.[5]
-
Solution: Try sonicating the solution or warming it slightly in a water bath (50-60°C) to aid dissolution.[5]
-
-
Possible Cause 2: The concentration of this compound is too high for the chosen solvent system.
-
Solution: For higher concentrations, consider adding a small amount (1-2% v/v) of an organic solvent like methanol, ethanol, or DMSO to the aqueous solution to improve solubility.[5] Alternatively, you can first dissolve the powder in a minimal amount of an organic solvent like DMF or DMSO and then dilute it with water.[5]
-
-
Possible Cause 3: The powder has formed aggregates.
-
Solution: Ensure the powder is finely dispersed before and during solvation. Gentle crushing of any visible aggregates with a spatula before adding the solvent may help.
-
Problem 2: The this compound solution appears to have flakes or precipitates over time.
-
Possible Cause 1: The solution is supersaturated, and the compound is precipitating out. This can happen even at concentrations around 5-10 mM in purely aqueous solutions.[5]
-
Solution: Prepare fresh solutions before each experiment. If a stock solution is necessary, consider using a solvent system with a higher percentage of organic co-solvent as mentioned above.
-
-
Possible Cause 2: The compound may be degrading. While generally stable under normal conditions, prolonged exposure to light or incompatible materials could lead to degradation.[1]
-
Solution: Store solutions in amber vials or protect them from light. Ensure all glassware is clean and free from contaminants, especially oxidizing agents.
-
Problem 3: Inconsistent results in electrochemical experiments using this compound as a reference.
-
Possible Cause 1: Degradation of the this compound solution.
-
Possible Cause 2: Issues with the working electrode surface.
-
Solution: Ensure the working electrode is properly cleaned and polished before each experiment. A contaminated electrode surface can affect the electron transfer kinetics.[6]
-
-
Possible Cause 3: Reference electrode instability in the specific non-aqueous media being used.
-
Solution: Ensure the reference electrode is suitable for your solvent system and that the filling solution is compatible. Check for clogs or air bubbles in the reference electrode.[8]
-
Quantitative Data
| Property | Value | Source(s) |
| Physical State | Gold to orange crystalline solid/powder or needles | [3][4] |
| Molecular Formula | C₁₁H₁₂FeO | [2] |
| Molecular Weight | 216.06 g/mol | [2] |
| Melting Point | 79-81 °C | [4][9] |
| Solubility | Partly miscible in water.[3][4] Soluble in methanol.[4] | [3][4] |
| Stability | Stable under normal temperatures and pressures.[1][9] | [1][9] |
| Incompatibilities | Strong oxidizing agents.[1][3] | [1][3] |
| Hazardous Decomposition | Carbon monoxide, carbon dioxide, oxides of iron.[1] | [1] |
Experimental Protocols
Protocol: Preparation of a this compound Solution for Electrochemical Analysis
This compound is frequently used as a water-soluble reference redox system in electrochemical studies.[4][10]
-
Materials and Equipment:
-
This compound powder
-
Deionized water
-
Supporting electrolyte (e.g., 0.1 M KCl)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Sonicator (optional)
-
Water bath (optional)
-
Appropriate PPE (gloves, safety goggles, lab coat)
-
-
Procedure:
-
Calculate the required mass of this compound to prepare a solution of the desired concentration (e.g., 1 mM).
-
Weigh the calculated amount of this compound powder in a clean, dry weighing boat.
-
Transfer the powder to a volumetric flask of the appropriate size.
-
Add a portion of the supporting electrolyte solution (e.g., 0.1 M KCl in deionized water) to the flask, filling it to about half of its total volume.
-
Gently swirl the flask to begin dissolving the powder. For concentrations above 1 mM, which can be difficult to dissolve, place the flask in a sonicator or a warm water bath (50-60°C) for short periods, mixing in between, until the solid is fully dissolved.[5]
-
Once the solid is completely dissolved, allow the solution to cool to room temperature.
-
Carefully add more of the supporting electrolyte solution to bring the final volume to the calibration mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
This solution should be used fresh for the best results in electrochemical measurements.[6]
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound powder.
Caption: Best practices workflow for this compound storage and handling.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound | 1273-86-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 7. Mechanistic insights of cycling stability of ferrocene catholytes in aqueous redox flow batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
Technical Support Center: Ferrocenemethanol Electron Transfer Kinetics
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Ferrocenemethanol. Our goal is to help you overcome common experimental challenges and successfully enhance its electron transfer kinetics.
Frequently Asked Questions (FAQs)
Q1: My cyclic voltammogram (CV) for this compound has a large peak-to-peak separation (> 59 mV). What does this indicate and how can I fix it?
A large peak-to-peak separation suggests quasi-reversible or irreversible electron transfer kinetics, or significant uncompensated resistance (iRu drop) in your system.[1] To achieve a more reversible system (closer to the ideal 59/n mV separation, where n=1 for this compound), consider the following:
-
Lower the Scan Rate: Slower scan rates can help the system maintain equilibrium at the electrode surface.[2][3]
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Check Your Reference Electrode: Ensure your reference electrode is functioning correctly, the frit is not clogged, and there are no air bubbles. An unstable reference electrode can distort the voltammogram.[1][4]
-
Improve Solution Conductivity: Increase the concentration of the supporting electrolyte to minimize solution resistance.
-
Clean the Working Electrode: A fouled or contaminated working electrode surface can impede electron transfer. Polish the electrode according to standard procedures before each experiment.[5]
-
Adjust Electrode Positioning: Place the reference electrode tip as close as possible to the working electrode to minimize the iRu drop.
Q2: How does the concentration of this compound affect its electron transfer rate constant (k⁰)?
Increasing the concentration of this compound can lead to the formation of molecular clusters through intermolecular hydrogen bonding. This clustering can create enhanced electronic communication between molecules, which facilitates the electron transfer process and leads to a significant increase in the standard rate constant (k⁰).[6] One study found that the k⁰ for a 0.50 mmol/L this compound solution was 12 times larger than for a 0.08 mmol/L solution.[6]
Q3: What methods can be used to modify an electrode surface to enhance the electron transfer kinetics of this compound?
Surface modification is a key strategy for enhancing electron transfer. Here are a few approaches:
-
Self-Assembled Monolayers (SAMs): While long-chain alkane-thiol SAMs can block electron transfer, using SAMs with specific functional groups can facilitate it.[7][8] For instance, alcohol-terminated SAMs have been shown to yield significantly faster electron transfer rates compared to methyl-terminated SAMs.[8]
-
Nanomaterials: Incorporating nanomaterials like carbon nanotubes or gold nanoparticles on the electrode surface can increase the electroactive surface area and provide more sites for electron transfer.[9][10]
-
Conductive Polymers: Modifying the electrode with a conductive polymer can create a more favorable interface for electron transfer.
Q4: The current response in my CV is very low or noisy. What are the common causes?
Low or noisy current can stem from several issues:
-
Incorrect Concentrations: Verify the concentrations of both this compound and the supporting electrolyte. Low analyte concentration will naturally lead to low currents.
-
Electrode Issues: Ensure the working electrode is properly polished and has the correct surface area for your cell. The counter electrode should have a significantly larger surface area than the working electrode.[3]
-
Electrical Connections: Check all connections between the electrodes and the potentiostat for looseness or corrosion.
-
External Noise: Electrical equipment nearby can introduce noise. Using a Faraday cage can help shield the electrochemical cell.
Q5: How does the solvent viscosity impact the electron transfer kinetics?
The rate of heterogeneous electron transfer is often inversely proportional to the viscosity of the medium.[11][12] In highly viscous solvents, such as some ionic liquids, the diffusion of this compound to the electrode surface is slower, which can limit the overall rate of the electrochemical reaction.[12][13]
Troubleshooting Guides
Guide 1: Distorted Cyclic Voltammogram
This guide helps diagnose and resolve common issues leading to non-ideal CV shapes.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. echemi.com [echemi.com]
- 3. electrochemistry - Why is the cyclic voltammetry of my ferrocene compound not showing a standard shape? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. ossila.com [ossila.com]
- 5. ris.utwente.nl [ris.utwente.nl]
- 6. The enhanced electronic communication in this compound molecular cluster based on intermolecular hydrogen-bonding [html.rhhz.net]
- 7. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchmgt.monash.edu [researchmgt.monash.edu]
- 12. researchgate.net [researchgate.net]
- 13. On the diffusion of this compound in room-temperature ionic liquids: an electrochemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Refining the Purification of Synthesized Ferrocenemethanol
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthesized ferrocenemethanol. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: The impurity profile of synthesized this compound is highly dependent on the synthetic route employed. When prepared by the reduction of ferrocenecarboxaldehyde, common impurities may include:
-
Unreacted Ferrocenecarboxaldehyde: Incomplete reduction can leave residual starting material in the crude product.
-
Ferrocene: This can be present as an impurity in the starting ferrocenecarboxaldehyde or formed through side reactions.
-
1,1'-Disubstituted Ferrocene Derivatives: Over-substitution during the formylation of ferrocene to produce the aldehyde precursor can lead to impurities that are carried through the synthesis.
-
Solvent and Reagent Residues: Residual solvents from the reaction or workup, as well as byproducts from the reducing agent (e.g., borohydride salts), can contaminate the product.
Q2: Which purification techniques are most effective for this compound?
A2: The two primary and most effective methods for purifying this compound are column chromatography and recrystallization.
-
Column Chromatography is highly effective for separating this compound from both more polar and less polar impurities.[1]
-
Recrystallization is a straightforward and cost-effective method for removing smaller amounts of impurities, provided a suitable solvent is identified.[2]
Q3: How can the purity of this compound be accurately assessed?
A3: A combination of analytical techniques is recommended for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for quantifying the purity of this compound and detecting trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired product and identify the presence of impurities by comparing the spectra to a reference standard.
-
Melting Point Analysis: A sharp melting point range close to the literature value (79-81 °C) is indicative of high purity.[1] Impurities will typically broaden and depress the melting point range.
Q4: Is this compound stable under typical purification conditions?
A4: this compound is a relatively stable crystalline solid. However, it can be sensitive to strong oxidizing agents.[3] During purification, it is advisable to avoid unnecessarily high temperatures and prolonged exposure to air, especially when in solution, to minimize potential degradation.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Bands | - Improper solvent system (eluent polarity is too high or too low).- Column was packed unevenly, leading to channeling.- The sample was loaded in too large a volume of solvent. | - Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A good starting point for this compound is a mixture of hexanes and ethyl acetate.- Ensure the silica gel is packed as a uniform slurry and the column is tapped gently to remove air bubbles.- Dissolve the crude sample in a minimal amount of a relatively non-polar solvent (like dichloromethane) before loading it onto the column. |
| Product Elutes Too Quickly or Too Slowly | - Incorrect eluent polarity. | - If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexanes).- If the product elutes too slowly (low Rf), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate). |
| Colored Impurities Co-elute with the Product | - The polarity of the impurity is very similar to that of this compound. | - Try a different solvent system. For example, a mixture of dichloromethane and hexanes might offer different selectivity.- If the impurity is colored and persistent, consider a pre-purification step like a charcoal treatment if the impurity is known to adsorb to it. |
| Streaking or Tailing of the Product Band | - The sample is overloaded on the column.- The compound is sparingly soluble in the eluent. | - Use a larger column or reduce the amount of sample being purified.- Adjust the solvent system to ensure the compound has adequate solubility. |
Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product Fails to Crystallize Upon Cooling | - The solution is not saturated (too much solvent was used).- The presence of significant impurities is inhibiting crystallization. | - Evaporate some of the solvent to concentrate the solution and attempt cooling again.- Try scratching the inside of the flask with a glass rod at the solvent line to induce nucleation.- Add a seed crystal of pure this compound.- If significant impurities are suspected, an initial purification by column chromatography may be necessary. |
| Product "Oils Out" Instead of Forming Crystals | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- High concentration of impurities. | - Select a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.- Further purify the crude material by column chromatography before attempting recrystallization. |
| Low Recovery of Purified Product | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were washed with a solvent that was not ice-cold.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the mother liquor in an ice bath to maximize crystal formation before filtration.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.- Ensure the filtration apparatus is pre-heated before filtering the hot solution to prevent premature crystallization. |
| Crystals are still colored or appear impure | - The chosen solvent does not effectively exclude the colored impurity.- The impurity co-crystallized with the product. | - Try a different recrystallization solvent or a solvent pair (e.g., ethanol/water).- If colored impurities are present, you can add a small amount of activated charcoal to the hot solution, boil briefly, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. |
Data Presentation
Table 1: Comparison of Purification Methods for Ferrocene Derivatives
| Purification Method | Compound | Stationary/Mobile Phase or Solvent | Purity | Yield | Reference |
| Column Chromatography | Acetylferrocene | Silica gel / Hexane:Ethyl Acetate | >98% (by NMR) | ~85% | Inferred from[4] |
| Recrystallization | This compound | Ethanol/Water | High (qualitative) | Good (qualitative) | General laboratory practice |
| HPLC (Analytical) | n-Octylferrocene | C18 column / Methanol:Water (96:4) | Quantitative | N/A | Based on methodology in a patent for a similar compound |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude material.
-
Securely clamp the column in a vertical position in a fume hood.
-
Add a small plug of glass wool or cotton to the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica gel run dry.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand layer.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Gradually increase the polarity of the eluent (e.g., from 95:5 to 80:20 hexanes:ethyl acetate) to elute the this compound. The yellow-orange band of this compound should be visible as it moves down the column.
-
-
Analysis and Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound as a golden crystalline solid.
-
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection:
-
Based on solubility tests, a mixture of ethanol and water is often a suitable solvent system. This compound is soluble in hot ethanol and less soluble in cold water.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid.
-
-
Inducing Crystallization:
-
While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.
-
If too much water is added and the solution becomes very cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
-
Cooling and Crystallization:
-
Allow the flask to cool slowly to room temperature. Crystals of this compound should start to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the purified crystals in a desiccator or under vacuum to remove any residual solvent.
-
Mandatory Visualizations
References
Validation & Comparative
Comparing Ferrocenemethanol to other ferrocene derivatives as redox mediators
For researchers, scientists, and drug development professionals seeking to employ ferrocene derivatives as redox mediators, this guide offers an objective comparison of ferrocenemethanol against other common ferrocene derivatives. The following analysis, supported by experimental data, delves into key performance indicators such as electron transfer rates and redox potentials to inform the selection of the most suitable mediator for your specific application.
Ferrocene and its derivatives are widely utilized as redox mediators due to their stable and reversible one-electron redox properties.[1] The ease with which substituents can be added to the cyclopentadienyl rings allows for the fine-tuning of their electrochemical properties, making them versatile tools in biosensing, catalysis, and diagnostics.[2][3] this compound, in particular, is a popular choice due to its favorable kinetics and solubility in aqueous solutions.[4][5]
Comparative Performance of Ferrocene Derivatives
The efficacy of a redox mediator is primarily determined by its electron transfer kinetics and redox potential. The heterogeneous electron transfer rate constant (k⁰) quantifies the kinetic facility of electron transfer between the mediator and the electrode, while the formal redox potential (E½) determines the thermodynamic driving force of the reaction.
A study comparing this compound with hydroquinone and potassium hexacyanoferrate(III) highlighted that this compound was selected for further investigation due to its superior kinetics in the Fe(II)/III) redox reaction.[5] The following table summarizes key electrochemical parameters for this compound and other ferrocene derivatives based on data from various experimental studies. It is important to note that direct comparisons should be made with caution as experimental conditions such as the solvent, electrolyte, and electrode material can significantly influence these values.[6]
| Ferrocene Derivative | Heterogeneous Electron Transfer Rate Constant (k⁰) (cm s⁻¹) | Formal Redox Potential (E½) (V vs. reference electrode) | Experimental Conditions |
| This compound | 2.06 ± 0.31 | 0.154 (vs. Ag/AgCl) | In pure water with 50.0 mM (CH₃)₄NClO₄ at a Pt microelectrode.[7][8][9] |
| at least 0.1 | Not specified | In a room-temperature ionic liquid.[10] | |
| 0.2 | Not specified | At a bare gold electrode.[9] | |
| Ferrocene | 5.0 (± 1.2) × 10⁻³ | 0.403 (vs. SCE) | In 1-butyl-3-methylimidazolium tetrafluoroborate (BMIMBF₄) at a boron-doped diamond electrode.[2] |
| Ferrocene Carboxylic Acid | 1.5 (± 1.1) × 10⁻³ | Not specified | In BMIMBF₄ at a boron-doped diamond electrode. |
| 1-Methoxycarbonylferrocene | Not specified | 0.260 (vs. FcH/FcH⁺) | In dichloromethane with 0.1 M NBu₄PF₆.[3] |
| 1,1'-Bis(methoxycarbonyl)ferrocene | Not specified | Not specified | In dichloromethane with 0.1 M NBu₄PF₆.[3] |
| Decamethylferrocene | Not specified | -0.096 (vs. SCE) | In acetonitrile.[2] |
Stability of Ferrocene Derivatives
The stability of a redox mediator is crucial for long-term and repeatable measurements. A study comparing the stability of ferrocene with 2,5-di-tert-butyl-1,4-dimethoxybenzene (DBDMB) in carbonate solvents found that ferrocene exhibited superior electrochemical performance in terms of degradation in ethyl methyl carbonate-containing electrolytes.[11] Another investigation into water-soluble ferrocene derivatives for aqueous redox flow batteries found that the cycling stability followed the order of (ferrocenylmethyl)trimethylammonium chloride < (2-ferrocenyl-ethyl)trimethylammonium chloride < (3-ferrocenyl-propyl)trimethylammonium chloride, suggesting that the length of the alkyl chain linking the ferrocene core to the solubilizing group can impact stability.[12]
Experimental Protocols
The characterization of ferrocene derivatives as redox mediators typically involves electrochemical techniques, with cyclic voltammetry being the most common.
Experimental Workflow for Cyclic Voltammetry
Detailed Methodology for Cyclic Voltammetry
-
Solution Preparation : A solution of the ferrocene derivative (typically 1 mM) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in organic solvents or a buffer in aqueous solutions) is prepared in a suitable solvent.[13] The solution is then deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for at least 10 minutes to prevent interference from oxygen reduction.[13]
-
Electrochemical Cell Setup : A standard three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).[1][13] The working electrode surface is typically polished and cleaned before each experiment to ensure reproducibility.[13]
-
Cyclic Voltammetry Measurement : The electrochemical cell is connected to a potentiostat. An initial potential is applied where no reaction occurs. The potential is then swept linearly to a final potential and back to the initial potential at a specific scan rate (e.g., 100 mV/s).[13]
-
Data Analysis : The resulting cyclic voltammogram is a plot of current versus potential. The formal redox potential (E½) is determined as the average of the anodic and cathodic peak potentials. The peak-to-peak separation (ΔEp) provides information about the reversibility of the redox process. For a reversible one-electron transfer, ΔEp is theoretically 59 mV at 25°C.[14] The heterogeneous electron transfer rate constant (k⁰) can be calculated from the voltammetric data using various methods, such as the Nicholson method.
Signaling Pathway in Biosensor Applications
In many biosensor applications, ferrocene derivatives act as electron shuttles between an enzyme's active site and the electrode surface. This mediated electron transfer allows for the electrochemical detection of the enzymatic reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 10. On the diffusion of this compound in room-temperature ionic liquids: an electrochemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Long-Term Stability of Redox Mediators in Carbonate Solvents [mdpi.com]
- 12. Mechanistic insights of cycling stability of ferrocene catholytes in aqueous redox flow batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 13. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 14. alpha.chem.umb.edu [alpha.chem.umb.edu]
Ferrocenemethanol in Biosensor Development: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The development of sensitive, reliable, and efficient biosensors is critical across numerous scientific disciplines, from fundamental research to clinical diagnostics and drug discovery. A key component in many amperometric biosensors is the redox mediator, a molecule that facilitates electron transfer between the biological recognition element, typically an enzyme, and the electrode surface. Ferrocenemethanol has emerged as a popular and effective redox mediator. This guide provides an objective comparison of this compound's performance against other common alternatives, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate mediator for your biosensor application.
Performance Comparison of Redox Mediators
The choice of redox mediator significantly impacts a biosensor's analytical performance, including its sensitivity, detection limit, and linear range. This compound and its derivatives are frequently favored for their rapid electron transfer kinetics and stable, pH-independent redox potential.[1] Below is a summary of quantitative data comparing the performance of biosensors for glucose detection utilizing this compound and other common redox mediators.
Table 1: Performance Comparison of Amperometric Glucose Biosensors Using Various Redox Mediators
| Mediator | Enzyme | Electrode | Sensitivity | Linear Range (mM) | Limit of Detection (LOD) | Applied Potential (V vs. Ag/AgCl) | Reference |
| This compound | Glucose Oxidase (GOx) | Layered Double Hydroxides | Not specified | Up to 25 | Not specified | +0.25 | [2] |
| Potassium Ferricyanide | Glucose Oxidase (GOx) | Multi-walled Carbon Nanotubes | 20.6 µA mM⁻¹ cm⁻² | Up to 8 | Not specified | +0.25 | |
| 1,10-Phenanthroline-5,6-dione (PD) / Ru(III) | Glucose Dehydrogenase (GDH) | Screen-Printed Electrode | 38 µA·L/(mmol·cm²) | 0.01 - 38.6 | 7.0 µmol/L | Not specified | [3] |
| Benzoquinone (BQ) | Glucose Oxidase (GOx) | Poly(thiophene) Film | Not specified | Not specified | Not specified | +0.40 | [4] |
Note: Direct comparison of performance metrics should be approached with caution due to variations in experimental conditions, electrode materials, and enzyme immobilization techniques across different studies.
Signaling Pathway and Experimental Workflow
The fundamental role of this compound in an amperometric biosensor is to act as an electron shuttle. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for the development of a this compound-mediated glucose biosensor.
Caption: Signaling pathway of a this compound-mediated glucose biosensor.
Caption: General experimental workflow for biosensor development.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable biosensor performance. The following are generalized protocols for key experiments in the development of a this compound-mediated glucose biosensor.
Enzyme Immobilization on a Screen-Printed Carbon Electrode (SPCE)
This protocol describes a common method for immobilizing Glucose Oxidase (GOx) on an SPCE.
Materials:
-
Screen-Printed Carbon Electrodes (SPCEs)
-
Glucose Oxidase (GOx) solution (e.g., 10 mg/mL in phosphate buffer)
-
Chitosan solution (e.g., 0.5% in acetic acid)
-
Glutaraldehyde solution (e.g., 2.5% in deionized water)
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.0)
Procedure:
-
Prepare a GOx-chitosan mixture by mixing the GOx solution and chitosan solution in a 1:1 volume ratio.
-
Drop-coat a small volume (e.g., 5 µL) of the GOx-chitosan mixture onto the working electrode area of the SPCE.
-
Allow the electrode to dry at room temperature for approximately 1 hour.
-
Expose the enzyme-coated electrode to glutaraldehyde vapor in a sealed container for about 30 minutes to cross-link the enzyme and chitosan, enhancing stability.
-
Rinse the electrode thoroughly with PBS to remove any unbound enzyme and residual glutaraldehyde.
-
Store the modified electrode at 4°C in PBS when not in use.
Cyclic Voltammetry (CV) for Electrochemical Characterization
CV is used to characterize the electrochemical behavior of the modified electrode and to determine the optimal applied potential for amperometric measurements.
Equipment and Reagents:
-
Potentiostat
-
Electrochemical cell with a three-electrode system (modified SPCE as working electrode, Ag/AgCl as reference electrode, and a platinum wire as counter electrode)
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.0) containing a known concentration of this compound (e.g., 1 mM)
Procedure:
-
Assemble the electrochemical cell with the three electrodes immersed in the PBS/ferrocenemethanol solution.
-
Set the parameters on the potentiostat for cyclic voltammetry. A typical potential range is from -0.2 V to +0.6 V, with a scan rate of 50 mV/s.
-
Run the cyclic voltammetry scan and record the resulting voltammogram.
-
The voltammogram should show characteristic oxidation and reduction peaks for this compound. The peak potential can be used to determine the optimal applied potential for amperometry, which is typically set slightly above the oxidation peak potential.
Amperometric Detection of Glucose
Amperometry is used to measure the current response of the biosensor to different concentrations of the analyte (glucose).
Equipment and Reagents:
-
Potentiostat
-
Electrochemical cell with the three-electrode system
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.0) containing the redox mediator (if not immobilized on the electrode)
-
Stock solution of glucose (e.g., 1 M in PBS)
-
Magnetic stirrer and stir bar
Procedure:
-
Set up the electrochemical cell with the electrodes immersed in a known volume of PBS (and mediator, if applicable) and start stirring at a constant rate.
-
Apply the predetermined optimal potential (from CV) to the working electrode and record the baseline current until it stabilizes.
-
Inject a known volume of the glucose stock solution into the cell to achieve the desired final concentration.
-
Record the change in current until a new steady-state is reached. The difference between the baseline and the steady-state current is the response to glucose.
-
Repeat step 3 and 4 with successive additions of the glucose stock solution to generate a calibration curve (current vs. glucose concentration).
-
From the calibration curve, determine the biosensor's sensitivity (slope of the linear portion), linear range, and limit of detection.
References
- 1. Analytical Parameters of an Amperometric Glucose Biosensor for Fast Analysis in Food Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design of Amperometric Biosensors for the Detection of Glucose Prepared by Immobilization of Glucose Oxidase on Conducting (Poly)Thiophene Films - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Electrochemical Data for Ferrocenemethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common electrochemical techniques for the characterization of Ferrocenemethanol, a widely used redox mediator in electrochemical biosensing and other applications. By presenting quantitative data from Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Electrochemical Impedance Spectroscopy (EIS) side-by-side, this document aims to facilitate the cross-validation of experimental results and aid in the selection of the most appropriate technique for specific research needs.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative parameters obtained for this compound using CV, DPV, and EIS. These values are compiled from various studies and represent typical results under standard experimental conditions. It is important to note that absolute values can vary depending on the specific experimental setup, including electrode material, electrolyte composition, and temperature.
Table 1: Comparison of Key Electrochemical Parameters for this compound
| Parameter | Cyclic Voltammetry (CV) | Differential Pulse Voltammetry (DPV) | Electrochemical Impedance Spectroscopy (EIS) |
| Formal Potential (E°') | ~0.154 V (vs. Ag/AgCl)[1] | Peak Potential (Ep) is related to E°' | Derived from the fit of the Nyquist plot |
| Peak Potential Separation (ΔEp) | ~60-70 mV at low scan rates | Not directly applicable | Not directly applicable |
| Peak Current (Ip) | Proportional to the square root of the scan rate | Proportional to concentration | Not directly applicable |
| Diffusion Coefficient (D) | Typically 7 x 10⁻⁶ cm²/s[1] | Can be calculated from peak current | Can be determined from the Warburg element |
| Heterogeneous Electron Transfer Rate Constant (k°) | Can be estimated from ΔEp | Not typically used for k° determination | Determined from Charge Transfer Resistance (Rct) |
Table 2: Typical Experimental Values for this compound in Aqueous Solution
| Technique | Parameter | Typical Value | Reference |
| CV | Anodic Peak Potential (Epa) | ~0.18 V | [1] |
| CV | Cathodic Peak Potential (Epc) | ~0.12 V | [1] |
| CV | Diffusion Coefficient (D) | 7.0 x 10⁻⁶ cm²/s | [1] |
| EIS | Charge Transfer Resistance (Rct) | Varies with electrode and conditions | - |
| EIS | Double Layer Capacitance (Cdl) | Varies with electrode and electrolyte | - |
Experimental Protocols
Detailed methodologies for the three key electrochemical techniques are provided below to ensure reproducibility and facilitate cross-experimental comparisons.
Cyclic Voltammetry (CV) of this compound
Objective: To determine the formal potential, peak currents, and diffusion coefficient of this compound.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE) or Gold (Au) Electrode[1]
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum wire
-
Electrolyte: 0.1 M KCl or NaCl in deionized water[1]
-
Analyte: 1 mM this compound in electrolyte solution
Procedure:
-
Polish the working electrode with alumina slurry, followed by sonication in ethanol and deionized water to ensure a clean surface.
-
Assemble the three-electrode cell with the polished working electrode, Ag/AgCl reference electrode, and platinum counter electrode.
-
Deoxygenate the this compound solution by bubbling with high-purity nitrogen or argon for at least 15 minutes.
-
Record the cyclic voltammogram by scanning the potential from an initial potential (e.g., -0.1 V) to a vertex potential (e.g., 0.5 V) and back to the initial potential.
-
Vary the scan rate (e.g., 20, 50, 100, 150, 200 mV/s) to investigate the relationship between peak current and scan rate.
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the formal potential: E°' = (Epa + Epc) / 2.
-
Calculate the peak potential separation: ΔEp = Epa - Epc.
-
Plot the anodic peak current (Ipa) versus the square root of the scan rate (ν¹/²). The diffusion coefficient (D) can be calculated from the slope of this plot using the Randles-Sevcik equation.
Differential Pulse Voltammetry (DPV) of this compound
Objective: To achieve a lower detection limit and better resolution for the quantification of this compound compared to CV.
Materials:
-
Same as for CV.
Procedure:
-
Prepare the electrochemical cell and solution as described for CV.
-
Set the DPV parameters on the potentiostat. Typical parameters for this compound are:
-
Initial Potential: 0 V
-
Final Potential: 0.4 V
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Rate: 10 mV/s
-
-
Run the DPV scan and record the voltammogram.
Data Analysis:
-
The peak height in the DPV voltammogram is directly proportional to the concentration of this compound.
-
A calibration curve can be constructed by measuring the peak currents of a series of standard solutions of known concentrations.
Electrochemical Impedance Spectroscopy (EIS) of this compound
Objective: To investigate the kinetics of the electron transfer process and model the electrode-electrolyte interface.
Materials:
-
Same as for CV.
Procedure:
-
Prepare the electrochemical cell and solution as for CV.
-
Set the DC potential to the formal potential (E°') of this compound, determined from CV.
-
Apply a small amplitude AC potential (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
Record the impedance data.
Data Analysis:
-
The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance).
-
For a simple one-electron redox process like that of this compound, the Nyquist plot can often be modeled by a Randles equivalent circuit.
-
From the fit of the experimental data to the Randles circuit, values for the solution resistance (Rs), charge transfer resistance (Rct), double-layer capacitance (Cdl), and Warburg impedance (Zw) can be obtained.
-
The heterogeneous electron transfer rate constant (k°) can be calculated from the charge transfer resistance.
Mandatory Visualization
Caption: Workflow for cross-validation of electrochemical data.
This guide provides a foundational framework for the cross-validation of electrochemical data obtained with this compound. By following the detailed protocols and utilizing the comparative data tables, researchers can enhance the reliability and reproducibility of their electrochemical measurements.
References
A Comparative Analysis of Ferrocenemethanol and Other Organic Redox Mediators for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate redox mediator is a critical decision in the design and optimization of electrochemical systems such as biosensors and biofuel cells. This guide provides an objective comparison of Ferrocenemethanol with other common organic redox mediators, supported by experimental data, to facilitate an informed choice for specific research and development applications.
This comparative study focuses on key performance indicators: redox potential, electron transfer kinetics, and stability. Understanding these parameters is essential for designing efficient and reliable electrochemical devices.
Data Presentation: A Quantitative Comparison
The efficacy of a redox mediator is determined by several key quantitative parameters. The table below summarizes the performance of this compound alongside two other major classes of organic redox mediators: quinones and phenazines.
| Feature | This compound | Quinones (e.g., Hydroquinone) | Phenazines (e.g., Phenazine Methosulfate) |
| Redox Potential (E°' vs. SHE) | ~ +0.24 V[1] | Variable, e.g., Hydroquinone ~ +0.28 V | Variable, typically more negative |
| Electron Transfer Kinetics (k₀) | Fast[1] | Generally slower than this compound[1] | Can exhibit rapid kinetics |
| Stability | Generally stable in both oxidized and reduced forms[2] | Can be prone to degradation[3][4] | Varies with structure; some derivatives show high stability, while others can be unstable[5] |
| pH Dependence | Largely pH-independent | Often pH-dependent | Often pH-dependent |
| Solubility | Soluble in water and organic solvents[2] | Varies with structure | Varies with structure |
Key Performance Insights
This compound stands out for its rapid electron transfer kinetics and good stability.[1][2] Its redox potential is largely independent of pH, which can be a significant advantage in applications where pH fluctuations are a concern. These properties make it a popular choice for biosensors, particularly those based on oxidoreductase enzymes like glucose oxidase.[6]
Quinones , such as hydroquinone, are another important class of organic redox mediators. Their redox potentials can be tuned by modifying their chemical structure. However, they often exhibit slower electron transfer kinetics compared to ferrocene derivatives and can be susceptible to degradation, particularly in their oxidized form.[1][3][4]
Phenazines offer a wide range of redox potentials, often more negative than ferrocenes and quinones, making them suitable for different applications.[3] While some phenazine derivatives demonstrate high stability, others can be unstable, and their redox chemistry is often pH-dependent.[5]
Experimental Protocols
Accurate comparison of redox mediators requires standardized experimental protocols. Cyclic Voltammetry (CV) is a fundamental technique for characterizing and comparing the electrochemical properties of these compounds.
Experimental Protocol: Comparative Analysis of Redox Mediators using Cyclic Voltammetry
Objective: To determine and compare the redox potential, electron transfer kinetics, and stability of this compound, a quinone derivative (e.g., hydroquinone), and a phenazine derivative (e.g., phenazine methosulfate).
Materials:
-
Working Electrode (e.g., Glassy Carbon Electrode)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Potentiostat
-
Electrochemical cell
-
Solutions (e.g., 1 mM) of each redox mediator in a suitable supporting electrolyte (e.g., 0.1 M KCl in phosphate-buffered saline, pH 7.4)
-
Inert gas (e.g., Nitrogen or Argon) for deoxygenation
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry to a mirror finish, followed by sonication in deionized water and ethanol to ensure a clean surface.
-
Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the electrolyte solution containing one of the redox mediators.
-
Deoxygenation: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to scan over a range that encompasses the expected redox events for the mediator (e.g., -0.2 V to +0.6 V vs. Ag/AgCl for this compound).
-
Perform an initial scan at a moderate scan rate (e.g., 50 mV/s).
-
Vary the scan rate (e.g., 10, 20, 50, 100, 200 mV/s) to investigate the electron transfer kinetics.
-
-
Data Analysis:
-
Redox Potential (E°'): Determine the formal redox potential as the midpoint of the anodic and cathodic peak potentials (Epa + Epc) / 2.
-
Electron Transfer Kinetics: Analyze the peak separation (ΔEp = Epa - Epc). For a reversible one-electron transfer, ΔEp is theoretically 59 mV at 25°C. A larger peak separation indicates slower electron transfer kinetics. The heterogeneous electron transfer rate constant (k₀) can be estimated using the Nicholson method.
-
Stability: Perform multiple CV cycles and observe any changes in the peak currents or potentials. A decrease in peak current over successive cycles suggests degradation of the mediator.
-
-
Repeat for Other Mediators: Repeat steps 2-5 for each of the other redox mediators under identical experimental conditions for a valid comparison.
Mandatory Visualizations
Mediated Electron Transfer in a Glucose Biosensor
The following diagram illustrates the signaling pathway of a this compound-mediated glucose biosensor. Glucose oxidase (GOx) catalyzes the oxidation of glucose, transferring electrons to the oxidized form of this compound (Ferroceniummethanol), which is then electrochemically regenerated at the electrode surface.
Caption: Electron transfer pathway in a this compound-mediated glucose biosensor.
Experimental Workflow for Comparative Analysis
The logical workflow for the comparative study of redox mediators is depicted below. This process ensures a systematic and objective evaluation of the different candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-Term Stability of Redox Mediators in Carbonate Solvents [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation into the stability of Li metal anodes in Li–O2 batteries with a redox mediator - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. Electrochemical study of this compound-modified layered double hydroxides composite matrix: application to glucose amperometric biosensor. | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Assessing the Purity of Commercial Ferrocenemethanol
For scientists and researchers in drug development and related fields, the purity of starting materials is paramount. This guide provides a comprehensive comparison of analytical techniques to assess the purity of commercial ferrocenemethanol, a versatile reagent in electrochemical studies and synthetic chemistry. We present experimental data and detailed protocols to distinguish pure this compound from common impurities and compare its performance with relevant alternatives.
This compound [(C₅H₅)Fe(C₅H₄CH₂OH)], a derivative of ferrocene, is widely utilized as a soluble redox mediator in electrochemistry and as a precursor for the synthesis of novel compounds with applications in biosensing and medicinal chemistry.[1] Given that the purity of commercial batches can vary, typically stated as 95-97%, a thorough analytical assessment is crucial to ensure the reliability and reproducibility of experimental results.[2]
Identifying the Interlopers: Common Impurities in this compound
The primary impurities in commercial this compound often stem from its synthesis, which commonly involves the reduction of ferrocenecarboxaldehyde. Incomplete reactions or side reactions can lead to the presence of:
-
Unreacted Ferrocene: The parent metallocene from which this compound is derived.
-
Ferrocenecarboxaldehyde: The immediate precursor to this compound.
-
Diacetylferrocene: A potential byproduct if the starting material for the aldehyde synthesis is acetylferrocene.
Degradation of this compound, particularly through oxidation, can also introduce impurities over time.
A Multi-faceted Approach to Purity Verification
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment. Each method provides unique insights into the composition of the sample.
Table 1: Comparison of Analytical Techniques for this compound Purity Assessment
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Structural confirmation and quantification of impurities with distinct proton signals. | Provides detailed structural information and allows for quantification using an internal standard. | May not detect impurities with overlapping signals or those present at very low concentrations. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of this compound and its impurities based on polarity. | High sensitivity and excellent resolving power for complex mixtures. | Requires method development (column, mobile phase selection). |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns for component identification. | High sensitivity and specificity; can identify unknown impurities. | Fragmentation can be complex, and isomers may not be distinguishable without chromatography. |
| Cyclic Voltammetry (CV) | Assessment of electrochemical purity and redox behavior. | Highly sensitive to electroactive impurities. Provides information on the reversibility and potential of the redox couple. | Less effective for non-electroactive impurities. |
Experimental Protocols for Purity Assessment
The following are detailed protocols for the key analytical techniques used to evaluate the purity of this compound.
¹H NMR Spectroscopy
Objective: To confirm the structure of this compound and identify and quantify proton-bearing impurities.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes
-
Internal standard (e.g., ferrocene or 1,4-dioxane)
Procedure:
-
Accurately weigh approximately 5-10 mg of the this compound sample and a known amount of the internal standard into a clean, dry vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz or higher).
-
Process the spectrum (phasing, baseline correction, and integration).
Data Interpretation:
-
Pure this compound: The ¹H NMR spectrum of pure this compound in CDCl₃ will show characteristic peaks: a singlet for the unsubstituted cyclopentadienyl (Cp) ring protons (around 4.1-4.2 ppm), two multiplets for the substituted Cp ring protons (around 4.2-4.3 ppm), and a singlet for the methylene (-CH₂-) protons (around 4.5-4.6 ppm). The hydroxyl (-OH) proton will appear as a broad singlet, and its chemical shift can vary.
-
Impurity Identification:
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound from its non-volatile impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
Formic acid (or other suitable mobile phase modifier)
-
C18 reversed-phase HPLC column
Procedure:
-
Prepare a stock solution of the this compound sample in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of calibration standards from a known pure sample of this compound.
-
Set up the HPLC system with a C18 column and a mobile phase of acetonitrile and water (with 0.1% formic acid), using a gradient or isocratic elution.
-
Set the UV detector to a wavelength where this compound and its likely impurities absorb (e.g., 254 nm or 440 nm).
-
Inject the sample and standards and record the chromatograms.
Data Interpretation:
-
Purity: A pure sample will show a single major peak at a specific retention time. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.
-
Impurities: Impurities will appear as separate peaks with different retention times. For example, the less polar ferrocene will likely have a longer retention time than the more polar this compound on a reversed-phase column.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound and identify potential impurities by their mass-to-charge ratio (m/z).
Procedure:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, often coupled with HPLC (LC-MS) for separation prior to analysis.
-
Acquire the mass spectrum in a suitable ionization mode (e.g., Electrospray Ionization - ESI).
Data Interpretation:
-
This compound: The mass spectrum should show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. For this compound (molecular weight 216.06 g/mol ), this would be at m/z 216 or 217.[5]
-
Impurities: The presence of other significant peaks may indicate impurities. For example, a peak at m/z 186 would suggest the presence of ferrocene.
Cyclic Voltammetry (CV)
Objective: To assess the electrochemical purity and determine the redox potential of the this compound sample.
Procedure:
-
Prepare a solution of the this compound sample (e.g., 1 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M KCl in water or 0.1 M TBAPF₆ in acetonitrile).[6]
-
Use a standard three-electrode setup (working, reference, and counter electrodes).
-
Scan the potential in a range that encompasses the ferrocene/ferrocenium redox couple (e.g., from 0 V to +0.8 V vs. Ag/AgCl).
-
Record the cyclic voltammogram.
Data Interpretation:
-
Pure Sample: A pure sample will exhibit a single, reversible one-electron oxidation and reduction wave, characteristic of the Fc/Fc⁺ couple.[7] The peak separation (ΔEp) should be close to the theoretical value of 59 mV for a reversible one-electron process.
-
Electroactive Impurities: The presence of electroactive impurities, such as ferrocene, will result in additional redox peaks at different potentials.
Performance Comparison with Alternatives
For applications in electrochemistry, researchers may consider alternatives to this compound. The choice often depends on factors like solubility, redox potential, and stability.
Table 2: Comparison of this compound with Common Alternatives
| Compound | Key Features | Redox Potential (E½ vs. Fc/Fc⁺) | Solubility |
| This compound | Good water solubility, commonly used as a standard. | 0 mV (by definition) | Soluble in water and many organic solvents.[2] |
| 1,1'-Ferrocenedimethanol | Higher water solubility than this compound. | Similar to this compound. | More soluble in water than this compound.[8] |
| Ferrocene Carboxylic Acid | Water-soluble, especially at higher pH. | Anodically shifted due to the electron-withdrawing carboxyl group. | Soluble in aqueous base and some organic solvents.[2] |
| Ferrocene | The parent compound, often used as an internal standard in non-aqueous electrochemistry. | 0 mV | Insoluble in water, soluble in most organic solvents. |
Visualizing the Workflow and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
References
- 1. Potential application of metallacarboranes as an internal reference: an electrochemical comparative study to ferrocene - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC00424K [pubs.rsc.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Ferrocenecarboxaldehyde(12093-10-6) 1H NMR spectrum [chemicalbook.com]
- 4. Ferrocenyl methanol | C11H12FeO | CID 10856885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 6. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 7. researchgate.net [researchgate.net]
- 8. Ferrocene - Wikipedia [en.wikipedia.org]
Reproducibility of Experimental Results Using Ferrocenemethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental results is a cornerstone of scientific advancement. In the realm of electrochemistry and biosensing, the choice of a redox mediator is critical for ensuring reliable and consistent measurements. Ferrocenemethanol, a derivative of ferrocene, has emerged as a widely used mediator due to its favorable electrochemical properties. This guide provides an objective comparison of this compound's performance, particularly its reproducibility, against a common alternative, Potassium Ferricyanide. The information presented is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their applications.
Performance Comparison of Redox Mediators
The selection of a redox mediator significantly impacts the sensitivity, stability, and reproducibility of an electrochemical biosensor. The following tables summarize the key performance parameters of this compound and Potassium Ferricyanide based on data reported in the literature.
| Parameter | This compound | Potassium Ferricyanide | Significance |
| Formal Potential (E°' vs. Ag/AgCl) | ~ +0.15 to +0.25 V | ~ +0.20 to +0.30 V | Influences the operating potential of the biosensor, with lower potentials minimizing interferences. |
| Electron Transfer Kinetics | Generally fast and reversible. | Fast and reversible, but can be sensitive to the electrode surface. | Determines the efficiency of the signal transduction. |
| pH Dependence | Largely pH-independent redox potential.[1] | Redox potential can be influenced by pH. | Simplifies experimental conditions and enhances robustness. |
| Stability | Good stability in both its oxidized and reduced forms.[1] | Stable, but can be light-sensitive and may degrade over long periods.[2] | Crucial for long-term sensor performance and storage. |
| Reproducibility (RSD) | Reported as low as 2.1% between electrodes.[3] | Varies depending on electrode surface and experimental conditions. | A key indicator of the reliability and consistency of measurements. |
Table 1: General Performance Characteristics of this compound and Potassium Ferricyanide.
Quantitative Electrochemical Data
The following table presents quantitative data extracted from cyclic voltammetry (CV) experiments, a fundamental technique for characterizing redox mediators. These values can vary depending on the specific experimental conditions.
| Parameter | This compound | Potassium Ferricyanide | Experimental Conditions | Reference |
| Anodic Peak Potential (Epa) | ~ +0.25 V | ~ +0.29 V | 1 mM in 0.1 M KCl, Glassy Carbon Electrode, 50 mV/s | [4] |
| Cathodic Peak Potential (Epc) | ~ +0.18 V | ~ +0.21 V | 1 mM in 0.1 M KCl, Glassy Carbon Electrode, 50 mV/s | [4] |
| Peak Separation (ΔEp) | ~ 70 mV | ~ 80 mV | 1 mM in 0.1 M KCl, Glassy Carbon Electrode, 50 mV/s | [4] |
Table 2: Representative Cyclic Voltammetry Data. A smaller ΔEp value is indicative of faster electron transfer kinetics.
Experimental Protocols
Detailed and consistent experimental protocols are paramount for achieving reproducible results. Below are representative methodologies for the electrochemical characterization of this compound and its application in a glucose biosensor.
Protocol 1: Cyclic Voltammetry of this compound
This protocol outlines the steps for obtaining a cyclic voltammogram of this compound to assess its basic electrochemical behavior.
1. Electrode Preparation:
-
Polish a glassy carbon electrode (GCE) with 0.3 µm and 0.05 µm alumina slurry on a polishing pad to a mirror finish.
-
Sonciate the electrode in ethanol and then deionized water for 5 minutes each to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
2. Solution Preparation:
-
Prepare a 1 mM solution of this compound in a 0.1 M KCl supporting electrolyte.
-
Deoxygenate the solution by bubbling with nitrogen gas for at least 15 minutes prior to the experiment.
3. Electrochemical Measurement:
-
Assemble a three-electrode cell consisting of the prepared GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Immerse the electrodes in the deoxygenated this compound solution.
-
Record the cyclic voltammogram by scanning the potential from an initial potential of -0.1 V to a final potential of +0.5 V and back at a scan rate of 50 mV/s.
Protocol 2: Fabrication of a this compound-Mediated Glucose Biosensor
This protocol describes the construction of a simple amperometric glucose biosensor using glucose oxidase (GOx) and this compound as the mediator.
1. Electrode Modification:
-
Prepare a GCE as described in Protocol 1.
-
Prepare a casting solution by mixing 10 mg/mL GOx, 5 mg/mL this compound, and 0.5% (w/v) Nafion in a phosphate buffer solution (pH 7.4).
-
Drop-cast a small volume (e.g., 5 µL) of the mixture onto the GCE surface and allow it to dry at room temperature.
2. Amperometric Detection of Glucose:
-
Set up the three-electrode cell as in Protocol 1.
-
Fill the cell with a deoxygenated phosphate buffer solution (pH 7.4).
-
Apply a constant potential of +0.35 V (vs. Ag/AgCl) to the working electrode.
-
After the baseline current stabilizes, inject a known concentration of glucose into the cell and record the change in current.
-
The increase in current is proportional to the glucose concentration.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols and the underlying principles of the biosensor.
References
In-situ Validation of Ferrocenemethanol as a Reference Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of electrochemical analysis, the accuracy and reproducibility of measurements are paramount. This is particularly critical in non-aqueous electrochemistry, where the absence of a universal reference electrode necessitates the use of internal standards. Ferrocenemethanol (FcMeOH), a derivative of ferrocene, has emerged as a widely used internal reference potential due to its well-behaved electrochemistry and solubility in a range of solvents. This guide provides an objective comparison of this compound's performance against other common internal standards, supported by experimental data, and outlines a detailed protocol for its in-situ validation.
The Role of Internal Reference Potentials
Standard reference electrodes like the Saturated Calomel Electrode (SCE) and Silver/Silver Chloride (Ag/AgCl) electrode are based on aqueous chemistry and are often unsuitable for non-aqueous solvents.[1] The use of a pseudo-reference electrode, which can be as simple as a silver wire, is common in non-aqueous electrochemistry.[1] However, the potential of these electrodes can be unstable and vary between experiments and solvent systems.[1] To address this, an internal reference standard with a stable and well-defined redox potential is added to the solution.[1] By reporting the potential of an analyte relative to the internal standard, researchers can obtain comparable and reproducible data across different experimental setups.[1] The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is recommended by the International Union of Pure and Applied Chemistry (IUPAC) as an internal reference redox system in non-aqueous media.[2]
This compound: An Overview
This compound is a derivative of ferrocene, an organometallic compound known for its remarkable stability and reversible one-electron oxidation. While ferrocene itself is insoluble in water, the hydroxyl group in this compound imparts partial miscibility in water and enhances its solubility in polar organic solvents, broadening its applicability.[3]
Performance Comparison of Internal Reference Standards
The choice of an internal reference standard depends on several factors, including the solvent system, the potential window of interest, and the absence of chemical reactions with the analyte. Besides this compound, other commonly used internal standards include ferrocene, decamethylferrocene, and cobaltocene.
| Internal Standard | Solvent System(s) | Key Advantages | Key Disadvantages |
| This compound | Aqueous (partially) & Organic | Good solubility in polar organic solvents. | Potential can be influenced by solvent and electrolyte. |
| Ferrocene | Non-aqueous | Well-established, IUPAC recommended. | Insoluble in water; potential is solvent-dependent.[1][2] |
| Decamethylferrocene | Non-aqueous | Less solvent-dependent potential than ferrocene due to steric shielding of the iron center.[2][4] | More expensive than ferrocene. |
| Cobaltocene | Non-aqueous | Offers a redox potential in a different range compared to ferrocene derivatives. | Can be less stable than ferrocene derivatives. |
| Metallacarboranes | Aqueous & Organic | Soluble in both aqueous and non-aqueous solvents without chemical modification.[5] | Less commonly used and characterized than ferrocene derivatives. |
Quantitative Electrochemical Data for this compound
The following table summarizes the electrochemical parameters of 1 mM this compound in various organic solvents with tetrabutylammonium perchlorate (TBAP) as the supporting electrolyte, measured against a P1 reference electrode.
| Solvent | Anodic Peak Potential (Epa) / V | Cathodic Peak Potential (Epc) / V | Half-Wave Potential (E1/2) / V | Peak Separation (ΔEp) / mV |
| Dichloromethane (DCM) | 0.28 | 0.21 | 0.245 | 70 |
| Dichloroethane (DCE) | 0.29 | 0.22 | 0.255 | 70 |
| Dimethylformamide (DMF) | 0.30 | 0.23 | 0.265 | 70 |
| Acetonitrile (CH3CN) | 0.25 | 0.18 | 0.215 | 70 |
Data adapted from a study by Qu et al.[6]
It is crucial to note that the half-wave potential of ferrocene and its derivatives can be significantly influenced by the solvent and the concentration of the supporting electrolyte, especially in nonpolar solvents.[2]
Experimental Protocol: In-situ Validation of this compound
This protocol outlines the steps for the in-situ validation of this compound as an internal reference potential using cyclic voltammetry (CV).
Materials and Equipment
-
Potentiostat
-
Electrochemical cell
-
Working electrode (e.g., glassy carbon, platinum, or gold)
-
Reference electrode (pseudo-reference, e.g., Ag wire or Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
This compound
-
Analyte of interest
-
Anhydrous solvent
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆)
-
Inert gas (e.g., nitrogen or argon)
Experimental Workflow
Figure 1. Workflow for the in-situ validation of this compound.
Step-by-Step Procedure
-
Solution Preparation:
-
Prepare a solution of the analyte of interest in the chosen anhydrous solvent containing the supporting electrolyte (e.g., 0.1 M TBAPF₆).
-
Prepare a separate stock solution of this compound in the same solvent and electrolyte system.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Add the analyte solution to the cell.
-
-
Deoxygenation:
-
Bubble an inert gas (nitrogen or argon) through the solution for at least 10-15 minutes to remove dissolved oxygen, which can interfere with electrochemical measurements. Maintain an inert atmosphere above the solution throughout the experiment.
-
-
Cyclic Voltammetry of the Analyte:
-
Perform a cyclic voltammetry scan of the analyte solution. Record the potential range where the redox events of the analyte occur.
-
-
Addition of this compound:
-
Carefully add a small, known volume of the this compound stock solution to the electrochemical cell to achieve a suitable concentration (typically in the millimolar range). Ensure that the addition of this compound does not significantly alter the concentration of the analyte or the supporting electrolyte.
-
-
Cyclic Voltammetry of the Combined Solution:
-
Perform a cyclic voltammetry scan of the solution now containing both the analyte and this compound. The potential window should be wide enough to observe the redox events of both species.
-
-
Data Analysis:
-
From the cyclic voltammogram of the combined solution, determine the half-wave potential (E₁⸝₂) of the this compound/Ferroceniummethanol⁺ (FcMeOH/FcMeOH⁺) couple using the average of the anodic (Epa) and cathodic (Epc) peak potentials: E₁⸝₂ = (Epa + Epc) / 2.
-
Reference the potential of the analyte's redox features to the measured E₁⸝₂ of this compound. This is done by subtracting the E₁⸝₂ of this compound from the potential of the analyte's peaks.
-
Validation Checks
-
Reversibility: The peak separation (ΔEp = |Epa - Epc|) for the FcMeOH/FcMeOH⁺ couple should be close to 59/n mV at room temperature for a reversible n-electron process (for this compound, n=1). A value close to 59 mV indicates a fast and reversible electron transfer.[1]
-
Stability: The peak currents and potentials of the this compound redox couple should remain stable over multiple cycles.
-
Non-interference: The redox peaks of this compound should not overlap with the peaks of the analyte of interest.
Logical Relationship for Selecting an Internal Standard
Figure 2. Decision-making process for selecting an internal reference standard.
Conclusion
This compound is a reliable and versatile internal reference potential for a wide range of electrochemical applications, particularly in polar organic solvents. Its performance is comparable to other ferrocene derivatives, with the added advantage of some aqueous solubility. However, the choice of the most suitable internal standard is highly dependent on the specific experimental conditions. The in-situ validation of the chosen reference standard, following a rigorous experimental protocol, is a critical step to ensure the accuracy, reproducibility, and comparability of electrochemical data. Researchers are encouraged to follow the guidelines provided by IUPAC and other relevant bodies for reporting electrochemical data to enhance the transparency and value of their findings.[7][8]
References
- 1. Referencing Electrochemical Data to an Internal Standard | Pine Research Instrumentation [pineresearch.com]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. Potential application of metallacarboranes as an internal reference: an electrochemical comparative study to ferrocene - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC00424K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ACS Research Data Guidelines [researcher-resources.acs.org]
- 8. New Guidelines for Presenting Electrochemical Data in All ACS Journals - PMC [pmc.ncbi.nlm.nih.gov]
Ferrocenemethanol: A Critical Evaluation of Its Suitability for Diverse Applications
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of ferrocenemethanol compared to common alternatives, supported by experimental data and detailed protocols.
This compound, a readily available and water-soluble derivative of ferrocene, has carved a significant niche in various scientific disciplines, primarily owing to its robust electrochemical properties. This guide provides a critical evaluation of this compound's suitability for specific applications, offering a direct comparison with alternative compounds and presenting supporting experimental data to aid researchers in making informed decisions for their experimental designs.
Electrochemical Applications: A Reliable Redox Mediator and Internal Standard
This compound is widely employed in electrochemical studies as a reference redox system and a mediator for electron transfer processes. Its reversible one-electron oxidation-reduction behavior provides a stable and well-defined electrochemical signal.
Comparative Electrochemical Data
The performance of this compound as a redox mediator is often compared with other common mediators such as potassium ferrocyanide/ferricyanide and hydroquinone. Key electrochemical parameters for these compounds are summarized in the table below.
| Redox Mediator | Half-Wave Potential (E½) vs. Ag/AgCl | Heterogeneous Electron Transfer Rate Constant (k⁰) (cm s⁻¹) | Stability | Key Advantages | Key Disadvantages |
| This compound | ~0.15 - 0.25 V | ~0.01 - >100 (highly dependent on solvent and electrode)[1][2] | Good in aqueous and organic solvents[3] | Water-soluble, stable, well-defined reversible redox behavior.[3] | Potential for adsorption on electrode surfaces. |
| Potassium Hexacyanoferrate(II)/(III) | ~0.19 V | ~0.02 | Good in aqueous solutions | Highly water-soluble, well-understood electrochemistry. | Can be sensitive to electrode surface conditions.[4] |
| Hydroquinone | ~0.1 V (pH dependent) | Variable | Less stable, pH-dependent redox potential. | Simple organic redox couple. | pH dependence complicates its use as a standard.[4] |
| Metallacarboranes (e.g., [o-FESAN]⁻) | ~ -0.28 V vs. Ag/AgCl[3] | Favorable | High thermal and chemical stability in both aqueous and non-aqueous solvents.[3] | Can be used in both aqueous and organic media without modification.[3] | Less commonly available than ferrocene derivatives. |
Note: The half-wave potential and electron transfer rate constant can vary significantly depending on the electrolyte, solvent, and the working electrode material.
Experimental Protocol: Cyclic Voltammetry of this compound
This protocol outlines a standard procedure for characterizing the electrochemical behavior of this compound using cyclic voltammetry.
Materials:
-
Working Electrode (e.g., Glassy Carbon Electrode)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Potentiostat
-
Electrochemical cell
-
This compound
-
Supporting electrolyte (e.g., 0.1 M KCl in deionized water)
-
Argon or Nitrogen gas for deoxygenation
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water, and sonicate in ethanol and water.
-
Solution Preparation: Prepare a solution of known concentration of this compound (e.g., 1 mM) in the supporting electrolyte.
-
Deoxygenation: Purge the solution with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Electrochemical Measurement:
-
Assemble the three-electrode system in the electrochemical cell containing the deoxygenated solution.
-
Set the parameters on the potentiostat:
-
Initial Potential: e.g., -0.1 V (a potential where no faradaic reaction occurs)
-
Vertex Potential 1: e.g., +0.6 V
-
Vertex Potential 2: e.g., -0.1 V
-
Scan Rate: e.g., 100 mV/s
-
-
Run the cyclic voltammetry experiment and record the voltammogram.
-
-
Data Analysis: From the resulting voltammogram, determine the anodic and cathodic peak potentials and currents. The half-wave potential (E½) can be calculated as the average of the anodic and cathodic peak potentials.
Logical Workflow for Selecting an Internal Standard
The choice of an internal standard is critical for accurate electrochemical measurements, especially in non-aqueous solvents. The following diagram illustrates a decision-making workflow for selecting an appropriate internal standard.
Caption: Decision workflow for selecting a suitable internal electrochemical standard.
Biosensing Applications: A Versatile Mediator for Enzyme Electrodes
This compound and its derivatives are frequently used as redox mediators in biosensors, particularly in enzyme-based sensors for detecting analytes like glucose. The mediator facilitates electron transfer between the enzyme's active site and the electrode surface.
Performance in Glucose Biosensors
The performance of this compound-mediated glucose biosensors is compared with sensors employing other mediators in the table below.
| Mediator System | Sensitivity (µA mM⁻¹ cm⁻²) | Limit of Detection (LOD) (µM) | Linear Range (mM) | Operating Potential (V vs. Ag/AgCl) |
| This compound/Ferrocene Derivatives | 217 - 378[5] | 280[6] | 1.0 - 40.0[6] | ~ +0.35[6] |
| Prussian Blue | - | - | - | ~ -0.05 |
| Osmium-based Polymers | High | Low | Wide | Low |
Note: Performance metrics can vary widely based on the specific enzyme, electrode material, and immobilization method.
Experimental Workflow for Fabricating a Glucose Biosensor
The following diagram outlines the typical steps involved in the fabrication of a this compound-mediated glucose biosensor.
Caption: Workflow for the fabrication of a this compound-mediated glucose biosensor.
Medicinal Chemistry: A Scaffold for Anticancer Agents and Drug Delivery
The unique structure and redox properties of the ferrocene moiety have made it an attractive scaffold in medicinal chemistry. Ferrocene-containing compounds, including derivatives of this compound, have shown promise as anticancer agents and in drug delivery systems.
Mechanism of Action of Ferrocene-Containing Anticancer Drugs
The anticancer activity of many ferrocene derivatives is believed to involve the generation of reactive oxygen species (ROS) through a Fenton-like reaction, leading to oxidative stress and apoptosis in cancer cells.
Caption: Proposed mechanism of action for some ferrocene-based anticancer drugs.
This compound in Drug Delivery Systems
Ferrocene-containing polymers can be used to encapsulate and deliver drugs.[7][8] The release of the drug can be triggered by the redox state of the ferrocene moiety, offering a potential mechanism for controlled drug release. For instance, the oxidation of the more hydrophobic ferrocene to the more hydrophilic ferricenium can alter the properties of the polymer matrix, leading to drug release.[7]
Experimental Protocol: Synthesis of Ferrocene-Carbohydrate Conjugates
This protocol provides a general method for the synthesis of ferrocene-carbohydrate conjugates, which are of interest for their potential biological applications, including drug delivery.[9][10][11]
Method 1: Acid-Catalyzed Reaction of Thioglycosides with this compound [9][10][11]
Materials:
-
1-Thioglycoside
-
This compound
-
Acid catalyst (e.g., triflic acid)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the 1-thioglycoside and this compound in the anhydrous solvent under an inert atmosphere.
-
Add a catalytic amount of the acid catalyst to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction and purify the product using column chromatography.
Method 2: "Click" Chemistry [9]
Materials:
-
Azido-functionalized ferrocene derivative
-
Propargyl glycoside
-
Copper(I) catalyst (e.g., copper(I) iodide)
-
Solvent (e.g., THF/water mixture)
Procedure:
-
Dissolve the azido-ferrocene and propargyl glycoside in the solvent mixture.
-
Add the copper(I) catalyst.
-
Stir the reaction at room temperature until completion.
-
Purify the resulting triazole-linked conjugate.
Conclusion
This compound is a versatile and valuable compound with well-established applications in electrochemistry and growing potential in medicinal chemistry. Its water solubility, stable and reversible redox behavior, and synthetic accessibility make it a strong candidate for use as a redox mediator and internal standard. In biosensing, it offers a reliable means of facilitating electron transfer, although the performance of the resulting sensor is highly dependent on the overall system design. In the realm of drug development, the ferrocene moiety, often introduced via this compound, provides a unique platform for creating novel anticancer agents and drug delivery systems. A thorough understanding of its properties and a careful comparison with available alternatives, as outlined in this guide, will enable researchers to effectively harness the potential of this compound in their specific applications.
References
- 1. On the diffusion of this compound in room-temperature ionic liquids: an electrochemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. Potential application of metallacarboranes as an internal reference: an electrochemical comparative study to ferrocene - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC00424K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Enzyme-free glucose sensors with efficient synergistic electro-catalysis based on a ferrocene derivative and two metal nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Ferrocene-Based Drugs, Delivery Nanomaterials and Fenton Mechanism: State of the Art, Recent Developments and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Construction of a Drug Delivery System via pH-Responsive Polymeric Nanomicelles Containing Ferrocene for DOX Release and Enhancement of Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel transdermal drug delivery system: drug-loaded ROS-responsive ferrocene fibers for effective photoprotective and wound healing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Convenient methods for the synthesis of ferrocene-carbohydrate conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ferrocenemethanol
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper handling and disposal of chemical reagents are critical not only for regulatory compliance but also for the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of Ferrocenemethanol, a common organometallic compound, ensuring your laboratory operations remain safe and efficient.
Immediate Safety and Handling
This compound is a stable, gold crystalline solid.[1] However, it is classified as a hazardous substance and requires careful handling to avoid exposure.[1] It is harmful if swallowed and can cause skin, eye, and respiratory tract irritation.[2][3] In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[2]
-
Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[2]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
When handling this compound, always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Work in a well-ventilated area, preferably a chemical fume hood, to minimize the risk of inhalation.[2]
Quantitative Safety Data
The following table summarizes key quantitative data for this compound, providing a quick reference for safety assessments.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂FeO | [3] |
| Molecular Weight | 216.06 g/mol | [3] |
| Melting Point | 79 - 81 °C (174 - 178 °F) | [4] |
| LD50/LC50 | Not available | [2] |
| Flash Point | Not available | [2] |
| Autoignition Temperature | Not available | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated waste must be handled as hazardous waste.[3][5] Adherence to local, state, and federal regulations is mandatory.[1][4] The following protocol outlines the necessary steps for proper disposal.
Experimental Protocol: Waste Segregation and Collection
-
Characterize the Waste: Identify all waste streams containing this compound. This includes pure, unused product, reaction mixtures, contaminated solvents, and any contaminated labware (e.g., filter paper, pipette tips, gloves).
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless they are compatible.[6] Specifically, keep it separate from strong oxidizing agents.[2] Use dedicated, clearly labeled hazardous waste containers.[6]
-
Containerize Waste:
-
Solid Waste: Place solid this compound waste and contaminated solids into a designated, sealable, and chemically compatible container (e.g., a polyethylene or polypropylene container).[1] The container must be clearly labeled "Hazardous Waste" and include the full chemical name, "this compound."[7]
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and sealable container. The container should be appropriate for organic solvents if they are present. Label the container with "Hazardous Waste," the full chemical names of all components, and their approximate percentages.[8]
-
-
Store Waste Securely: Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[2][6] Keep containers tightly closed except when adding waste.[8]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[1][6] Do not attempt to dispose of this compound down the drain or in regular trash.[8]
Logical Flow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. fhsu.edu [fhsu.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: A Guide to Handling Ferrocenemethanol
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ferrocenemethanol, a common reagent in electrochemical studies and synthetic chemistry. Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your research.
Immediate Safety and Handling Protocol
This compound is a hazardous substance that requires careful handling to prevent adverse health effects. It is harmful if swallowed and can cause irritation to the eyes, skin, and respiratory tract[1][2]. The following is a step-by-step operational plan for the safe handling and disposal of this compound.
1. Engineering Controls and Personal Protective Equipment (PPE):
Before handling this compound, ensure that proper engineering controls are in place. This includes working in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles[1][3]. An eyewash station and safety shower must be readily accessible[1].
The following PPE is mandatory:
-
Eye and Face Protection: Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1].
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. Suitable materials include polychloroprene, nitrile rubber, butyl rubber, or fluorinated rubber[3]. Always inspect gloves for any signs of degradation before use and replace them immediately if compromised[3].
-
Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin exposure[1][2]. For larger quantities or in situations with a higher risk of exposure, a P.V.C. apron may be worn[3].
-
-
Respiratory Protection: In situations where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[1][2].
2. Safe Handling and Storage:
-
Handling: Minimize the generation and accumulation of dust[1]. Avoid all personal contact, including inhalation of dust and direct contact with skin and eyes[3].
-
Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from air, light, and moisture[1][4]. It should be stored under argon and refrigerated[2].
3. Accidental Spills and First Aid:
-
Spills: In the event of a spill, immediately clean it up to avoid generating dust. Vacuum or sweep the material into a suitable container for disposal[1]. Ensure proper ventilation during cleanup[1].
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, and seek medical attention[1].
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs[1][2].
-
Ingestion: If swallowed, do not induce vomiting. Give 2-4 cupfuls of milk or water if the person is conscious and alert, and get immediate medical aid[1].
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention[1].
-
4. Disposal Plan:
This compound and its containers must be disposed of as hazardous waste. All waste disposal must comply with local, state, and federal regulations[3][4]. Do not mix with other waste. Uncleaned containers should be treated as the product itself[4].
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂FeO | [2] |
| Molecular Weight | 216.06 g/mol | [2] |
| Melting Point | 79 - 81 °C (174 - 178 °F) | [4] |
| NFPA Rating | Health: 2, Flammability: 1, Instability: 0 | [1] |
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
